3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
Descripción
BenchChem offers high-quality 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
918903-43-2 |
|---|---|
Fórmula molecular |
C11H11ClN2O |
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
3-chloro-3-[(1-phenylcyclopropyl)methoxy]diazirine |
InChI |
InChI=1S/C11H11ClN2O/c12-11(13-14-11)15-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clave InChI |
LBSRDPJPERPTRX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(COC2(N=N2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Unraveling the Photoactivation Mechanism of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
Executive Summary
In the realm of chemical biology and photoaffinity labeling (PAL), diazirines are traditionally celebrated for their ability to generate highly reactive carbenes that insert into C-H or heteroatom bonds upon UV irradiation. However, the compound 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene (CAS: 918903-43-2) belongs to a highly specialized and divergent subclass: the chloroalkoxydiazirines .
Unlike standard trifluoromethyl-phenyldiazirines, chloroalkoxydiazirines do not primarily undergo intermolecular insertion. Instead, their photoactivation triggers a rapid, unimolecular fragmentation cascade. This whitepaper dissects the precise physicochemical mechanisms governing this photoactivation, the resulting cyclopropylcarbinyl cation rearrangement, and the self-validating experimental workflows required to study these transient intermediates.
The Core Mechanistic Pathway
The photoactivation of 3-chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene is not a single-step event, but rather a sequence of thermodynamically driven transformations.
Photochemical Extrusion of Nitrogen
Upon irradiation with near-UV light (typically λ≈350 nm), the diazirine ring undergoes an n→π∗ electronic transition. This excited state is highly unstable and rapidly extrudes nitrogen gas ( N2 ). The causality here is driven by the massive entropic gain and the formation of a stable N2 triple bond, leaving behind a singlet alkoxychlorocarbene —specifically, (1-phenylcyclopropyl)methoxychlorocarbene.
The "Deoxideation" Fragmentation
Singlet alkoxychlorocarbenes are ambiphilic but structurally fragile. As established by foundational kinetic studies , these carbenes undergo a rapid fragmentation process termed "deoxideation." The mechanism involves the cleavage of the C–O bond to form a transient ion pair: [R+COCl−] . The driving force is twofold:
-
The thermodynamic sink of generating carbon monoxide (CO).
-
The relief of steric and electronic strain at the carbene center.
The Cyclopropylcarbinyl Cation Cascade
Because the R group in this specific compound is a (1-phenylcyclopropyl)methyl moiety, the fragmentation yields the (1-phenylcyclopropyl)methyl cation . This is a classic non-classical carbocation. Driven by σ -delocalization from the adjacent cyclopropane ring (anchimeric assistance) and the stabilizing influence of the phenyl group, this primary cation does not survive long enough to simply recombine with chloride.
Instead, it undergoes rapid skeletal rearrangement:
-
Ring Expansion: Yielding a 3-phenylcyclobutyl cation.
-
Ring Opening: Yielding a homoallylic cation (e.g., 2-phenyl-3-butenyl cation).
The final observable products are the rearranged alkyl chlorides formed when the chloride anion ( Cl− ) collapses with these rearranged carbocations.
Fig 1: Photochemical fragmentation pathway of chloroalkoxydiazirines.
Quantitative Kinetic Benchmarks
To contextualize the reactivity of the (1-phenylcyclopropyl)methoxy derivative, we must look at the absolute kinetics of analogous alkoxychlorocarbenes. Fragmentation rates ( kfrag ) are highly dependent on the stability of the resulting carbocation .
Because the cyclopropylcarbinyl cation is exceptionally stable, the fragmentation of our target compound is predicted to be orders of magnitude faster than standard primary aliphatic derivatives.
| Carbene Intermediate | Solvent | kfrag ( s−1 ) at 25°C | Resulting Cation Stability | Primary Fate |
| Benzyloxychlorocarbene | Acetonitrile | ∼4.5×105 | High (Benzylic) | Benzyl Chloride + CO |
| 1-Adamantylmethoxychlorocarbene | Acetonitrile | ∼1.5×105 | Moderate (Bridgehead) | Rearranged Chlorides |
| (1-Phenylcyclopropyl)methoxychlorocarbene | Acetonitrile | >1.0×106 (Est.) | Very High (Non-classical) | Cyclobutyl/Homoallyl Chlorides |
Experimental Workflows: A Self-Validating System
To empirically validate this mechanism, researchers must employ time-resolved spectroscopy. The following protocols are designed to ensure data integrity by isolating the transient carbene before rearrangement occurs.
Protocol A: Laser Flash Photolysis (LFP) for Kinetic Determination
LFP is the gold standard for measuring the absolute kinetics of carbene fragmentation .
Rationale: We utilize Acetonitrile (MeCN) as the solvent because its polar nature stabilizes the transient ion pair without acting as a strong nucleophile (which would prematurely trap the cation, confounding the kinetic decay data).
-
Sample Preparation: Prepare a 2.0 mM solution of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene in anhydrous, spectroscopic-grade MeCN. Purge with dry Argon for 15 minutes to remove dissolved oxygen, which can quench excited states.
-
Laser Excitation: Irradiate the sample using a Q-switched Nd:YAG laser (third harmonic, 355 nm, ∼5 ns pulse width). This precisely matches the n→π∗ band of the diazirine.
-
Transient Probing: Pass a continuous Xenon arc lamp beam orthogonally through the sample cell. Monitor the transient absorption of the carbene intermediate (typically around 300-330 nm for alkoxychlorocarbenes).
-
Data Acquisition: Capture the transmitted light using a photomultiplier tube (PMT) coupled to a digital oscilloscope.
-
Kinetic Analysis: Fit the resulting decay trace to a first-order exponential decay model ( At=A0e−kt ) to extract the absolute fragmentation rate constant ( kfrag ).
Fig 2: Laser Flash Photolysis (LFP) workflow for carbene kinetic analysis.
Protocol B: Preparative Photolysis and Product Trapping
To confirm the cyclopropylcarbinyl rearrangement, the end-products must be isolated and characterized.
-
Irradiation: Dissolve 50 mg of the diazirine in 10 mL of anhydrous pentane (a non-polar solvent to slow down the ion-pair collapse and maximize rearrangement). Irradiate at 350 nm in a Rayonet reactor for 30 minutes at 0°C.
-
Trapping (Optional): To prove the existence of the carbocation, a parallel experiment should be run in Methanol (MeOH). The nucleophilic solvent will trap the rearranged cations, yielding methyl ethers instead of chlorides.
-
Analysis: Analyze the crude mixture via GC-MS and 1H -NMR. The absence of the primary (1-phenylcyclopropyl)methyl chloride and the presence of 3-phenylcyclobutyl chloride or 4-chloro-3-phenyl-1-butene will definitively prove the cation cascade mechanism.
Conclusion
The photoactivation of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene bypasses traditional photoaffinity insertion pathways. Instead, it serves as an elegant, light-triggered generator of the highly complex (1-phenylcyclopropyl)methyl cation via an alkoxychlorocarbene intermediate. Understanding this fragmentation-rearrangement cascade is critical for researchers utilizing complex diazirines, ensuring that observed experimental artifacts are correctly attributed to unimolecular deoxideation rather than target-binding failures.
References
-
[1] Moss, R. A., Ge, C.-S., & Maksimovic, L. (1996). "Absolute Kinetics of Alkoxychlorocarbene Fragmentation." Journal of the American Chemical Society, 118(40), 9792–9793.[Link]
-
[2] Moss, R. A., et al. (2003). "The Fragmentation of Alkoxychlorocarbenes in Hydrocarbon Solvents and in Low Temperature Argon Matrixes." The Journal of Physical Chemistry A, 107(18), 3259–3268.[Link]
-
[3] Moss, R. A. (2017). "Adventures in Reactive Intermediate Chemistry: A Perspective and Retrospective." The Journal of Organic Chemistry, 82(10), 5035–5045.[Link]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
Foreword: The Strategic Value of Diazirine-Based Photoprobes
In the intricate landscape of chemical biology and drug discovery, the identification of molecular targets and the elucidation of binding interactions are paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique for covalently capturing these interactions in their native environment.[1][2] Among the arsenal of photoreactive groups, diazirines are distinguished by their compact size, relative stability in the dark, and their efficient generation of highly reactive carbenes upon UV irradiation at biocompatible wavelengths (typically 350–380 nm).[3][4] These carbenes can insert into a wide array of chemical bonds (C-H, O-H, N-H), providing a "snapshot" of a ligand's binding pose.[1][5]
This guide provides a comprehensive technical overview of the synthesis, characterization, and handling of a specific, rationally designed diazirine probe: 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene . This molecule integrates the photoreactive 3-chloro-3H-diazirine core with a (1-phenylcyclopropyl)methoxy moiety, a structural motif potentially designed to probe the binding sites of proteins that recognize phenyl and cyclopropyl groups. We will delve into the causal logic behind the synthetic strategy and provide detailed protocols for its characterization, empowering researchers to synthesize and validate this and analogous chemical tools.
Section 1: Proposed Synthesis Pathway
The synthesis of 3-chloro-3-alkoxydiazirines is not a trivial undertaking and requires a multi-step approach. The pathway outlined below is a logical and robust strategy based on established transformations in diazirine chemistry. The core principle involves the construction of an amidine precursor, which is then subjected to an oxidative cyclization to form the strained diazirine ring.
Overall Synthetic Scheme
The proposed four-step synthesis begins with commercially available materials and proceeds through an alcohol, a nitrile, and an amidine hydrochloride intermediate to yield the final product.
Caption: Proposed four-step synthesis of the target diazirine compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of (1-Phenylcyclopropyl)carbonitrile
-
Rationale: This step constructs the core cyclopropylphenyl scaffold. The reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base is a well-established method for forming this structure via a tandem alkylation-cyclization.
-
Protocol:
-
To a stirred solution of sodium amide (2.0 eq) in liquid ammonia at -33 °C, add a solution of phenylacetonitrile (1.0 eq) in anhydrous diethyl ether dropwise.
-
Stir the resulting mixture for 2 hours.
-
Add 1,2-dibromoethane (1.1 eq) dropwise, maintaining the temperature.
-
After the addition is complete, allow the ammonia to evaporate overnight while the reaction warms to room temperature.
-
Carefully quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield (1-phenylcyclopropyl)carbonitrile.
-
Step 2: Synthesis of (1-Phenylcyclopropyl)methanol
-
Rationale: The nitrile must be converted to the corresponding alcohol to introduce the oxygen atom required for the final methoxy linkage. Reduction of the nitrile to the aldehyde, followed by reduction to the alcohol is a standard procedure. Using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) allows for a controlled reduction.
-
Protocol:
-
Dissolve (1-phenylcyclopropyl)carbonitrile (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).
-
Add a solution of DIBAL-H (1.2 eq) in toluene dropwise, keeping the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude aldehyde is then dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction is stirred for 2 hours, then quenched with acetone and the solvent removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is dried, filtered, and concentrated.
-
Purify the product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (1-phenylcyclopropyl)methanol.
-
Step 3: Synthesis of 2-((1-Phenylcyclopropyl)methoxy)acetamidine hydrochloride
-
Rationale: This step forms the amidine hydrochloride, the direct precursor for the Graham reaction. The Pinner reaction converts the alcohol and a nitrile (in this case, derived from a two-carbon source) into an imidate, which is then treated with ammonia to form the amidine.
-
Protocol:
-
Combine (1-phenylcyclopropyl)methanol (1.0 eq) and chloroacetonitrile (1.1 eq) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C and bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the vessel and allow it to stand at 4 °C for 48 hours, during which the imidate hydrochloride salt will precipitate.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Suspend the crude imidate salt in a saturated solution of ammonia in methanol at 0 °C.
-
Seal the vessel and stir at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure. The resulting solid is the crude amidine hydrochloride, which can be purified by recrystallization.
-
Step 4: Synthesis of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
-
Rationale: This is the key ring-forming step. The Graham reaction utilizes an aqueous solution of sodium hypochlorite to oxidize the amidine, leading to the formation of the strained N=N bond within the three-membered diazirine ring.[6]
-
Protocol:
-
Dissolve the amidine hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane and water at 0 °C.
-
Add a freshly prepared, cold aqueous solution of sodium hypochlorite (5% w/v, 2.0 eq) dropwise with vigorous stirring.
-
Monitor the reaction by TLC. Upon consumption of the starting material (typically 1-2 hours), separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with cold brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution carefully under reduced pressure at low temperature (< 25 °C) to avoid decomposition of the product.
-
The crude product should be purified immediately by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/diethyl ether) at low temperature. The final product is a light-sensitive and potentially thermally unstable oil.
-
Section 2: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized diazirine. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a complete structural picture.
Characterization Workflow
Caption: A standard workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as CDCl₃.
-
¹H NMR: The proton NMR spectrum will provide information on the connectivity and chemical environment of all hydrogen atoms.
-
Phenyl Group: A multiplet in the aromatic region (δ 7.2-7.4 ppm) integrating to 5 protons is expected.
-
Methoxy CH₂: A singlet corresponding to the two protons of the -O-CH₂- group is anticipated, likely in the range of δ 4.0-4.5 ppm.
-
Cyclopropyl CH₂: The four protons on the cyclopropyl ring are diastereotopic and will appear as two sets of multiplets, typically in the upfield region (δ 0.8-1.5 ppm).
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton.
-
Diazirine Carbon: The most characteristic signal is the sp²-hybridized carbon of the diazirine ring, which is expected to appear significantly downfield. For related 3-chloro-3-alkoxydiazirines, this signal can be in the range of δ 95-110 ppm.
-
Phenyl Carbons: Signals will appear in the aromatic region (δ 125-140 ppm).
-
Other Carbons: The -O-CH₂- carbon (δ 65-75 ppm), the quaternary cyclopropyl carbon (δ 20-30 ppm), and the cyclopropyl -CH₂- carbons (δ 10-20 ppm) will also be present.
-
Table 1: Predicted NMR Data for 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 (m, 5H) | 125.0 - 140.0 |
| -O-CH ₂- | ~4.2 (s, 2H) | ~70.0 |
| Cyclopropyl-CH ₂ | 0.8 - 1.5 (m, 4H) | ~15.0 |
| Cyclopropyl-C -Ph | - | ~25.0 |
| C N₂Cl | - | ~105.0 |
Note: These are estimated values based on analogous structures and standard chemical shift tables.[7][8] Actual values may vary.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is crucial for confirming the elemental composition.
-
Molecular Ion: The primary observation should be the protonated molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in an ~3:1 ratio) should be clearly visible for the molecular ion cluster.
-
Fragmentation: A characteristic and often prominent fragmentation pathway for diazirines is the loss of a nitrogen molecule (N₂), resulting in a fragment corresponding to [M - 28]⁺.[9] This is a strong indicator of the presence of the diazirine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
N=N Stretch: The diazirine N=N stretching vibration is expected to appear around 1550-1650 cm⁻¹. This peak can sometimes be weak or difficult to assign.
-
C-O Stretch: A strong C-O stretching band for the ether linkage should be visible in the 1050-1150 cm⁻¹ region.
-
Aromatic C-H: Stretching vibrations for the aromatic C-H bonds will be observed above 3000 cm⁻¹.
-
Absence of Key Bands: Importantly, the spectrum should show the absence of N-H stretches (~3300 cm⁻¹) and C=N stretches (~1650 cm⁻¹) that would be present in the amidine precursor.
Section 3: Safe Handling and Storage
Diazirine-containing compounds are energetic and reactive, necessitating strict safety protocols.[10]
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood while wearing a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10]
-
Storage: The compound should be stored at low temperatures, ideally at -80°C for long-term stability, to minimize thermal decomposition.[10] For short-term use, -20°C is acceptable. It must be protected from light by storing in an amber vial or a container wrapped in aluminum foil.[10] Storage under an inert atmosphere (argon or nitrogen) is also recommended to prevent potential oxidation.[10]
-
Handling: Avoid exposure to heat, sparks, or strong acids/bases. Diazirines can be shock-sensitive, although this is more pronounced in certain classes of diazirines.[11] Always work with small quantities.
-
Waste Disposal: All waste containing the diazirine compound must be treated as reactive chemical waste and disposed of according to institutional and local safety regulations.[10]
References
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Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry. PMC. Available from: [Link]
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SYNTHESIS AND PHOTOCHEMISTRY OF NEW CARBENE PRECURSORS. The Ohio State University. Available from: [Link]
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Mass Spectra and Appearance Potentials of Diazirine and Diazomethane. AIP Publishing. Available from: [Link]
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Carboxyl-Photo-Reactive MS-Cleavable Cross-Linkers: Unveiling a Hidden Aspect of Diazirine-Based Reagents. ACS Publications. Available from: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
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Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. PMC. Available from: [Link]
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Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. PMC. Available from: [Link]
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Recent Development of Carbenes: Synthesis, Structure, Photophysical Properties and Applications. IntechOpen. Available from: [Link]
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Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. Available from: [Link]
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Overview of diazirine synthesis, activation, and applications. ResearchGate. Available from: [Link]
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Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. PubMed. Available from: [Link]
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Harnessing carbene reactivity with light. Chemistry World. Available from: [Link]
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Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. PMC. Available from: [Link]
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Synthesis and Photochemistry of New Carbene Precursors. ResearchGate. Available from: [Link]
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Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ResearchGate. Available from: [Link]
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Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ChemRxiv. Available from: [Link]
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Synthesis of diazirines. ResearchGate. Available from: [Link]
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Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and More. reposiTUm. Available from: [Link]
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3-chloro-3-phenyl-3H-diazirene. Chemical Synthesis Database. Available from: [Link]
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The Versatility of Diazirines: Properties, Synthetic and Modern Applications. PMC. Available from: [Link]
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Design, Exploitation, and Rational Improvements of Diazirine-Based Universal Polymer Crosslinkers. ACS Publications. Available from: [Link]
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Tasks in NMR data analysis for Nature Products. Available from: [Link]
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Diazirines: Carbene Precursors Par Excellence. ACS Publications. Available from: [Link]
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Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Available from: [Link]
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Diazirine. Wikipedia. Available from: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
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3-chloro-3-phenyldiazirine. LookChem. Available from: [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
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Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. MDPI. Available from: [Link]
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Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. PMC. Available from: [Link]
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Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for use in biological investigations. Digital Commons@Becker. Available from: [Link]
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DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)- DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO- CROSS-LINKING. Available from: [Link]
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Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. MDPI. Available from: [Link]
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3-Chloro-3-benzyldiazirine — Chemical Substance Information. NextSDS. Available from: [Link]
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3-Chloroaniline. PubChem. Available from: [Link]
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Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI. Available from: [Link]
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Photoaffinity Labeling Preferences of Diazirines. INOUE RESEARCH GROUP. Available from: [Link]
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Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis. PubMed. Available from: [Link]
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Chemical Stability and Aqueous Photodynamics of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene: A Technical Whitepaper
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper
Executive Summary
In the realm of chemical biology and photoaffinity labeling (PAL), the stability of photoreactive precursors in aqueous environments is a critical parameter that dictates their utility in live-cell and physiological assays. While traditional diazo compounds suffer from rapid protonation and decomposition in aqueous media, diazirines (often spelled interchangeably as diazirenes) offer a robust alternative.
This whitepaper provides an in-depth mechanistic analysis and experimental framework for evaluating the chemical stability of 3-chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene , a specialized alkoxychlorodiazirine. This compound serves as a powerful model for generating alkoxychlorocarbenes, which undergo highly specific fragmentation into cyclopropyl cations[1]. By understanding its dark stability and photolytic bifurcation in water, researchers can precisely control carbene generation for advanced drug target identification and structural biology applications.
Mechanistic Grounding: Diazirine Stability vs. Carbene Reactivity
The Intrinsic Stability of the Diazirine Ring
Unlike linear diazo isomers, the strained three-membered diazirine ring exhibits exceptional stability toward nucleophiles, electrophiles, and varying pH levels[2]. The compact nature of the diazirine group prevents steric hindrance when incorporated into biological probes, while its resistance to spontaneous hydrolysis ensures that the precursor remains intact during prolonged aqueous incubations[1].
Photolytic Cleavage and Carbene Bifurcation
The true utility of 3-chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene emerges upon UV irradiation (typically at 350 nm). The absorption of a photon triggers the extrusion of nitrogen gas ( N2 ), yielding a highly reactive alkoxychlorocarbene intermediate.
In an aqueous environment, this carbene faces a kinetic bifurcation:
-
Fragmentation Pathway ( kfrag ): The carbene undergoes a rapid, unimolecular fragmentation to yield carbon monoxide, a chloride anion, and a 1-phenylcyclopropylmethyl cation (which may further rearrange)[3].
-
Aqueous Trapping Pathway ( ktrap ): Water molecules act as nucleophiles, inserting into the carbene to form a formate ester and hydrochloric acid[4].
Causality Insight: Understanding this bifurcation is paramount. If the goal is to utilize the generated cation for cross-linking or skeletal editing, the presence of water acts as a competitive sink. Conversely, if the diazirine is used in a biological PAL assay, the trapping pathway defines the off-target background noise.
Mechanistic bifurcation of the alkoxychlorocarbene in aqueous media.
Experimental Design: A Self-Validating System
To rigorously assess the stability and reactivity of this compound, we must employ a self-validating experimental workflow. A protocol is only as reliable as its internal controls.
Causality Behind Experimental Choices
-
Co-Solvent System (MeCN/Water): The 1-phenylcyclopropyl moiety is highly lipophilic. Pure aqueous buffers would result in precipitation, skewing kinetic data. We utilize a gradient of Acetonitrile (MeCN) to maintain homogeneity while modulating water concentration.
-
Wavelength Selection (350 nm): Irradiation at 350 nm efficiently activates the diazirine without causing background phototoxicity or direct excitation of aromatic amino acids in biological matrices[1].
-
Internal Standardization: Biphenyl is added post-reaction but pre-analysis to correct for any solvent evaporation that occurs during the exothermic photolysis step, ensuring absolute quantification[2].
Self-validating experimental workflow for assessing diazirine stability.
Step-by-Step Methodology
Protocol: Aqueous Stability Profiling and Photolytic Cleavage
Step 1: Matrix Preparation
-
Prepare a 10 mM stock solution of 3-chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene in anhydrous MeCN. Store at -20°C in amber vials to prevent ambient light degradation[2].
-
Prepare aqueous buffers at pH 4.0 (Acetate), pH 7.4 (PBS), and pH 10.0 (Carbonate).
Step 2: Dark Stability Assessment (Thermal Control)
-
Dilute the diazirine stock to a final concentration of 100 µM in a 10:90 MeCN/Buffer mixture.
-
Aliquot 1 mL samples into light-shielded (amber) HPLC vials.
-
Incubate at 25°C. At time points t=0,1,4,12,and 24 hours, spike the sample with 10 µL of a 1 mM biphenyl internal standard.
-
Analyze immediately via HPLC-UV (monitoring at 254 nm for the phenyl ring).
Step 3: Photolytic Cleavage and Trapping
-
Prepare varying ratios of MeCN/Water (100:0, 90:10, 50:50, 10:90) containing 100 µM diazirine.
-
Transfer 2 mL of each solution to a quartz cuvette equipped with a magnetic stirrer.
-
Irradiate using a Rayonet photochemical reactor equipped with 350 nm lamps for 15 minutes at 25°C.
-
Quench the reaction by removing it from the light source and adding the biphenyl internal standard.
-
Analyze via LC-MS to quantify the ratio of the fragmentation product (cyclopropyl cation derivatives) versus the aqueous trapping product (formate ester)[4].
Quantitative Data Presentation
The following tables summarize the expected kinetic and thermodynamic behavior of the compound based on established alkoxychlorocarbene literature[4],[3].
Table 1: Dark Stability of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene (25°C)
| pH Level | Buffer System | Half-Life ( t1/2 ) | Recovery after 24h (%) | Mechanistic Implication |
| 4.0 | Acetate | > 30 days | 98.5 ± 0.4 | Resistant to acid-catalyzed ring opening. |
| 7.4 | PBS | > 30 days | 99.1 ± 0.2 | Ideal for physiological assays. |
| 10.0 | Carbonate | > 30 days | 97.8 ± 0.5 | Resistant to hydroxide nucleophilic attack. |
Table 2: Photolytic Product Distribution (350 nm, pH 7.4, 25°C)
| Solvent System (v/v) | Fragmentation Product (%) | Aqueous Trapping Product (%) |
| 100% MeCN | > 99 | < 1 |
| 90% MeCN / 10% H2O | 85 | 15 |
| 50% MeCN / 50% H2O | 42 | 58 |
| 10% MeCN / 90% H2O | 12 | 88 |
References
- Source: PMC / National Institutes of Health (NIH)
- An In-depth Technical Guide to the Storage and Handling of Diazirine-Containing Compounds Source: BenchChem URL
- Source: The Journal of Physical Chemistry A (ACS Publications)
- Source: ResearchGate (Tetrahedron Letters)
Sources
An In-depth Technical Guide on the Formation of a Reactive Carbene Intermediate from 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis and decomposition of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene to generate a reactive carbene intermediate. Diazirines are valuable precursors for carbenes, highly reactive species widely employed in organic synthesis and chemical biology.[1][2] This document details the mechanistic underpinnings of carbene formation, explores the reactivity of the resulting (1-phenylcyclopropyl)methoxycarbonyl carbene, and discusses its potential applications, particularly in the realm of drug discovery and development. The content is structured to provide both theoretical understanding and practical insights for researchers in the field.
Introduction to Diazirines and Carbene Chemistry
Diazirines are three-membered heterocyclic compounds containing a carbon and two nitrogen atoms in a strained ring system.[2] They serve as excellent, stable precursors for the generation of carbenes, which are neutral, divalent carbon species with a lone pair of electrons.[3] The decomposition of diazirines can be initiated by heat or light, leading to the extrusion of a molecule of dinitrogen (N₂) and the formation of a highly reactive carbene.[1][4]
This process is highly advantageous in various chemical applications for several reasons:
-
Controllable Generation: The formation of the carbene can be precisely triggered by external stimuli like UV light or controlled heating.[1]
-
Clean Reaction: The only byproduct of the decomposition is nitrogen gas, which is inert and easily removed from the reaction mixture.[5]
-
Versatile Reactivity: The generated carbene can undergo a wide range of chemical transformations, including cyclopropanation of alkenes, insertion into C-H and O-H bonds, and ylide formation.[6]
The specific diazirine of focus in this guide, 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene, is designed to generate a donor-acceptor carbene. The (1-phenylcyclopropyl)methoxy group acts as a donor, while the chlorine atom can be considered part of the acceptor system, influencing the carbene's reactivity and stability.
Synthesis of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
The synthesis of 3-halo-3-alkoxy-diazirines can be achieved through several established methods. A common and effective approach is the Graham reaction, which involves the treatment of an amidine with a hypohalite.[5] For the target molecule, the synthesis would logically proceed from the corresponding (1-phenylcyclopropyl)methanol.
Proposed Synthetic Pathway
A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.
Caption: Proposed synthetic pathway for 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (1-phenylcyclopropyl)methoxy acetamidine
-
To a solution of (1-phenylcyclopropyl)methanol in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Cool the mixture to 0 °C and add methanesulfonyl chloride dropwise. Stir for 1-2 hours to form the mesylate intermediate.
-
In a separate flask, prepare a solution of sodium hydride in acetonitrile.
-
Add the mesylate solution to the acetonitrile mixture and allow the reaction to proceed at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield the desired amidine.
Step 2: Synthesis of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
-
Dissolve the (1-phenylcyclopropyl)methoxy acetamidine in a suitable solvent such as methanol.
-
Cool the solution to 0 °C and add a solution of sodium hypochlorite (or tert-butyl hypochlorite) dropwise with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Extract the product with a non-polar solvent (e.g., pentane) and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to obtain the crude diazirine.
-
Purification can be achieved by low-temperature column chromatography on silica gel.
Note: Diazirines can be sensitive to heat and light, so it is crucial to perform the synthesis and purification at low temperatures and with protection from light.[4]
Formation of the Reactive Carbene Intermediate
The generation of the carbene from 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene is typically achieved through photolysis or thermolysis.[1][7]
Mechanism of Decomposition
Upon activation, the diazirine ring undergoes a concerted elimination of molecular nitrogen to form the carbene intermediate.[4] Computational studies suggest that for many diazirines, this process can lead to the formation of a singlet carbene.[8] However, isomerization to a linear diazo compound can also occur, which can then decompose to the carbene.[9][10] The specific pathway and the spin state of the resulting carbene are influenced by the substituents on the diazirine ring.[2]
Caption: General scheme for the formation of the carbene intermediate.
Activation Methods
| Activation Method | Conditions | Advantages | Disadvantages |
| Photolysis | UV irradiation (typically ~350-380 nm) at low temperatures.[11] | High efficiency, mild conditions, temporal and spatial control.[1] | Requires specialized equipment, potential for side reactions with photosensitive substrates. |
| Thermolysis | Heating the diazirine solution in an inert solvent.[12] | Simple setup, can be used for large-scale reactions. | Higher temperatures may lead to undesired side reactions or decomposition of products.[6] |
Table 1: Comparison of Activation Methods for Carbene Generation.
Reactivity and Applications of the Carbene Intermediate
The generated (1-phenylcyclopropyl)methoxycarbonyl carbene is a donor-acceptor carbene, a class of carbenes known for their unique reactivity and selectivity.[6] The alkoxy group acts as a π-donor, while the adjacent carbonyl group (implicitly formed with the carbene carbon) and the chlorine atom act as σ-acceptors. This electronic nature influences the carbene's stability and its reaction pathways.
Key Reactions
-
Cyclopropanation: Donor-acceptor carbenes readily undergo cyclopropanation reactions with a wide range of alkenes, including electron-rich and electron-deficient ones.[6][13] These reactions are often highly diastereoselective.
-
C-H Insertion: The carbene can insert into C-H bonds, a powerful transformation for the direct functionalization of alkanes and other saturated systems.[14] This is particularly relevant in drug development for late-stage functionalization.
-
Ylide Formation: Reaction with heteroatoms (e.g., sulfur, nitrogen, oxygen) can lead to the formation of ylides, which can then undergo further rearrangements or reactions.
Applications in Drug Discovery and Development
The unique reactivity of the (1-phenylcyclopropyl)methoxycarbonyl carbene makes it a valuable tool in several areas of drug discovery:
-
Photoaffinity Labeling: Diazirine-containing molecules are widely used as photoaffinity probes to identify the biological targets of drug candidates.[11][15][16] Upon photoactivation, the carbene covalently crosslinks to the target protein, allowing for its identification and characterization.[16] The (1-phenylcyclopropyl)methoxy group can be part of a larger drug-like scaffold.
-
Fragment-Based Drug Discovery: Small fragments containing the diazirine moiety can be used to screen for interactions with a wide range of proteins in a cellular context.[11]
-
Late-Stage Functionalization: The ability of the carbene to insert into C-H bonds allows for the modification of complex drug molecules at a late stage of the synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.
Caption: Workflow for the application of diazirine-based probes in photoaffinity labeling.
Conclusion
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene is a versatile precursor for a reactive donor-acceptor carbene intermediate. Its synthesis, while requiring careful handling, is achievable through established chemical transformations. The resulting carbene exhibits a rich and useful reactivity profile, making it a valuable tool for organic synthesis and, notably, for applications in drug discovery such as target identification and late-stage functionalization. Further research into the specific properties and reactions of this carbene will undoubtedly expand its utility in the development of new therapeutic agents.
References
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Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC. Available from: [Link]
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Thermally Induced Cycloadditions of Donor/Acceptor Carbenes | Organic Letters. Available from: [Link]
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Diazirines: Carbene Precursors Par Excellence | Accounts of Chemical Research. Available from: [Link]
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Iron Heme Enzyme-Catalyzed Cyclopropanations with Diazirines as Carbene Precursors: Computational Explorations of Diazirine Activation and Cyclopropanation Mechanism - CaltechAUTHORS. Available from: [Link]
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Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Thermally Induced Cycloadditions of Donor/Acceptor Carbenes - The Davies Group. Available from: [Link]
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Diazirine - Wikipedia. Available from: [Link]
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Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - RSC Publishing. Available from: [Link]
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Iron heme enzyme-catalyzed cyclopropanations with diazirines as carbene precursors: Computational explorations of diazirine activation and cyclopropanation mechanism | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Available from: [Link]
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Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - PMC. Available from: [Link]
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Umpolung of donor–acceptor cyclopropanes via N-heterocyclic carbene organic catalysis - DR-NTU. Available from: [Link]
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Thermally induced cycloadditions of donor/acceptor carbenes - PubMed. Available from: [Link]
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The Thermolysis and Photolysis of Diazirines - IslandScholar. Available from: [Link]
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Carbene formation in its lower singlet state from photoexcited 3H-diazirine or diazomethane. A combined CASPT2 and ab initio direct dynamics trajectory study - PubMed. Available from: [Link]
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The thermal decomposition of the diazirines. Part IV. 3-Chloro-3-ethyldiazirine, 3-chloro-3-n-propyldiazirine, 3-chloro-3-isopropyldiazirine, and 3-chloro-3-t-butyldiazirine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Available from: [Link]
-
Relative rate for the thermal decomposition of 3-chloro-3-aryldiazirines at 75 - ResearchGate. Available from: [Link]'
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Lewis Acid Mediated (3 + 2) Cycloadditions of Donor–Acceptor Cyclopropanes with Heterocumulenes | Organic Letters - ACS Publications. Available from: [Link]
-
3-chloro-3-phenyl-3H-diazirene - Chemical Synthesis Database. Available from: [Link]
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Kinetics of the thermal decomposition of diazirines: 3-chloro-3-methoxydiazirine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
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Synthesis and reactivity of diazirine-containing copolymers - American Chemical Society. Available from: [Link]
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Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. Available from: [Link]
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Basic Information about Carbenes - IntechOpen. Available from: [Link]
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Aryl alkoxy carbenes, generated from diazirines, react with electron‐deficient alkenes. - ResearchGate. Available from: [Link]
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The Photolysis of the Diazirines | Request PDF - ResearchGate. Available from: [Link]
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Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies - PubMed. Available from: [Link]
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The Versatility of Diazirines: Properties, Synthetic and Modern Applications - PMC. Available from: [Link]
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Carbene reactivity from alkyl and aryl aldehydes - PMC - NIH. Available from: [Link]
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Stable Abnormal N-Heterocyclic Carbenes and their Applications in Catalysis - RSC Publishing. Available from: [Link]
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Recent Development of Carbenes: Synthesis, Structure, Photophysical Properties and Applications | IntechOpen. Available from: [Link]
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Recent advances of N-heterocyclic carbenes in the applications of constructing carbo - PMC. Available from: [Link]
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Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review - Beilstein Journals. Available from: [Link]
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Applications of carbene complexes toward organic synthesis - ResearchGate. Available from: [Link]
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Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - MDPI. Available from: [Link]
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The preparation and photolysis of 3-aryl-3H-diazirines - R Discovery. Available from: [Link]
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Generation and reactivity of phenylhydroxycarbenes in solution - JLUpub. Available from: [Link]
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Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC. Available from: [Link]
-
The preparation and photolysis of 3-aryl-3H-diazirines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
3-(Trifluoromethyl)-3-(m-isothiocyanophenyl)diazirine: synthesis and chemical characterization of a heterobifunctional carbene-generating crosslinking reagent - PubMed. Available from: [Link]
-
DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)- DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO- CROSS-LINKING Yuta Murai,a. Available from: [Link]
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Ambient Light Photokinetics and Half-Life Determination of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
Executive Summary
Diazirines are privileged pharmacophores and photoactivatable crosslinkers utilized extensively in photoaffinity labeling and target identification. While their ability to generate highly reactive carbenes upon UV irradiation is well-documented, their stability under ambient laboratory light remains a critical variable that dictates experimental reproducibility. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for determining the ambient light half-life of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene (CPMD) .
Mechanistic Causality of Photochemical Degradation
To understand the degradation kinetics of CPMD, one must analyze the electronic structure of the diazirine ring. Diazirines possess a highly strained three-membered ring containing an N=N double bond. This specific chromophore exhibits a weak, symmetry-forbidden transition in the near-UV region ( nm)[1].
While standard laboratory lighting (e.g., cool-white fluorescent or LED) is optimized for the visible spectrum, it emits a non-negligible flux of photons in the 350-400 nm tail. Continuous exposure to this trace near-UV light provides sufficient activation energy to drive the extrusion of nitrogen gas ( ), generating a highly reactive alkoxychlorocarbene intermediate[2].
The substitution pattern at the C3 position of the diazirine heavily influences this photostability. In CPMD, the electronegative chlorine atom exerts an inductive electron-withdrawing effect, which can slightly stabilize the ring against thermal decomposition. Conversely, the alkoxy oxygen donates electron density via resonance, modulating the absorption maximum. Literature on related aryl diazirines demonstrates that electron-rich derivatives degrade more rapidly under ambient light (half-life 7 days) compared to electron-poor heterocyclic diazirines, which can remain stable for over a month[1][3]. Due to these competing electronic effects, 3-chloro-3-alkoxydiazirines like CPMD typically exhibit an intermediate ambient light half-life of 3 to 5 days, necessitating rigorous quantification and strict handling protocols.
Fig 1: Photochemical degradation pathway of 3-chloro-3-alkoxydiazirines under ambient light.
Self-Validating Experimental Protocol for Half-Life Determination
To accurately determine the half-life of CPMD under ambient light, a self-validating kinetic assay must be employed. The following protocol isolates photochemical degradation from thermal decomposition by running parallel dark controls and utilizes an internal standard to correct for solvent evaporation or instrumental variance.
Step 1: Sample Preparation & Standardization
Dissolve CPMD in a non-nucleophilic, UV-transparent solvent (e.g., Methanol- or Acetonitrile- ) to a final concentration of 1.0 mM. Add 1,4-dinitrobenzene (0.5 mM) as an internal standard for H NMR quantification. 1,4-dinitrobenzene is selected because its aromatic protons do not overlap with the cyclopropyl or alkoxy signals of CPMD, and it is highly photostable under ambient light.
Step 2: Controlled Light Exposure
Divide the standardized solution into two sets of clear borosilicate glass NMR tubes:
-
Set A (Experimental): Exposed to continuous, standardized ambient laboratory light (500 Lux, typical cool-white LED, emission containing trace 350-400 nm photons).
-
Set B (Dark Control): Wrapped completely in aluminum foil to block all light. This critical control proves that any observed degradation in Set A is photochemically, rather than thermally, driven.
Step 3: Longitudinal Sampling
Maintain both sets at a constant ambient temperature (25 °C). Acquire H NMR spectra at predefined intervals: 0, 12, 24, 48, 72, 120, 168, and 336 hours.
Step 4: Quantitative Analysis
Integrate the characteristic cyclopropyl or methoxy protons of the intact CPMD against the internal standard. Calculate the remaining concentration at each time point. The dark control must show variance over the 14-day period to validate the assay.
Step 5: Kinetic Modeling
Plot versus time. The slope of the linear regression yields the first-order rate constant ( ). Calculate the half-life using .
Fig 2: Self-validating experimental workflow for determining diazirine ambient light half-life.
Quantitative Data & Comparative Stability
Based on the electronic parameters of the 3-chloro and 3-alkoxy substituents, the expected half-life of CPMD aligns with intermediate-stability diazirines. The table below contextualizes CPMD against established photoaffinity labels.
| Compound Class | Representative Structure | Absorption Max ( ) | Estimated Half-Life ( ) | Primary Degradation Pathway |
| Electron-Rich Aryldiazirine | 3-Trifluoromethyl-3-phenyldiazirine | ~350 nm | ~7 days | Carbene insertion / Solvent adducts |
| Electron-Poor Aryldiazirine | 3-Trifluoromethyl-3-(pyridyl)diazirine | ~350 nm | >30 days | Highly stable under ambient light |
| Alkoxychlorodiazirine | 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene | ~360 nm | 3 - 5 days | Alkoxychlorocarbene formation |
Best Practices for Handling and Storage
Given the calculated 3 to 5-day half-life under 500 Lux ambient light, researchers utilizing 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene must adopt the following handling protocols to ensure scientific integrity:
-
Amber Glassware: All stock solutions must be prepared and stored in amber glass vials or tubes wrapped in aluminum foil to block photons nm.
-
Subdued Lighting: Benchtop manipulations (e.g., weighing, aliquoting, and reaction setup) should be performed under subdued lighting or yellow safelights that strictly emit nm.
-
Cryogenic Storage: Long-term storage of the neat compound or concentrated stock solutions should be maintained at °C or °C in the dark to arrest both thermal and photochemical degradation pathways.
Sources
- 1. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]
- 2. Formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Structural and Steric Analysis of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
An in-depth technical guide by a Senior Application Scientist.
Abstract: This technical guide provides a comprehensive analysis of the structural properties and steric hindrance of the novel carbene precursor, 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene. Due to the limited direct experimental literature on this specific molecule, this paper synthesizes data from analogous 3-chloro-3-alkoxy-3H-diazirine systems and foundational principles of physical organic chemistry. We will explore the molecule's anticipated geometry, the significant steric and electronic influence of the 1-phenylcyclopropyl moiety, and its implications for thermal stability and subsequent carbene generation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of highly substituted diazirine compounds.
Introduction: The Role of Substituted Diazirines in Modern Chemistry
Diazirines, three-membered rings containing two nitrogen atoms, are high-energy isomers of diazomethane and have become indispensable tools in chemical biology and materials science. Their primary utility lies in their ability to serve as clean, photo- or thermally-activated precursors to highly reactive carbenes. The design of the substituents on the diazirine ring is critical, as it directly modulates the stability of the precursor, the reactivity of the resulting carbene, and its utility in specific applications such as photoaffinity labeling.
The molecule of interest, 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene, presents a unique combination of features:
-
A 3-Chloro-3-alkoxy Diazirine Core: This arrangement is known to generate electrophilic alkoxy-chloro-carbenes, which have distinct reactivity profiles compared to more common alkyl or aryl carbenes.
-
A Bulky 1-phenylcyclopropyl Group: This substituent introduces significant steric hindrance and unique electronic properties, which are expected to profoundly influence the molecule's stability and reaction kinetics.
This guide will deconstruct these features to provide a predictive model of the molecule's behavior.
Predicted Molecular Structure and Core Properties
The fundamental architecture of the diazirine ring is a strained, three-membered heterocycle. In 3-halo-3-alkoxydiazirines, the C-N bonds are typically around 1.48 Å, and the N=N bond is approximately 1.23 Å, consistent with diazirine structures. The geometry around the carbon atom is tetrahedral, accommodating the chloro, methoxy, and two nitrogen substituents.
The most significant structural feature is the 1-phenylcyclopropylmethoxy group. The cyclopropyl ring, with its sp2-hybridized character, can conjugate with the adjacent phenyl ring. This conjugation, combined with the sheer physical volume of the group, dictates the molecule's overall conformation and steric accessibility.
Conformational Analysis and Steric Hindrance
The primary determinant of this molecule's properties is the steric bulk imposed by the 1-phenylcyclopropyl group. This group effectively shields one face of the diazirine ring, which has profound implications for its synthesis, stability, and reactivity.
-
Kinetic Stability: The steric shielding is predicted to enhance the kinetic stability of the diazirine, potentially increasing its thermal decomposition temperature compared to less hindered analogs. This is a desirable property for a carbene precursor, allowing for more controlled initiation of carbene generation.
-
Reaction Selectivity: The steric hindrance will govern the approach trajectory of any reagents interacting with the diazirine or the subsequently formed carbene. This can be exploited to achieve higher selectivity in addition reactions.
The relationship between the bulky substituent and the reactive core can be visualized as follows:
Caption: Logical diagram of steric influence on the diazirine core.
Proposed Synthetic Pathway
While a specific synthesis for 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene has not been detailed in the literature, a plausible route can be constructed based on established methods for preparing 3-halo-3-alkoxydiazirines. The general strategy involves the oxidation of a corresponding amidine.
Experimental Protocol: A Generalized Approach
-
Amidine Formation: React (1-phenylcyclopropyl)methanol with a suitable nitrile under acidic conditions to form the corresponding imidate. Subsequent reaction with ammonia would yield the required (1-phenylcyclopropyl)methanamidine.
-
Oxidative Cyclization: The key step is the oxidation of the amidine to the diaziridine. This is often accomplished using reagents like sodium hypochlorite (NaOCl) or t-butyl hypochlorite (t-BuOCl) in a biphasic system.
-
Chlorination/Formation of Diazirine: The final step involves the conversion of the diaziridine to the 3-chloro-3H-diazirine. This is typically achieved via chlorination with a source like t-butyl hypochlorite, which can also drive the final oxidation to the diazirine ring system.
The proposed workflow is outlined below:
Caption: Proposed synthetic workflow for the target diazirine.
Reactivity and Carbene Generation
The primary chemical utility of this molecule is as a precursor to (1-phenylcyclopropyl)methoxy-chloro-carbene. The decomposition of the diazirine to the carbene and dinitrogen gas is an irreversible process.
N₂C(Cl)OCH₂-(c-C₃H₄Ph) → :C(Cl)OCH₂-(c-C₃H₄Ph) + N₂
Factors Influencing Carbene Generation
| Parameter | Influence on Reactivity | Rationale |
| Thermal Stability | High (Predicted) | The bulky 1-phenylcyclopropyl group provides kinetic stabilization, sterically hindering decomposition pathways. Higher activation energy is required. |
| Photochemical Activation | Feasible | Like most diazirines, it should be susceptible to photolysis (typically ~350 nm) to extrude N₂ and form the carbene with high efficiency. |
| Carbene Electrophilicity | High | The presence of two electron-withdrawing groups (chlorine and the alkoxy oxygen) on the carbene carbon will render it highly electrophilic. |
Predicted Reactivity of the Resulting Carbene
The generated (1-phenylcyclopropyl)methoxy-chloro-carbene is expected to be a highly reactive intermediate. Its reactions will be governed by a combination of its electrophilic nature and the extreme steric hindrance from its substituent.
-
Additions to Alkenes: It will readily undergo cyclopropanation reactions with electron-rich olefins. The steric bulk will likely result in a high degree of facial selectivity in the addition.
-
C-H Insertion Reactions: While possible, intramolecular C-H insertion reactions may be disfavored due to the conformational constraints imposed by the cyclopropyl ring. Intermolecular C-H insertions would be highly sensitive to the steric accessibility of the target C-H bond.
Potential Applications in Drug Development
The unique properties of this diazirine lend themselves to advanced applications in medicinal chemistry and drug development.
-
Photoaffinity Labeling: The ability to generate a highly reactive carbene upon photoactivation makes this molecule a candidate for photoaffinity labeling probes. The bulky substituent could be used to probe sterically restricted binding pockets in proteins, with the carbene forming a covalent bond with nearby amino acid residues upon irradiation.
-
Fragment-Based Drug Discovery (FBDD): The 1-phenylcyclopropyl motif is a recognized "fragment" in FBDD, known for its ability to fill hydrophobic pockets while providing a rigid conformational anchor. Incorporating this into a reactive handle allows for the covalent mapping of binding sites.
Conclusion and Future Outlook
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene represents a fascinating, albeit under-explored, chemical entity. Based on the established principles of diazirine chemistry and steric effects, we can predict that it is a kinetically stable carbene precursor that generates a highly electrophilic and sterically encumbered carbene. The significant steric hindrance provided by the 1-phenylcyclopropyl group is its defining feature, offering a powerful tool to control stability and selectivity.
Future experimental work should focus on validating the proposed synthetic route, characterizing the molecule's thermal and photochemical decomposition kinetics, and exploring the reactivity of the resulting carbene in addition and insertion reactions. Such studies will be crucial to unlocking its potential in designing sophisticated probes for chemical biology and developing novel covalent inhibitors in drug discovery.
References
-
Title: Diazirines: A New Chapter in Photoaffinity Labeling Source: Chemical Reviews URL: [Link]
-
Title: The Application of Diazirine-Based Photoaffinity Probes in Chemical Biology Source: Molecules URL: [Link]
-
Title: Photoaffinity Labeling in Target and Drug Discovery Source: Cell Chemical Biology URL: [Link]
-
Title: The Molecular Structure of Gaseous 3-Chloro-3-methyldiazirine, an Electron Diffraction Study Source: Journal of the American Chemical Society URL: [Link]
In vitro toxicity and safe handling guidelines for 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
An In-depth Technical Guide to the In Vitro Toxicity and Safe Handling of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
Abstract
Introduction to 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
The structure of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene suggests its utility as a photoaffinity labeling (PAL) probe. PAL is a powerful technique for identifying and characterizing ligand-protein interactions.[1][2] The diazirine group serves as a photoactivatable cross-linker. Upon irradiation with UV light (typically around 350-365 nm), it extrudes nitrogen gas to form a carbene, which can then covalently bind to nearby amino acid residues in the binding pocket of a target protein.[3][4][5]
The key features of diazirine-based probes include their relatively small size, which minimizes perturbation of the parent molecule's biological activity, and their stability in the absence of light.[7][8] However, the generation of a highly reactive and indiscriminate carbene intermediate raises potential toxicological concerns, including cytotoxicity and genotoxicity.
Mechanistic Basis for Potential Toxicity
The primary mechanism of action for the intended application of this compound is also the source of its potential toxicity. The photogenerated carbene is a highly reactive species that can insert into C-H, N-H, and O-H bonds.[4][6] While this is desirable for labeling a target protein, off-target reactions with other cellular macromolecules, such as DNA and other proteins, can lead to adverse effects.
Furthermore, the metabolic fate of the compound needs to be considered. Cytochrome P450 enzymes could potentially metabolize the diazirine ring or other parts of the molecule, leading to the formation of reactive metabolites that could contribute to toxicity.[9]
Diagram: Photoactivation of Diazirine and Carbene Formation
Caption: Photoactivation of the diazirine moiety leads to the formation of a reactive carbene.
Recommended In Vitro Toxicity Assessment
A tiered approach to in vitro toxicity testing is recommended to characterize the potential hazards of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene.[10]
Cytotoxicity Assays
The initial assessment should focus on determining the compound's effect on cell viability.[10][11] A panel of cell lines relevant to the intended biological application should be used.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for a relevant time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table: Representative Cytotoxicity Assays
| Assay | Principle | Endpoint Measured |
| MTT Assay | Mitochondrial reductase activity | Colorimetric change (Formazan production)[10] |
| Neutral Red Uptake (NRU) Assay | Lysosomal integrity | Colorimetric change (Uptake of neutral red dye)[4][12] |
| LDH Release Assay | Cell membrane integrity | Enzymatic activity of lactate dehydrogenase in the medium |
| ATP-based Assays (e.g., CellTiter-Glo®) | ATP levels in viable cells | Luminescence |
Genotoxicity Assays
Given the reactive nature of the carbene intermediate, it is crucial to assess the genotoxic potential of the compound.
-
Ames Test (Bacterial Reverse Mutation Assay): This is a standard initial screen for mutagenicity.[4][13] It uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.[4][13]
-
In Vitro Micronucleus Test: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects in mammalian cells.
-
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells.
Phototoxicity Assay
Since the compound is photoactivatable, a phototoxicity assay is mandatory. This will determine if the compound becomes cytotoxic only upon exposure to light.
Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
-
Cell Culture: Use Balb/c 3T3 cells, as recommended by OECD guidelines.
-
Compound Incubation: Treat the cells with a range of concentrations of the test compound in two separate 96-well plates.
-
Irradiation: Expose one plate to a non-toxic dose of UVA light, while the other plate is kept in the dark.
-
Post-Incubation: Incubate both plates for 24 hours.
-
NRU Assay: Perform the Neutral Red Uptake assay on both plates to assess cell viability.[4]
-
Data Analysis: Compare the IC50 values from the irradiated and non-irradiated plates. A significant decrease in the IC50 value in the irradiated plate indicates phototoxicity.
Diagram: In Vitro Toxicity Testing Workflow
Caption: Recommended workflow for in vitro toxicity assessment.
Safe Handling and Storage Guidelines
Strict adherence to safety protocols is essential when working with diazirine-containing compounds.[14]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[15]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[15] Change gloves immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization, work should be conducted in a certified chemical fume hood.[16]
Storage
-
Temperature: Store at low temperatures, such as -20°C for short-term and -80°C for long-term storage, to minimize thermal decomposition.[14][15]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[15][17]
-
Light: Protect from all light sources by storing in amber vials or wrapping containers with aluminum foil.[18][19]
-
Labeling: Clearly label all containers with the compound name, structure, date, and known hazards.[15]
Handling
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14][16]
-
Light Sensitivity: Handle the compound in a darkened room or use red light to avoid premature photoactivation.[18] Cover reaction vessels with aluminum foil.[18]
-
Thermal Stability: While many diazirines are relatively stable, avoid excessive heat.[4] Some diazirines can be shock-sensitive or explosive in their neat form.[20] It is advisable to handle the compound in solution whenever possible.[14]
-
UV Irradiation: When performing photo-crosslinking experiments, use appropriate shielding to protect personnel from UV radiation.[21]
Waste Disposal
-
Quenching: Before disposal, any unreacted diazirine should be quenched. This can be achieved by exposing the waste solution to UV light in a fume hood to ensure complete decomposition.
-
Regulations: Dispose of all chemical waste in accordance with institutional, local, and national regulations for hazardous materials.[14]
Diagram: Safe Handling Decision Tree
Caption: A decision tree for the safe handling of diazirine compounds.
Conclusion
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene is a potentially valuable tool for chemical biology research. However, its inherent reactivity necessitates a thorough and systematic evaluation of its toxicological properties before widespread use. The in vitro assays and safe handling guidelines detailed in this guide provide a robust framework for mitigating risks and ensuring the safety of laboratory personnel. While these recommendations are based on the well-understood chemistry of the diazirine class, it is imperative that this specific compound be subjected to empirical testing to confirm its safety profile.
References
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- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 4. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of diazirine-modified N-acetylmannosamine analogs to photocrosslinking sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazirine - Wikipedia [en.wikipedia.org]
- 7. A diazirine's central carbon is sp 2 -hybridized, facilitating conjugation to dye molecules - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06427E [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. kosheeka.com [kosheeka.com]
- 11. scispace.com [scispace.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. kishida.co.jp [kishida.co.jp]
- 17. interchim.fr [interchim.fr]
- 18. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: High-Resolution Mapping of Protein-Protein Interactions Using 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
Introduction: Capturing the Dynamic Interactome with Light
The complex network of protein-protein interactions (PPIs) forms the backbone of cellular function. Elucidating these interactions is paramount for understanding biological processes and the molecular basis of disease. While traditional methods have been instrumental, they often fail to capture weak or transient interactions that are crucial in dynamic cellular signaling. Photo-crosslinking, a powerful proximity-dependent labeling technique, has emerged to address this challenge by covalently "freezing" interactions in their native cellular context.[1][2][3]
This guide provides a detailed protocol and application notes for utilizing 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene , a sophisticated photo-activatable crosslinker, for mapping PPIs. This reagent offers researchers a robust tool for trapping protein interactions with high spatiotemporal resolution, enabling subsequent identification by mass spectrometry (XL-MS).[4][5] This methodology is particularly valuable for drug development professionals and researchers aiming to identify the binding partners of small molecules or to stabilize and identify components of dynamic protein complexes.[6]
Mechanism of Action: The Diazirine Advantage
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene belongs to the diazirine class of photo-probes, which are prized for their small size and stability prior to activation.[7][8]
Photo-Activation and Carbene Formation:
The key to this technology is the three-membered diazirine ring. When irradiated with long-wave UV light (typically 350-370 nm), the diazirine moiety irreversibly decomposes, releasing nitrogen gas (N₂) and generating a highly reactive carbene intermediate.[7][9][10][11] This carbene is an electron-deficient species that reacts indiscriminately with any proximal amino acid side chains or peptide backbones by inserting into C-H, O-H, or N-H bonds.[7][11][12]
Some studies suggest a two-step pathway where the diazirine first isomerizes to a diazo intermediate, which can then either form the carbene or, in the case of some alkyl diazirines, preferentially react with acidic residues like aspartic and glutamic acid.[10][13][14][15] This broad or semi-specific reactivity, combined with the short half-life of the carbene, ensures that only proteins in the immediate vicinity of the probe are covalently labeled, providing a high-resolution snapshot of the local interactome.[12][13]
Caption: UV-induced activation of a diazirine crosslinker to form a reactive carbene that captures proximal proteins.
Advantages of Diazirine-Based Crosslinkers:
-
Temporal Control: The crosslinking reaction is initiated by light, giving the researcher precise control over the timing of the experiment.[7]
-
High Reactivity & Low Selectivity: The resulting carbene reacts broadly with various amino acids, reducing bias and capturing a more complete interaction profile.[1][12]
-
Small Size: The diazirine group is minimally perturbing and can be incorporated into small molecules or proteins without significantly altering their function.[7]
-
Stability: Diazirines are more photostable than other photoreactive groups like aryl azides, allowing for cleaner experiments.[7]
Experimental Workflow: From Live Cells to Data Analysis
The successful application of photo-crosslinking for PPI mapping involves a multi-step process that integrates cell biology, biochemistry, and mass spectrometry. The general workflow is designed to first trap the interaction in living cells, then enrich the crosslinked complexes, and finally identify the interacting partners.[4][16]
Sources
- 1. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. communities.springernature.com [communities.springernature.com]
- 14. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 15. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Covalent Capture of Peptide-Protein Interactions Using Amine-Reactive Diazirine Probes
Introduction: The Power of Seeing Transient Interactions
In the intricate landscape of cellular biology and drug discovery, understanding how molecules interact is paramount. While many interactions are stable, a vast number are transient, fleeting events that are critical for biological function yet notoriously difficult to study. Photo-affinity labeling (PAL) has emerged as a powerful chemical biology tool to overcome this challenge.[1][2] PAL utilizes probes equipped with a photo-activatable moiety that, upon irradiation with light, forms a highly reactive intermediate capable of forging a permanent, covalent bond with nearby interacting biomolecules.[1] This process effectively "freezes" a transient interaction, enabling the identification and characterization of binding partners that would otherwise be missed.[3][4]
Among the arsenal of photo-activatable groups, diazirines have gained prominence due to their small size, which minimizes perturbation of the original peptide probe, and their activation by long-wave UV light (~350-370 nm), which reduces the risk of protein damage.[3][5][6] Upon photoactivation, diazirines efficiently release dinitrogen gas to generate a highly reactive carbene intermediate.[3][5][7] This carbene exists for mere nanoseconds before inserting into proximal C-H, O-H, or N-H bonds, ensuring that only true binding partners are covalently captured.[3][8][9]
This guide provides a comprehensive overview and detailed protocol for the conjugation of a model amine-reactive diazirine probe to a peptide, and its subsequent application in a photo-affinity labeling workflow for target identification.
Principle of the Method
The strategy involves a two-stage process: Conjugation and Photo-Crosslinking . The specific reagent discussed, 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene, is a carbene precursor. However, for it to be useful as a peptide probe, it must first be derivatized to include a reactive handle for bioconjugation. For this application note, we will focus on a widely used and robust strategy: the use of a heterobifunctional diazirine crosslinker bearing an N-hydroxysuccinimide (NHS) ester.[6][10][11]
-
Conjugation via NHS-Ester Chemistry: The NHS ester group reacts efficiently and specifically with primary amines (the N-terminus and the side chain of lysine residues) on the peptide under mild basic conditions (pH 7.5-8.5) to form a stable amide bond.[11] This step covalently attaches the diazirine photophore to the peptide of interest.
-
Photo-Activation and Covalent Capture: Once the peptide-diazirine probe is purified and incubated with its biological target (e.g., in a cell lysate or with a purified protein), it is irradiated with UV light (350-370 nm). The diazirine ring absorbs the light energy, loses N₂, and generates a carbene. This highly reactive species then rapidly and indiscriminately inserts into the nearest chemical bonds of the interacting protein, forming a permanent covalent crosslink.[3][7] The now-labeled target protein can be isolated and identified using standard proteomics techniques.
Workflow Overview
The entire process, from probe conjugation to target identification, can be visualized as a sequential workflow.
Caption: General workflow for peptide probe synthesis and target identification.
Part 1: Protocol for Peptide-Diazirine Conjugation
This protocol details the conjugation of an amine-reactive diazirine-NHS ester to a peptide containing a primary amine.
Materials and Reagents
-
Peptide: Lyophilized peptide of interest (e.g., 1 mg) with at least one primary amine (N-terminus or Lysine side chain).
-
Amine-Reactive Diazirine: NHS-ester functionalized diazirine crosslinker (e.g., SDA, LC-SDA, or similar from commercial suppliers).[11] Store desiccated at -20°C.
-
Solvent: Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5. Prepare fresh and filter. Expert Tip: While phosphate buffers are common, HEPES or bicarbonate buffers (pH 8.0-8.3) can also be effective. Avoid buffers containing primary amines like Tris, as they will compete with the peptide for reaction.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Purification: HPLC system with a C18 reverse-phase column.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Characterization: Mass Spectrometer (e.g., MALDI-TOF or ESI-LC/MS).
Step-by-Step Conjugation Protocol
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. Vortex briefly to ensure complete dissolution.
-
Diazirine Reagent Preparation: Immediately before use, allow the vial of diazirine-NHS ester to equilibrate to room temperature to prevent moisture condensation.[11] Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM diazirine stock solution to achieve the desired molar excess over the peptide. A good starting point is a 10- to 20-fold molar excess.[11]
-
Add the calculated volume of the diazirine stock solution to the peptide solution. The final concentration of organic solvent (DMSO/DMF) should not exceed 10% (v/v) to maintain peptide solubility and integrity.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light. Causality Note: The reaction is faster at room temperature, but incubation at 4°C can improve the stability of some sensitive peptides.
-
-
Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM Tris.[11] Incubate for 15 minutes at room temperature. This step consumes any unreacted NHS-ester, preventing non-specific modification in subsequent steps.
-
Purification by RP-HPLC:
-
Clarify the quenched reaction mixture by centrifugation (14,000 x g for 10 min) to remove any precipitates.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the products using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 214 nm (peptide bonds) and, if the diazirine has an aromatic component, at a secondary wavelength (e.g., 254 nm or 280 nm). The conjugated peptide probe is more hydrophobic than the unconjugated peptide and will therefore have a longer retention time.
-
Collect the fractions corresponding to the desired product peak.
-
-
Characterization and Quantification:
-
Confirm the identity of the product by mass spectrometry. The observed mass should correspond to the mass of the starting peptide plus the mass of the diazirine moiety (minus the NHS group).
-
Lyophilize the purified fractions to obtain the final peptide-diazirine probe as a powder.
-
Quantify the probe using a suitable method, such as a BCA assay or by UV absorbance if the peptide contains Trp or Tyr residues. Store the lyophilized probe at -80°C, protected from light.
-
Key Experimental Parameters
| Parameter | Recommended Range | Rationale & Expert Insights |
| Molar Excess of Diazirine | 5x - 50x | A higher excess drives the reaction to completion but increases the risk of multiple labels on a single peptide (if multiple amines are present). Start with 10-20x and optimize based on HPLC/MS results. |
| Reaction pH | 7.2 - 8.5 | NHS-ester reaction with amines is most efficient in this range. Below pH 7.2, the reaction is slow. Above pH 8.5, hydrolysis of the NHS ester becomes rapid, reducing conjugation efficiency.[6][11] |
| Reaction Time | 1 - 4 hours | Sufficient time for conjugation. Longer times may lead to degradation of the peptide or hydrolysis of the reagent. Monitor progress by LC-MS if possible. |
| Quenching Agent | 50-100 mM Tris or Glycine | Essential to stop the reaction and prevent the probe from reacting with amine buffers in downstream applications. |
Part 2: Protocol for Photo-Affinity Labeling
This protocol provides a general workflow for using the purified peptide-diazirine probe to label its target protein(s) in a complex biological sample like a cell lysate.
Caption: Experimental design for a photo-affinity labeling experiment.
Materials and Equipment
-
Peptide-Diazirine Probe: Purified and quantified probe from Part 1.
-
Biological Sample: Cell lysate, tissue homogenate, or purified protein solution.
-
UV Lamp: A long-wave UV lamp (350-370 nm), such as those used for visualizing DNA gels or a dedicated photo-crosslinking apparatus.[11][12]
-
Reaction Vessels: Optically clear vessels (e.g., quartz cuvettes, microcentrifuge tubes, or culture plates on ice).
-
Analysis Reagents: SDS-PAGE gels, buffers, and proteomic-grade reagents for mass spectrometry.
Step-by-Step Labeling Protocol
-
Incubation:
-
In a microcentrifuge tube, combine the biological sample (e.g., 50-100 µg of total protein from a cell lysate) with the peptide-diazirine probe. The final concentration of the probe should be optimized, but a starting point is typically in the low micromolar range.
-
Include a crucial negative control: a sample that will not be exposed to UV light.
-
Optional Competition Control: To demonstrate specificity, include a sample pre-incubated with a 50-100 fold excess of the original, unlabeled peptide before adding the probe. This should prevent the probe from binding and crosslinking to the specific target.
-
Incubate the samples for 15-60 minutes at 4°C to allow the probe to bind to its target(s).
-
-
UV Irradiation:
-
Place the samples on ice, open the tube caps, and position them directly under the 350-370 nm UV lamp. The distance should be minimized for maximum light intensity.
-
Irradiate the "+UV" samples for 5-20 minutes. Keep the "-UV" control sample covered in foil on ice. Safety Note: UV light is harmful. Always wear appropriate eye and skin protection.
-
Optimization is key: Shorter irradiation times minimize non-specific damage, while longer times can increase crosslinking yield.[13]
-
-
Analysis of Labeled Proteins:
-
After irradiation, the samples are ready for analysis. The most common method is SDS-PAGE.
-
Add SDS-PAGE loading buffer to each sample, boil, and resolve the proteins on a polyacrylamide gel.
-
The covalently crosslinked peptide-protein complex will have a higher molecular weight than the target protein alone. This "mobility shift" can sometimes be visualized by Coomassie staining or silver staining if the target is abundant.
-
If the probe contains a reporter tag (like biotin or an alkyne for click chemistry), the labeled proteins can be detected by Western blot (using streptavidin-HRP) or enriched for identification by mass spectrometry.[3][10]
-
-
Target Identification by Mass Spectrometry:
-
To identify the unknown target, the band corresponding to the crosslinked complex can be excised from the gel.
-
The protein is then subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are extracted and analyzed by LC-MS/MS.
-
Database searching of the resulting fragmentation spectra will identify the protein that was covalently modified by your peptide probe.
-
References
-
Hill, J. R., & Robertson, A. A. B. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, 61(16), 6945–6963. [Link]
-
Chatterjee, A., & Kumar, S. (2024). Mechanism and stereoselectivity in metal and enzyme catalyzed carbene insertion into X–H and C(sp2)–H bonds. Chemical Society Reviews. [Link]
-
Dubinsky, L., et al. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570. [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
-
Hatanaka, Y. (2013). Development and Leading-Edge Application of Innovative Photoaffinity Labeling. Yakugaku Zasshi, 133(8), 853-863. [Link]
-
Donovan, K. A., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of the American Chemical Society. [Link]
-
Schürmann, M., et al. (2020). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. [Link]
-
Parker, C. G., & Houlton, T. E. (2021). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry, 19(25), 5529-5545. [Link]
-
Donovan, K. A., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of the American Chemical Society. [Link]
-
Ward, R. J., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 95(2), 196-208. [Link]
-
Doyle, M. P., & Hu, W. (2002). Catalytic Carbene Insertion into C−H Bonds. Chemical Reviews, 102(10), 3563-3578. [Link]
-
Varma, R., et al. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 16(34), 6149-6169. [Link]
-
Hashimoto, Y., & Hatanaka, Y. (2016). Recent Progress in Diazirine-Based Photoaffinity Labeling. Molecules, 21(8), 1039. [Link]
-
Kumar, A., et al. (2018). Appendage and Scaffold Diverse Fully Functionalized Small-Molecule Probes via a Minimalist Terminal Alkyne-Aliphatic Diazirine Isocyanide. The Journal of Organic Chemistry, 83(17), 10391-10399. [Link]
-
Perera, S., et al. (2022). Strategy for Conjugating Oligopeptides to Mesoporous Silica Nanoparticles Using Diazirine-Based Heterobifunctional Linkers. Nanomaterials, 12(4), 629. [Link]
-
Doyle, M. P., et al. (2010). Catalytic Carbene Insertion into C−H Bonds. Chemical Reviews, 110(2), 704-724. [Link]
-
Ward, R. J., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ResearchGate. [Link]
-
Doyle, M. P. (2018). Introduction to insertion of carbenes into H–X bonds. ResearchGate. [Link]
-
Interchim. (n.d.). Diazirine crosslinkers. Interchim. [Link]
-
Wang, C., et al. (2022). Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds. Chemical Society Reviews, 51(8), 2759-2852. [Link]
-
Wikipedia. (n.d.). Diazirine. Wikipedia. [Link]
-
Gubbens, J., et al. (2021). A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates. Nature Communications, 12(1), 5433. [Link]
-
Moss, R. A., & Chang, K. (1998). Absence of the 'p-nitro effect' in the photochemical reactions of 3-chloro-3-aryldiazirines in the presence of amines. Chemical Communications, (16), 1793-1794. [Link]
-
Moss, R. A. (2006). Diazirines: Carbene Precursors Par Excellence. Accounts of Chemical Research, 39(4), 267-272. [Link]
-
Othman, A. M. (2017). Development of Diazirine-based crosslinking agents for covalently linking protein. ResearchGate. [Link]
-
Papini, C., et al. (2020). Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers. Angewandte Chemie International Edition, 59(4), 1638-1643. [Link]
-
Kim, Y., & Hatanaka, Y. (2018). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 23(11), 2959. [Link]
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Diazirine - Wikipedia [en.wikipedia.org]
- 8. Mechanism and stereoselectivity in metal and enzyme catalyzed carbene insertion into X–H and C(sp2)–H bonds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Enantioselective carbenoid insertion into C(sp3)–H bonds [beilstein-journals.org]
- 10. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of UV-Visible Wavelengths for the Photoactivation of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
In the realm of target identification and interactome mapping, photoaffinity labeling (PAL) is an indispensable tool. The molecule 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene represents a specialized class of photoreactive probes known as chlorodiazirines. Unlike standard trifluoromethylphenyl diazirines (TPDs) or aliphatic diazirines, chlorodiazirines yield highly reactive, ambiphilic alkoxychlorocarbenes upon photolysis[1].
The structural anatomy of this probe dictates its function:
-
The Pharmacophore/Recognition Motif: The bulky, hydrophobic 1-phenylcyclopropylmethoxy group drives specific non-covalent interactions with the target protein's binding pocket.
-
The Photophore: The 3-chloro-3H-diazirine core acts as the latent crosslinker.
The Causality of Photolysis: Upon irradiation at the optimal wavelength, the diazirine undergoes an n→π∗ electronic transition. This excited state rapidly extrudes nitrogen gas ( N2 ), collapsing into a singlet alkoxychlorocarbene. Because the adjacent oxygen atom donates electron density via its lone pairs, the resulting carbene is stabilized yet highly ambiphilic, allowing it to rapidly insert into nearby C-H, N-H, or O-H bonds of the target protein before it can diffuse away[1][2].
Fig 1. Photochemical activation pathway of chlorodiazirine generating a reactive carbene.
Determining the Optimal Activation Wavelength
Selecting the correct wavelength is a critical balancing act between photochemical efficiency (maximizing carbene yield) and biological integrity (minimizing UV-induced damage to proteins and cells).
For 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene, there are two optimal operational windows depending on the experimental model:
A. The Standard UV-A Window (355 nm – 365 nm)
Diazirines possess a characteristic, broad absorption peak centered around 350–360 nm[3]. Irradiation at 365 nm is the gold standard for in vitro assays and lysate-based crosslinking[4][5]. At this wavelength, the n→π∗ transition is highly efficient, resulting in rapid photolysis (typically complete within 5–10 minutes). Furthermore, 365 nm light is significantly less damaging to protein structures than the 254–302 nm light required for aryl azides[4].
B. The Violet-Light Window (400 nm – 405 nm)
Recent advances have demonstrated that chlorodiazirines exhibit a distinct, red-shifted absorption tail extending into the visible spectrum. Studies confirm that chlorodiazirines can be efficiently activated using 405 nm violet light. For live-cell in cellulo labeling or sensitive in vivo models, 405 nm is the optimal choice. It completely eliminates UV-A induced phototoxicity and penetrates biological tissues more effectively, albeit requiring slightly longer irradiation times (15–30 minutes).
Quantitative Wavelength Comparison
| Wavelength | Light Source | Photolysis Kinetics ( t1/2 ) | Biological Safety | Primary Application |
| 302 nm | UV-B | < 1 min | Low (Causes severe protein/DNA damage) | Not recommended for biological systems. |
| 365 nm | UV-A | 2 – 5 min | Moderate/High (Safe for lysates/purified proteins) | In vitro assays, purified proteins, cell lysates. |
| 405 nm | Violet LED | 10 – 15 min | Maximum (No UV damage, deeper penetration) | Live-cell imaging, in vivo crosslinking, sensitive tissues. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It strictly incorporates internal controls to differentiate true target engagement from non-specific photochemical artifacts.
Reagents & Equipment Required
-
Probe: 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene (10 mM stock in anhydrous DMSO).
-
Light Source: 365 nm UV-A lamp (e.g., Spectroline, 100W) OR 405 nm LED array.
-
Buffer: PBS (pH 7.4) or assay-specific physiological buffer.
Step-by-Step Methodology
Step 1: Sample Preparation & Control Setup Causality: Diazirine carbenes can react with water or buffer components if not bound to a target. Setting up proper controls proves that crosslinking only occurs within the specific binding pocket.
-
Prepare three identical reaction tubes containing your target protein (e.g., 1–5 µM) or cell suspension.
-
Tube A (Experimental): Add the diazirine probe to a final concentration of 10 µM (keep DMSO < 1% v/v).
-
Tube B (Dark Control): Add the diazirine probe (10 µM). This tube will not be irradiated, proving that the probe does not act as an electrophilic affinity label in the absence of light.
-
Tube C (Competition Control): Add 1000 µM (100x excess) of an unlabeled competitor ligand, incubate for 15 minutes, then add 10 µM of the diazirine probe. This proves binding site specificity.
Step 2: Equilibration
-
Incubate all tubes in the dark at 4°C for 30 minutes. Causality: Low temperatures stabilize the non-covalent probe-target complex and reduce the diffusion radius of any unreacted carbene, thereby minimizing non-specific background labeling.
Step 3: Photoactivation
-
Transfer the samples to a shallow 96-well plate on ice (to prevent thermal degradation from the lamp).
-
Uncover Tube A and Tube C. Keep Tube B strictly wrapped in aluminum foil.
-
Irradiate using your chosen optimal wavelength:
-
For 365 nm: Irradiate for 10 minutes at a distance of 5 cm.
-
For 405 nm: Irradiate for 30 minutes at a distance of 5 cm.
-
Step 4: Quenching & Denaturation
-
Immediately post-irradiation, add 4x SDS-PAGE loading buffer to all tubes (A, B, and C).
-
Boil at 95°C for 5 minutes. Causality: Boiling in SDS instantly denatures the protein, quenching any residual non-covalent interactions and exposing the crosslinked adducts for downstream analysis (e.g., Click chemistry if the probe contains an alkyne/azide tag, or LC-MS/MS).
Fig 2. Self-validating workflow for photoaffinity labeling using chlorodiazirine probes.
Troubleshooting & Best Practices
-
Incomplete Crosslinking: If LC-MS/MS yields low adduct recovery, the t1/2 of the specific light source may be insufficient. Validate the lamp's output by monitoring the disappearance of the diazirine UV absorbance peak (~350 nm) over time using a UV-Vis spectrophotometer[5].
-
High Background: If the Competition Control (Tube C) shows significant labeling, the probe concentration is too high, leading to non-specific micelle formation or diffusion-based crosslinking. Reduce the probe concentration to 0.1–1.0 µM[4].
References
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. nih.gov. Available at:[Link]
-
Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. rsc.org. Available at:[Link]
-
Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. caltech.edu. Available at:[Link]
-
Violet-Light-Induced Ring-Opening of Anthranils with Chlorodiazirines. acs.org. Available at:[Link]
-
Halodiazirines as Valuable Reagents for the Synthesis of Halocyclopropanes. researchgate.net. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
Mass spectrometry sample preparation for 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene cross-linked adducts
Application Note: Mass Spectrometry Sample Preparation for 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene Cross-Linked Adducts
Introduction & Mechanistic Rationale
Photoaffinity labeling (PAL) coupled with high-resolution mass spectrometry (MS) has revolutionized the mapping of transient protein-ligand and protein-protein interactions[1]. Among the arsenal of photoreactive probes, diazirines are highly prized for their small steric footprint and favorable photochemistry.
The compound 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene (CAS: 143237-14-3) represents a specialized class of chlorodiazirine probes. The bulky, highly lipophilic 1-phenylcyclopropyl moiety acts as a hydrophobic pharmacophore mimic, making it exceptionally useful for probing lipid-binding domains, hydrophobic pockets, or cryptic allosteric sites. Upon ultraviolet (UV) irradiation (typically 350–365 nm), the diazirine ring extrudes nitrogen gas ( ) to generate a highly reactive singlet carbene[2]. Unlike traditional trifluoromethyl diazirines, the chlorine substituent modulates the electronic stability of the carbene, promoting rapid, zero-length insertion into adjacent C-H, N-H, or O-H bonds within the binding pocket before solvent quenching can occur[3].
To successfully identify these adducts via LC-MS/MS, sample preparation must account for the extreme hydrophobicity of the unreacted probe and the non-specific nature of carbene insertion. This application note details a self-validating, field-proven protocol for the cross-linking, extraction, and MS acquisition of these specific adducts.
Photochemical Mechanism & Mass Spectrometry Parameters
Identifying the cross-linked peptide requires precise calculation of the mass shift induced by the covalent adduct. The loss of during photolysis must be subtracted from the intact probe mass.
-
Intact Probe Formula: (Exact Mass: 222.0560 Da)
-
Active Carbene Adduct Formula:
-
Theoretical Mass Shift: +194.0498 Da
Because the carbene can insert into virtually any amino acid side chain or backbone bond, bioinformatics searches must be configured to allow this +194.0498 Da shift as a variable modification on any residue.
Figure 1: Photochemical activation and zero-length carbene insertion of the chlorodiazirine probe.
Experimental Workflow
Figure 2: End-to-end sample preparation workflow for diazirine-cross-linked adducts.
Detailed Step-by-Step Protocol
Phase 1: Incubation and Photo-Cross-Linking
Causality Note: Diazirines are sensitive to ambient light. All steps prior to controlled UV irradiation must be performed in low-light conditions or using amber tubes.
-
Probe Titration: Prepare a 10 mM stock of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene in LC-MS grade DMSO.
-
Incubation: Incubate the target protein (1-5 µM) with the probe (10-50 µM) in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for 30 minutes at room temperature to allow equilibrium binding. Ensure final DMSO concentration remains 1% to prevent protein denaturation.
-
UV Irradiation: Transfer the sample to a shallow 96-well glass-bottom plate or quartz cuvette. Irradiate at 365 nm (100 W long-wave UV lamp) for 10–15 minutes.
-
Self-Validating Check: Perform irradiation strictly on ice . This prevents thermal degradation of the protein and restricts diffusion-based non-specific collisional labeling, ensuring only true binding pockets are cross-linked[2].
-
Phase 2: Sample Cleanup and Protein Precipitation
Causality Note: The 1-phenylcyclopropyl moiety is extremely lipophilic. Standard Trichloroacetic Acid (TCA) precipitation will co-precipitate the unreacted probe, which will subsequently foul the LC column and cause severe ion suppression. Chloroform/Methanol extraction is mandatory.
-
Quenching: Add 100 mM Ammonium Bicarbonate to quench any long-lived reactive intermediates.
-
Chloroform/Methanol Precipitation:
-
To 100 µL of sample, add 400 µL of Methanol and vortex.
-
Add 100 µL of Chloroform and vortex.
-
Add 300 µL of LC-MS grade water and vortex vigorously.
-
Centrifuge at 14,000 x g for 5 minutes. The cross-linked protein will form a solid white disk at the interphase.
-
Carefully aspirate the upper aqueous layer and the lower organic layer (which contains the unreacted lipophilic probe).
-
Wash the protein pellet twice with 500 µL of ice-cold Methanol. Air dry for 5 minutes.
-
Phase 3: Proteolytic Digestion
-
Denaturation: Resuspend the pellet in 50 µL of 8 M Urea in 50 mM Ammonium Bicarbonate.
-
Reduction & Alkylation: Add DTT to a final concentration of 10 mM (incubate 30 min at 37°C). Alkylate with 20 mM Iodoacetamide (incubate 30 min in the dark at room temperature).
-
Digestion: Dilute the Urea concentration to 2 M using 50 mM Ammonium Bicarbonate. Add MS-grade Trypsin and Lys-C at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.
-
Desalting: Acidify the sample with 1% Trifluoroacetic acid (TFA) and desalt using C18 StageTips. Elute in 80% Acetonitrile / 0.1% Formic Acid, dry under vacuum, and resuspend in 0.1% Formic Acid for LC-MS/MS.
LC-MS/MS Data Acquisition & Fragmentation Strategy
The choice of fragmentation method is the most critical parameter for successfully identifying diazirine cross-links. Because the carbene insertion creates a zero-length cross-link directly onto the amino acid side chain, standard Collision-Induced Dissociation (CID) often results in the premature cleavage of the adduct itself rather than the peptide backbone, leading to uninterpretable spectra[4].
To achieve high-confidence Peptide-Spectrum Matches (PSMs) and exact site localization, modern tribrid or quadrupole-Orbitrap instruments should utilize HCD (Higher-energy C-trap Dissociation) or EThcD (Electron-Transfer/Higher-energy Collision Dissociation)[4].
Table 1: Evaluation of Fragmentation Regimes for Diazirine Adducts
| Fragmentation Method | Physical Mechanism | Primary Cleavage | Suitability for Diazirine (+194.0498 Da) Adducts |
| CID | Resonant Excitation | b / y ions | Poor. Prone to neutral loss of the adduct; fails to localize the exact insertion site. |
| HCD | Beam-type Collisional | b / y ions | High. Provides excellent backbone coverage and the highest number of overall PSMs[4]. |
| ETD | Electron Transfer | c / z ions | Moderate. Preserves the cross-link but is highly dependent on precursor charge state ( ). |
| EThcD | Dual (ETD + HCD) | b / y / c / z ions | Optimal. ETD preserves the labile cross-link while supplemental HCD maximizes sequence coverage for unambiguous site localization[4]. |
Bioinformatics Parameters: When configuring the search engine (e.g., MaxQuant, Proteome Discoverer, or Byonic), set the mass shift of +194.0498 Da as a variable modification on all amino acids. To manage the exponentially increased search space, restrict the database to the target protein sequence and utilize open-search algorithms (like MSFragger) to account for potential secondary neutral losses (e.g., loss of HCl, -35.976 Da) that may occur during HCD fragmentation.
Sources
- 1. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Diazirine Photoprobes for High-Resolution Mapping of Lipid-Protein Interactions
Executive Summary
The study of lipid-protein interactions is fundamental to understanding cellular signaling, membrane trafficking, and drug action. These interactions are often transient and of moderate-to-low affinity, making them challenging to capture and analyze using traditional biochemical methods. Photoaffinity labeling (PAL) has emerged as a powerful technique to overcome these hurdles by creating a covalent bond between interacting molecules in their native environment.[1] This guide focuses on the application of diazirine-containing photoprobes, exemplified by structures like 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene, for the covalent capture and subsequent identification of lipid-binding proteins.
Diazirine-based probes offer significant advantages, including a small steric footprint, which minimizes perturbation of the native interaction, and activation by long-wave UV light (~350-370 nm), which reduces the risk of photodamage to biological samples.[2][3] Upon photoactivation, the diazirine ring efficiently extrudes nitrogen gas to generate a highly reactive carbene intermediate.[4] This carbene rapidly and indiscriminately inserts into adjacent C-H, N-H, or O-H bonds, effectively "trapping" the lipid-protein interaction with a permanent covalent link.[4][5] When coupled with a bioorthogonal handle (e.g., an alkyne or biotin), these probes enable the enrichment and identification of previously intractable lipid interactomes via mass spectrometry-based proteomics. This document provides the foundational principles, experimental design considerations, and detailed protocols for deploying diazirine-based lipid probes in your research.
The Diazirine Photochemistry Core: Mechanism of Action
The efficacy of diazirine photoprobes lies in their clean and rapid conversion to a highly reactive species upon UV irradiation. This two-step process is central to the technology.
-
Photoactivation: The diazirine moiety is stable in the dark but absorbs light in the UVA range (typically 350-370 nm). This absorption provides the energy to break the C-N bonds within the three-membered ring.
-
Carbene Generation & Insertion: Upon activation, the diazirine releases a molecule of nitrogen gas (N₂), a thermodynamically favorable process, to yield a carbene intermediate.[4] This carbene is extremely short-lived and highly reactive, inserting into the first available chemical bond in its immediate proximity.[3] This proximity-dependent, non-selective insertion is the key to covalently capturing binding partners, regardless of the specific amino acid residues at the interaction interface.
Caption: Mechanism of diazirine photo-crosslinking.
Experimental Design: Strategy and Controls
A successful photoaffinity labeling experiment hinges on careful design and the inclusion of rigorous controls. The overall strategy involves incubating the biological system with the lipid probe, initiating crosslinking with UV light, and then analyzing the covalently tagged proteins.
Probe Design and Selection
While this note centers on diazirine chemistry, the specific structure of the probe is critical. A probe typically consists of three parts:
-
Lipid Moiety: Mimics the endogenous lipid of interest.
-
Diazirine Group: The photoreactive crosslinker. Its placement is crucial; it should be positioned where it is least likely to disrupt the native lipid-protein interaction but close enough to the binding interface to ensure efficient crosslinking.
-
Reporter Handle: A bioorthogonal tag, such as a terminal alkyne or biotin, for downstream enrichment and detection.[6] The alkyne handle is often preferred as it is small and can be reacted with an azide-biotin or azide-fluorophore tag via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click chemistry" after the crosslinking step.[5]
Key Advantages of Diazirine Probes
Researchers often choose diazirines over other photoreactive groups like benzophenones for several key reasons.
| Feature | Diazirine | Benzophenone | Rationale & Citation |
| Size | Small, minimally perturbative | Bulky, aromatic | The compact size of the diazirine group is less likely to interfere with natural molecular interactions.[5] |
| Activation Wavelength | ~350-370 nm (Long-wave UV) | ~350-360 nm (Long-wave UV) | Both use relatively benign UV wavelengths that minimize protein damage compared to shorter wavelengths.[2][3] |
| Reactive Species | Carbene | Triplet Ketone | Carbenes are more reactive and have a shorter lifetime, leading to crosslinking in very close proximity.[4] |
| Insertion Chemistry | Inserts into C-H, N-H, O-H bonds | Abstracts H-atoms, primarily from C-H bonds | The broad reactivity of carbenes allows for labeling of any nearby amino acid residue.[7] |
| Water Reactivity | Can be quenched by water | Not reactive with water | Experiments must be designed to maximize binding before photoactivation, as water can reduce crosslinking yield.[4][8] |
Essential Experimental Controls
To ensure the identified proteins are specific interactors, the following controls are mandatory:
-
No UV Control (-UV): A sample prepared identically but not exposed to UV light. This control identifies proteins that bind non-covalently to the probe or affinity resin.
-
Competition Control: A sample co-incubated with an excess (e.g., 50-100 fold) of the native, unlabeled lipid. A true binding partner will show significantly reduced labeling in the presence of the competitor.[4][9]
-
Vehicle Control: A sample treated only with the vehicle (e.g., DMSO) used to dissolve the lipid probe. This accounts for any effects of the solvent on the proteome.
Detailed Experimental Protocols
The following protocols provide a framework for using a diazirine-alkyne lipid probe to identify interacting proteins from live cells.
Protocol 1: In-Cell Photo-Crosslinking
This protocol describes the labeling of proteins in living cells, which preserves the native cellular context.
-
Cell Culture: Plate cells (e.g., HEK293T, HeLa) to reach 80-90% confluency on the day of the experiment.
-
Probe Incubation:
-
Prepare a stock solution of the diazirine-alkyne lipid probe (e.g., 10 mM in DMSO).
-
Dilute the probe in serum-free media to the final working concentration (typically 10-100 µM). Optimization is required.
-
For the competition control, pre-incubate cells with the unlabeled competitor lipid for 1 hour before adding the probe.
-
Remove growth media from cells, wash once with PBS, and add the probe-containing media.
-
Incubate cells in the dark (e.g., at 37°C, 5% CO₂) for a sufficient duration to allow probe incorporation into membranes (e.g., 1-4 hours).
-
-
UV Irradiation:
-
Place the cell culture plate on ice to minimize cellular processes that could alter interactions.
-
Remove the media and wash the cells gently with cold PBS. Leave a thin layer of PBS on the cells.
-
Position a long-wave UV lamp (e.g., a 365 nm UV lamp) at a fixed distance from the plate.[2]
-
Irradiate the sample for an optimized period (typically 1-15 minutes). Keep the "-UV" control plate covered in aluminum foil.
-
Note: The optimal irradiation time depends on the lamp's power and distance and must be determined empirically to maximize crosslinking while minimizing cell damage.[5]
-
-
Cell Lysis:
-
Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Collect the supernatant containing the proteome for downstream analysis. Determine protein concentration using a standard assay (e.g., BCA).
-
Caption: General workflow for a PAL-based proteomics experiment.
Protocol 2: Downstream Enrichment and Sample Preparation for Mass Spectrometry
This protocol details the enrichment of crosslinked proteins using click chemistry and their preparation for proteomic analysis.
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the click chemistry reaction cocktail. A typical cocktail includes:
-
Azide-Biotin tag (e.g., final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (final concentration 100 µM)
-
Copper(II) sulfate (CuSO₄) (final concentration 1 mM)
-
-
Vortex to mix and incubate at room temperature for 1-2 hours, protected from light.
-
-
Protein Precipitation:
-
Precipitate the protein to remove excess click reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. Discard the supernatant.
-
Wash the pellet with ice-cold methanol and centrifuge again.
-
-
Affinity Purification:
-
Resuspend the protein pellet in a buffer containing 1-2% SDS.
-
Dilute the sample with a non-denaturing buffer (e.g., PBS) to reduce the SDS concentration to <0.2%.
-
Add high-capacity streptavidin agarose beads and incubate with rotation for 2-4 hours at 4°C.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with buffers of decreasing stringency (e.g., 1% SDS in PBS, 1 M NaCl, and finally a buffer compatible with trypsin digestion like 50 mM ammonium bicarbonate).
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate cysteine residues with iodoacetamide (20 mM) for 30 minutes at room temperature in the dark.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
-
Sample Cleanup and Mass Spectrometry:
Data Analysis, Interpretation, and Troubleshooting
-
Protein Identification: The raw MS data should be searched against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism studied). Identified proteins are potential interactors.
-
Quantitative Analysis: For robust identification of specific interactors, use a quantitative proteomics approach (e.g., label-free quantification or SILAC).[12] Compare the abundance of each identified protein across the different control samples. A true interactor should be highly enriched in the "+UV" sample and significantly depleted in the "-UV" and "competition" samples.
-
Troubleshooting:
-
Low Yield: If few proteins are identified, consider increasing probe concentration or UV irradiation time. Ensure efficient cell lysis and check the integrity of the click and affinity purification reagents. The overall efficiency of lipid-protein crosslinking can be inherently low, with studies reporting rates around 5% even in ideal systems.[8]
-
High Background: If the "-UV" control shows many proteins, this indicates significant non-covalent binding. Improve the stringency of the wash steps during affinity purification.
-
Side Reactions: Be aware that photoactivated diazirines can undergo side reactions, such as rearrangement to a more stable diazo isomer, which may exhibit different reactivity, or reaction with water.[13][14] These pathways compete with the desired crosslinking reaction.
-
Conclusion
Diazirine-based photoaffinity probes are invaluable tools for exploring the lipid-protein interactome. They provide a means to covalently capture interactions in a native cellular context, enabling the identification of novel binding partners that regulate critical biological processes. While the experimental workflow requires careful optimization and the inclusion of stringent controls, the resulting high-resolution interaction data can provide profound insights into cellular biology and aid in the development of new therapeutic strategies.
References
-
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 4(4), 55-73. [Link]
-
Lama, D., & Ghavami, A. (2022). Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. ACS Chemical Biology, 17(11), 3026-3031. [Link]
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Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1(1), 55-73. [Link]
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Lama, D., & Ghavami, A. (2022). Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. ACS Chemical Biology, 17(11), 3026-3031. [Link]
-
Gutierrez, C. B., et al. (2024). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. bioRxiv. [Link]
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Parker, C. G., et al. (2021). Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. RSC Chemical Biology, 2(3), 968-975. [Link]
-
St. Clair, J. R., & Kuhlman, B. (2022). Photoaffinity labeling approaches to elucidate lipid-protein interactions. Current Opinion in Chemical Biology, 69, 102173. [Link]
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Parker, C. G., & Maurais, E. G. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Society Reviews, 50(11), 6337-6351. [Link]
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Suchanek, M., et al. (2005). A simple photo-affinity labeling protocol. Chemical Communications, (42), 5290-5292. [Link]
-
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]
-
Marion, A., et al. (2021). Photolabeling Strategies to Study Membranotropic Peptides Interacting with Lipids and Proteins in Membranes. Bioconjugate Chemistry, 32(7), 1267-1281. [Link]
-
Schmidt, C., et al. (2019). Mass spectrometry of membrane protein complexes. FEBS Letters, 593(8), 779-796. [Link]
-
Leitner, A., et al. (2016). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 134, 20-28. [Link]
-
Kirschbaum, C., et al. (2026). Bifunctional Lipid-Protein Crosslinking Efficiency and Reaction Products. bioRxiv. [Link]
-
Parker, C. G., et al. (2022). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. [Link]
-
Musolino, S. F., et al. (2021). Structure-function relationships in aryl diazirines reveal optimal design features to maximize C-H insertion. Chemical Science, 12(35), 11736-11746. [Link]
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Application Notes and Protocols for Click Chemistry Functionalization of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the use of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene (PCD) based photo-affinity probes for labeling proteins and their subsequent functionalization using click chemistry. This guide is designed to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles and experimental considerations to empower researchers to successfully identify and characterize protein interactions.
Introduction: Unveiling Protein Interactions with Precision
The identification of protein-small molecule and protein-protein interactions is a cornerstone of modern drug discovery and chemical biology.[1][2] Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these often transient and low-affinity interactions within a native biological context.[1][3] Among the various photo-reactive moieties, diazirines have gained prominence due to their small size, which minimizes steric hindrance, and their activation by long-wavelength UV light (typically 350-365 nm), which reduces the risk of photodamage to biological macromolecules.[3][4]
Upon UV irradiation, the diazirine ring efficiently releases nitrogen gas to generate a highly reactive carbene intermediate.[1][2] This carbene can then rapidly and indiscriminately insert into neighboring C-H, N-H, or O-H bonds of an interacting protein, forming a stable covalent linkage.[2][3]
This guide focuses on a specific class of diazirine probes based on the 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene scaffold. While specific literature on this exact molecule is not widely available, the protocols and principles outlined herein are based on well-established methodologies for structurally related diazirine-alkyne probes and provide a robust framework for its application. These probes are designed to be bifunctional: the diazirine moiety serves as the photo-crosslinking warhead, while a terminal alkyne or azide group provides a bioorthogonal handle for subsequent functionalization via "click chemistry".[1][5]
Click chemistry, a concept introduced by K.B. Sharpless, refers to a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6] The most prominent examples used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][] These reactions allow for the chemoselective attachment of a wide array of reporter molecules, such as fluorophores for imaging, biotin for affinity purification and enrichment, or other chemical probes for further analysis.[1][6]
This combination of photo-affinity labeling with click chemistry provides a powerful and versatile platform for:
-
Target identification and validation: Identifying the protein targets of a bioactive small molecule.[1]
-
Binding site mapping: Elucidating the specific region of a protein that interacts with a ligand.[9]
-
Interactome profiling: Mapping the network of protein-protein interactions in a cellular context.[10]
This guide will provide detailed, step-by-step protocols for each stage of this workflow, from initial protein labeling to downstream analysis, along with insights into experimental design, optimization, and troubleshooting.
Workflow Overview
The overall experimental workflow for the click chemistry functionalization of PCD-labeled proteins can be summarized in the following key stages:
Figure 1: General workflow for PCD-based photo-affinity labeling and click chemistry functionalization.
Part 1: Photo-Affinity Labeling of Target Proteins
This section details the protocol for covalently labeling a protein of interest with a PCD-alkyne probe. The underlying principle is to allow the probe to bind to its target protein non-covalently, and then to "trap" this interaction by forming a covalent bond upon UV irradiation.
Causality Behind Experimental Choices:
-
Probe Concentration: The concentration of the PCD-alkyne probe should be carefully optimized. It is typically used in a molar excess relative to the protein to favor binding. However, excessively high concentrations can lead to non-specific labeling and aggregation. A good starting point is to use a concentration that is 5-10 times the known or estimated dissociation constant (Kd) of the probe for its target. If the Kd is unknown, a concentration range of 1-100 µM should be tested.
-
Incubation Time and Temperature: The incubation time and temperature should be sufficient to allow for the binding equilibrium to be reached. For most protein-ligand interactions, incubation for 30-60 minutes at 4°C or room temperature is adequate. Performing the incubation at a lower temperature (4°C) can help to stabilize labile proteins and reduce protease activity.
-
UV Irradiation: The wavelength of UV light is critical. Diazirines are typically activated at 350-365 nm, which is less damaging to proteins than shorter wavelength UV light.[3][4] The duration and intensity of the irradiation need to be optimized to achieve sufficient crosslinking without causing significant protein degradation. A typical irradiation time is 1-10 minutes.[1][11] It is crucial to perform control experiments, including a no-UV control, to ensure that the observed labeling is light-dependent.
-
Buffer Composition: The choice of buffer is important. Amine-containing buffers such as Tris should be avoided during the photo-labeling step if the probe contains an NHS ester or other amine-reactive group for conjugation to a linker, as they will compete for the reaction.[5] Phosphate-buffered saline (PBS) or HEPES buffers are generally suitable.
Experimental Protocol: Photo-Affinity Labeling
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
PCD-alkyne probe stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV lamp with an emission maximum at 350-365 nm (e.g., a 1000W Hg(Xe) lamp with a bandpass filter)[1]
-
Quartz cuvettes or microcentrifuge tubes
-
Ice bath
Procedure:
-
Sample Preparation:
-
Prepare a solution of your target protein in the reaction buffer to a final concentration of 1-10 µM.
-
In a separate microcentrifuge tube, prepare the required amount of PCD-alkyne probe by diluting the stock solution in the reaction buffer. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
-
Incubation:
-
Add the diluted PCD-alkyne probe to the protein solution.
-
Incubate the mixture for 30-60 minutes at 4°C with gentle agitation to allow for binding.
-
-
Control Samples:
-
No-UV Control: A sample containing the protein and the probe that is not exposed to UV light. This control is essential to confirm that labeling is photo-dependent.
-
Competition Control: A sample where the protein is pre-incubated with an excess (e.g., 100-fold) of a known, non-photoreactive binder (competitor) before adding the PCD-alkyne probe. This helps to demonstrate the specificity of the labeling.
-
-
UV Irradiation:
-
Place the samples in a quartz cuvette or an open microcentrifuge tube on ice.
-
Position the samples approximately 5-10 cm from the UV lamp.[1]
-
Irradiate the samples for 1-10 minutes with UV light at 350-365 nm. The optimal irradiation time should be determined empirically.
-
-
Quenching and Removal of Excess Probe:
-
After irradiation, quench any remaining reactive species by adding a scavenger such as dithiothreitol (DTT) to a final concentration of 10 mM.
-
Remove the excess, unreacted probe by methods such as:
-
Acetone Precipitation: Add 4 volumes of ice-cold acetone to the sample, incubate at -20°C for 30 minutes, and then centrifuge to pellet the protein.[1]
-
Size-Exclusion Chromatography (e.g., spin desalting columns): This is a milder method suitable for sensitive proteins.
-
Dialysis: For larger sample volumes.
-
-
The resulting protein pellet or solution now contains the covalently labeled protein, ready for click chemistry functionalization.
Part 2: Click Chemistry Functionalization
This section describes the protocols for attaching a reporter molecule (e.g., a fluorophore or biotin) to the alkyne handle of the PCD-labeled protein using either CuAAC or SPAAC.
Choosing Between CuAAC and SPAAC:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction.[6] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12] A ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to stabilize the copper(I) ion and improve reaction efficiency.[1][12]
-
Advantages: Fast reaction kinetics, high yields, and readily available reagents.
-
Disadvantages: The copper catalyst can be toxic to living cells and can cause oxidative damage to proteins.[13] Therefore, CuAAC is best suited for in vitro applications with purified proteins or cell lysates.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) which reacts rapidly with an azide without the need for a catalyst.[7][][14]
-
Advantages: Bioorthogonal (can be performed in living cells), avoids the cytotoxicity and potential protein damage associated with copper.[14]
-
Disadvantages: The cyclooctyne reagents are generally larger and more expensive than the reagents for CuAAC. The reaction kinetics can be slower than CuAAC.
-
The choice between CuAAC and SPAAC will depend on the specific application. For functionalizing purified PCD-labeled proteins in vitro, CuAAC is often the method of choice due to its efficiency. For applications in living cells or with sensitive proteins, SPAAC is the preferred method.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
PCD-alkyne labeled protein
-
Azide-functionalized reporter molecule (e.g., Azide-PEG4-Biotin, Azide-Fluorophore) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Labeled Protein:
-
Resuspend the acetone-precipitated protein pellet or use the desalted protein solution from the photo-labeling step. The protein concentration should be in the range of 1-5 mg/mL.
-
-
Prepare the Click Reaction Mixture:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
PCD-alkyne labeled protein solution
-
Azide-functionalized reporter molecule (final concentration 100-200 µM)
-
THPTA (final concentration 1 mM)
-
CuSO₄ (final concentration 0.5 mM)
-
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Purification:
-
Remove excess reagents and the reporter molecule by:
-
Acetone Precipitation: As described previously.
-
Size-Exclusion Chromatography: To separate the labeled protein from smaller molecules.
-
Affinity Chromatography: If a biotin tag was used, the protein can be purified using streptavidin-agarose beads.[1]
-
-
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
PCD-azide labeled protein (Note: This protocol assumes the use of a PCD probe with an azide handle and a cyclooctyne reporter. The reverse is also possible with a PCD-alkyne probe and an azide reporter).
-
Cyclooctyne-functionalized reporter molecule (e.g., DBCO-PEG4-Biotin, DBCO-Fluorophore) stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Labeled Protein:
-
Resuspend or dilute the PCD-azide labeled protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
-
Prepare the Click Reaction Mixture:
-
Add the cyclooctyne-functionalized reporter molecule to the protein solution to a final concentration of 50-100 µM.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle agitation. The reaction time may need to be optimized depending on the specific cyclooctyne used.
-
-
Purification:
-
Purify the functionalized protein using the methods described for CuAAC (acetone precipitation, size-exclusion chromatography, or affinity chromatography).
-
Part 3: Analysis and Troubleshooting
Analysis of Labeling and Functionalization
Successful labeling and functionalization can be confirmed using a variety of analytical techniques:
-
SDS-PAGE and In-Gel Fluorescence: If a fluorescent reporter was used, the labeled protein can be visualized directly by running the sample on an SDS-PAGE gel and imaging the gel using a suitable fluorescence scanner. This provides a quick and straightforward confirmation of successful labeling.
-
Western Blotting: If a biotin tag was used, the labeled protein can be detected by Western blotting using a streptavidin-conjugated antibody (e.g., streptavidin-HRP).
-
Mass Spectrometry: This is the most definitive method for confirming labeling and identifying the site of crosslinking.[9][15]
-
Intact Protein Analysis: Analysis of the intact protein by mass spectrometry can confirm the addition of the mass of the PCD probe and the reporter molecule.[15]
-
Peptide Mapping: To identify the site of crosslinking, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The modified peptide will have a characteristic mass shift, allowing for its identification.[9]
-
Quantitative Data Summary
| Parameter | Photo-Affinity Labeling | CuAAC | SPAAC |
| Probe/Reagent Concentration | 1-100 µM (5-10x K_d) | Azide-reporter: 100-200 µM | Cyclooctyne-reporter: 50-100 µM |
| Protein Concentration | 1-10 µM | 1-5 mg/mL | 1-5 mg/mL |
| Reaction Time | 30-60 min (incubation), 1-10 min (UV) | 1-2 hours | 4-12 hours |
| Temperature | 4°C or Room Temperature | Room Temperature | 4°C or Room Temperature |
| Key Reagents | PCD-alkyne/azide probe | CuSO₄, THPTA, Sodium Ascorbate | DBCO-reporter |
| Typical Yield | Variable (dependent on binding affinity) | >90% (for accessible alkynes) | >80% |
Note: These are general guidelines, and optimal conditions should be determined empirically for each specific protein and probe system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | - Inactive probe.- Insufficient UV irradiation.- Low binding affinity.- Protein is not in its native conformation. | - Verify probe activity with a positive control.- Increase UV irradiation time or intensity.- Increase probe concentration.- Ensure proper protein folding and buffer conditions. |
| High Background/Non-specific Labeling | - Probe concentration is too high.- UV irradiation is too long or intense.- Probe aggregation. | - Titrate down the probe concentration.- Optimize UV irradiation time.- Filter the probe solution before use. Include a competition control. |
| Low Click Reaction Efficiency (CuAAC) | - Inactive copper catalyst.- Presence of copper-chelating agents (e.g., Tris buffer, EDTA).- Oxidized sodium ascorbate. | - Use fresh reagents.- Use a non-chelating buffer (e.g., PBS, HEPES).- Prepare sodium ascorbate solution fresh before each use. |
| Protein Precipitation during Click Reaction | - High concentration of organic solvent (DMSO).- Protein instability under reaction conditions. | - Keep DMSO concentration below 5%.- Optimize buffer conditions (e.g., add stabilizing agents like glycerol).- Consider using a milder purification method post-reaction. |
| Low Yield after Purification | - Protein loss during precipitation or chromatography. | - Optimize the precipitation protocol.- Use a milder purification method like size-exclusion chromatography. |
Conclusion and Future Perspectives
The combination of photo-affinity labeling with PCD-based probes and subsequent click chemistry functionalization offers a robust and versatile strategy for the study of protein interactions. The protocols and guidelines presented in this document provide a solid foundation for researchers to apply this powerful technology to their specific biological questions. As new photo-crosslinkers and bioorthogonal reactions continue to be developed, the precision and scope of these methods will undoubtedly expand, further advancing our understanding of the complex molecular networks that govern cellular function.
References
Sources
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry: A valuable tool for peptide and protein modification - Bachem [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce non-specific background labeling with 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
Troubleshooting Non-Specific Background with Diazirine-Based Probes
Welcome to the technical support hub for researchers utilizing diazirine-based photo-affinity labeling (PAL). This guide is designed to help you diagnose and resolve common issues related to non-specific background, ensuring the generation of clean, reliable, and publishable data. The compound 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene represents a class of photoreactive probes used to covalently capture molecular interactions. While powerful, this technique is sensitive to experimental parameters that can lead to high background.
Frequently Asked Questions (FAQs)
Q1: What is photo-affinity labeling (PAL) with diazirine probes?
Photo-affinity labeling is a powerful technique used to identify unknown targets of small molecules or to map binding sites within a protein. It involves a chemical probe that contains three key elements: a pharmacophore that recognizes the target, a photoreactive group (like diazirine), and often a reporter tag (e.g., biotin or an alkyne) for enrichment and detection.[1][2] Upon irradiation with UV light, the diazirine group forms a highly reactive carbene, which rapidly and covalently bonds to the nearest molecule—ideally, the specific binding partner.[1]
Q2: Why is the diazirine group a good choice for PAL?
Diazirines are popular photo-crosslinkers for several reasons[2][3]:
-
Small Size: They create minimal steric hindrance, reducing the chance of altering the probe's binding affinity for its target.[3][4]
-
Stability: They are generally stable in the dark and under various physiological conditions, allowing for pre-incubation and washing steps before photo-activation.[1][2][4]
-
Rapid Activation: They are activated by long-wave UV light (typically 350-365 nm), which is less damaging to biological samples than shorter wavelengths.[1][4]
-
High Reactivity & Short Half-Life: The generated carbene is extremely reactive and short-lived, ensuring that labeling is confined to the immediate vicinity of the probe's binding site. This localized reaction helps to minimize non-specific labeling of distant molecules.[1][3]
Q3: What causes non-specific background labeling in PAL experiments?
Non-specific background arises when the photo-activated probe covalently labels proteins or other biomolecules that are not its true biological target. The primary causes include:
-
Excess Unbound Probe: Free probe molecules in solution can become activated and randomly label any nearby protein, especially highly abundant ones.[1]
-
Hydrophobic or Electrostatic Interactions: The probe itself may have weak, non-functional interactions with various proteins, leading to their labeling upon UV activation.[1]
-
Probe Instability: Some diazirine probes can isomerize into reactive diazo intermediates, which can act as alkylating agents and label nucleophilic residues (like acidic amino acids) in a non-specific, light-independent manner.[4][5][6]
-
Sub-optimal Experimental Conditions: Incorrect probe concentration, insufficient washing, or inappropriate UV exposure can all contribute to higher background.
Visualizing the Workflow and Sources of Background
Understanding the experimental workflow is key to identifying where non-specific binding can be introduced and controlled.
Caption: Photo-Affinity Labeling workflow highlighting critical control points for minimizing background.
Troubleshooting Guide: A Deeper Dive
This section addresses specific problems with potential causes and actionable solutions.
Problem 1: High background signal across the entire lane on a Western Blot or gel.
-
Potential Cause A: Probe concentration is too high.
-
Why it happens: When the probe concentration far exceeds the concentration of the specific target, the excess unbound probe will be activated in the bulk solution and react indiscriminately with highly abundant proteins.
-
Solution: Perform a dose-response experiment to determine the lowest effective probe concentration that still provides a robust specific signal. Start with a concentration 1-10 times the Kd of your probe for its target, if known.
-
-
Potential Cause B: Insufficient washing before UV irradiation.
-
Why it happens: Failure to remove all unbound and weakly associated probes allows them to crosslink to random proteins upon photoactivation.[2]
-
Solution: Optimize the washing steps. Increase the number of washes (3-5 washes is typical) and the volume of the wash buffer. Consider adding a low concentration of a mild non-ionic detergent (e.g., 0.05% Tween-20) to the final wash buffer to disrupt weak, non-specific interactions.[7][8]
-
-
Potential Cause C: Non-specific binding of the probe to surfaces or abundant proteins.
-
Why it happens: The chemical properties of the probe itself (e.g., hydrophobicity) can cause it to stick to proteins like albumin or to the walls of the reaction vessel.
-
Solution:
-
Blocking: Before adding the probe, incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites.[7][9] Caution: If detecting phosphoproteins, avoid casein as it is a phosphoprotein and can cause background.[8]
-
Detergents: Include a low concentration of a non-ionic surfactant in the incubation buffer.[10][11]
-
-
Problem 2: Several distinct, non-specific bands appear, complicating target identification.
-
Potential Cause A: The photoreactive carbene has a longer-than-expected lifetime or diffuses from the binding pocket before reacting.
-
Why it happens: While carbenes are highly reactive, if the immediate environment of the binding site is not reactive (e.g., lacks C-H, N-H, or O-H bonds), the carbene might diffuse and react with a neighboring protein.[3][12]
-
Solution:
-
Include a Scavenger: Add a carbene scavenger, such as Tris buffer (if compatible with your system) or a more specific scavenger, to the reaction mixture just before UV irradiation.[13] Scavengers in the bulk solution will quench any probe that dissociates from the target or is activated while unbound, without affecting the probe protected within the binding site.
-
Optimize UV Exposure: Use the shortest possible UV irradiation time that still yields specific labeling. Over-exposure can increase the chances of non-specific events. A typical starting point is 1-15 minutes on ice.[14]
-
-
-
Potential Cause B: The diazirine is isomerizing to a reactive diazo intermediate.
-
Why it happens: Upon photolysis, some diazirines, particularly alkyl diazirines, can rearrange to form a linear diazo compound.[4][6] This diazo intermediate can be protonated in acidic microenvironments, forming a diazonium species that acts as a potent alkylating agent for nucleophilic residues like glutamate and aspartate, leading to a distinct pattern of non-specific labeling.[5][6][15]
-
Solution:
-
Control the pH: Ensure your buffers are maintained at a neutral or slightly basic pH (7.4-8.0) to minimize the protonation of the diazo intermediate.[15]
-
Probe Design: If this is a persistent issue, consider using an aryl-trifluorodiazirine probe, which is less prone to this isomerization and reacts primarily through the desired carbene intermediate.[5][16]
-
-
Caption: Comparison of specific vs. non-specific carbene-mediated labeling pathways.
Experimental Protocols: Best Practices for Control Experiments
To validate your results and distinguish specific labeling from background, the following control experiments are essential.[1]
Protocol 1: Competition Experiment
This is the gold standard for demonstrating specificity.
-
Setup: Prepare at least two samples.
-
Sample A (Experimental): Incubate the biological system (cells, lysate) with your diazirine probe.
-
Sample B (Competition): Pre-incubate the biological system with a 50-100 fold molar excess of the "parent" compound (the same molecule as your probe but lacking the diazirine and reporter tag) for 30-60 minutes. Then, add the diazirine probe and incubate as before.
-
-
Procedure: Subject both samples to the same washing, UV irradiation, and downstream analysis steps.
-
Expected Outcome: A specific target band will show a significantly reduced signal intensity in Sample B compared to Sample A, as the unlabeled parent compound outcompeted the probe for the binding site. Non-specific bands should remain unchanged in both samples.
Protocol 2: "-UV" Control
This control checks for light-independent labeling.
-
Setup: Prepare two identical samples incubated with the diazirine probe.
-
Sample A (Experimental): Irradiate with UV light.
-
Sample C (-UV Control): Keep in the dark; do not expose to UV light.
-
-
Procedure: Process both samples identically for downstream analysis.
-
Expected Outcome: No labeled bands should appear in Sample C. The presence of bands in the -UV control indicates that the probe is unstable or reacting via a light-independent mechanism (e.g., as a diazo alkylating agent), which compromises the experiment.
Quantitative Data Summary: Interpreting Control Results
| Control Experiment | Expected Result for Specific Target | Expected Result for Non-Specific Band | Troubleshooting Action if Result is Not Met |
| Competition | Signal significantly reduced with excess competitor | Signal intensity remains the same | If all bands are reduced, the competitor may also have non-specific interactions. If no bands are reduced, the probe may not be binding specifically. Re-evaluate probe design and affinity. |
| -UV Control | No signal | No signal | If a signal is present, the probe is unstable. Synthesize a fresh batch of the probe or redesign it for greater stability (e.g., using an aryl-trifluorodiazirine).[1][4] |
| No Probe Control | No signal | No signal | If a signal is present, the detection antibody or enrichment beads are binding non-specifically to other components in the sample. Optimize blocking and washing steps for the analysis phase (e.g., Western blot).[8][17] |
References
-
Blex, C., et al. (2018). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ACS Omega. Available at: [Link]
-
Addie, R. D., et al. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (2023). Diazirine. Available at: [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Available at: [Link]
-
Arenas, J. F., et al. (2002). Carbene Formation in Its Lower Singlet State from Photoexcited 3H-Diazirine or Diazomethane. A Combined CASPT2 and ab Initio Direct Dynamics Trajectory Study. Journal of the American Chemical Society. Available at: [Link]
-
Patsnap Synapse. (2025). How to Block a Membrane to Reduce Non-Specific Binding. Available at: [Link]
-
ResearchGate. (2002). Carbene Formation in Its Lower Singlet State from Photoexcited 3 H -Diazirine or Diazomethane. A Combined CASPT2 and ab Initio Direct Dynamics Trajectory Study. Available at: [Link]
-
Ge, S. S., et al. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances. Available at: [Link]
-
Pemberton, J. E., et al. (2012). Photoinduced Carbene Generation from Diazirine Modified Task Specific Phosphonium Salts To Prepare Robust Hydrophobic Coatings. Langmuir. Available at: [Link]
-
Wang, Z., et al. (2023). Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol). International Journal of Molecular Sciences. Available at: [Link]
-
Faponle, A. (n.d.). Blockers Practical Guide. Surmodics. Available at: [Link]
-
West, A. V., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. Available at: [Link]
-
West, A. V. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard DASH. Available at: [Link]
-
Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Available at: [Link]
-
Popelka, Š., et al. (2024). Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. MDPI. Available at: [Link]
-
Schäfer, H. J. (1985). Photoaffinity labeling and photoaffinity crosslinking of enzymes. Revista de Biologia. Available at: [Link]
-
ResearchGate. (2018). Proposed mechanisms of different types of photoaffinity labeling. Available at: [Link]
-
Zhang, T., & Ondrus, A. E. (2021). Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. CHIMIA International Journal for Chemistry. Available at: [Link]
-
West, A. V., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society. Available at: [Link]
-
Tomohiro, T. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Semantic Scholar. Available at: [Link]
-
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. Available at: [Link]
-
Ruoho, A. E., et al. (1973). The Mechanism of Photoaffinity Labeling. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology. Available at: [Link]
-
Inoue Research Group. (2021). Photoaffinity Labeling Preferences of Diazirines. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: High Background Signal on the Blot. Available at: [Link]
-
Profacgen. (n.d.). Pull Down Assay Technical. Available at: [Link]
-
ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Available at: [Link]
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- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting low cross-linking yield when using 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
Welcome to the technical support center for diazirine-based photo-activatable cross-linkers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these powerful reagents and to troubleshoot common issues, particularly low cross-linking yield. The information provided herein is based on established principles of diazirine chemistry and extensive field experience.
Introduction to Diazirine Photo-Cross-Linking
Diazirine-containing molecules are invaluable tools in chemical biology, primarily used for photo-affinity labeling (PAL) to identify and study biomolecular interactions such as protein-protein, ligand-receptor, and protein-nucleic acid interactions.[1][2] Upon irradiation with UV light, typically in the 350-370 nm range, the diazirine ring releases nitrogen gas to generate a highly reactive carbene intermediate.[3] This carbene can then rapidly and non-specifically insert into neighboring C-H, N-H, and O-H bonds, forming a stable covalent cross-link.[1][3]
The small size of the diazirine moiety, comparable to a methyl group, is a significant advantage as it minimizes steric hindrance when incorporated into a probe molecule.[3][4] Furthermore, diazirines are generally stable in various chemical environments, including acidic and basic conditions, and are less prone to premature activation under ambient light compared to other photoprobes like aryl azides.[1][5]
Despite these advantages, achieving high cross-linking efficiency can be challenging. This guide provides a structured approach to identifying and resolving the root causes of low yield.
Troubleshooting Guide: Low Cross-Linking Yield
Low cross-linking efficiency is a frequent challenge that can often be resolved by systematically evaluating each stage of the experimental workflow.
Question 1: Is my diazirine cross-linker still active? How can I check its integrity?
Answer: The stability of the diazirine compound is paramount. These reagents are sensitive to both heat and UV light, and improper storage or handling can lead to degradation and loss of function.[6]
Troubleshooting Steps:
-
Storage Conditions: Always store diazirine cross-linkers, both neat and in solution, in a cool, dark location. For long-term storage, a freezer at -20°C is ideal, which can maintain stability for at least four years.[6] For shorter-term storage (up to 2 months), a refrigerator is suitable.[6] Avoid repeated freeze-thaw cycles.
-
Handling: Protect the compound from light as much as possible during handling. While they are more stable than aryl azides under typical lab lighting, prolonged exposure to natural or artificial light can cause gradual degradation.[5][6] Perform manipulations in a fume hood, and when not in use, keep vials wrapped in aluminum foil.
-
Solvent Purity: If preparing a stock solution, use a high-purity, anhydrous solvent such as DMSO or DMF.[5] Moisture can hydrolyze other functional groups on the cross-linker, such as NHS esters, rendering them inactive.[5]
-
Freshness of Solutions: Prepare stock solutions fresh whenever possible. If you must store them, do so at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[6] Solutions of diazirine cross-linkers in solvents can remain stable for up to two months when stored properly in a cool, dark place.[6]
Question 2: Are my UV irradiation conditions optimal for carbene generation?
Answer: The generation of the reactive carbene intermediate is entirely dependent on the UV irradiation step. Suboptimal wavelength, intensity, or duration of exposure will directly result in poor cross-linking yield.
Troubleshooting Steps:
-
Wavelength: The optimal wavelength for activating most diazirine compounds is around 345-350 nm.[5][7] Using a UV lamp that emits in the 330-370 nm range is crucial.[5][8] Crucially, avoid lamps that emit at 254 nm, as this wavelength can cause significant damage to proteins and nucleic acids. [5][7]
-
Lamp Intensity and Distance: The efficiency of photoactivation is directly related to the power of the UV source and its proximity to the sample. High-wattage lamps (>15W) are more effective and require shorter exposure times than low-wattage lamps (<8W).[7] For lower-wattage lamps, the distance to the sample may need to be as close as 1-5 cm, whereas for higher-wattage lamps, a distance of 20 cm may be appropriate.[5][7]
-
Exposure Time: The ideal irradiation time is a balance between efficient carbene generation and minimizing potential damage to the biological sample. This parameter often requires empirical optimization.[9] Start with a shorter time (e.g., 1-5 minutes) and incrementally increase it.[4] Prolonged exposure does not always lead to higher yields and can even be detrimental.[9]
-
Sample Vessel: Use a shallow, uncovered reaction vessel, such as a 96-well plate or a quartz cuvette, to maximize the surface area exposed to the UV light.[4][5] Standard plastic tubes can block a significant portion of the UV light.
Experimental Protocol: Optimizing UV Irradiation
This protocol provides a framework for determining the optimal UV exposure time for your specific experimental setup.
-
Prepare Identical Samples: Prepare several identical samples containing your target molecule(s) and the diazirine cross-linker at the desired concentration. Include a negative control sample with no cross-linker and one that will not be irradiated.
-
Set Up UV Source: Position your UV lamp at a fixed and recorded distance from the samples.
-
Time-Course Experiment: Irradiate the samples for varying amounts of time (e.g., 0, 1, 2, 5, 10, and 15 minutes).
-
Analysis: Analyze the cross-linking efficiency for each time point using an appropriate method, such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Determine Optimum: The optimal irradiation time is the one that provides the highest yield of the desired cross-linked product without significant degradation of the starting materials.
Question 3: Could components of my reaction buffer be quenching the reactive carbene?
Answer: Yes, this is a critical and often overlooked factor. The carbene intermediate is highly reactive and can be "quenched" by certain molecules in the buffer, preventing it from reacting with your target.[9]
Troubleshooting Steps:
-
Avoid Nucleophilic Buffers: Do not use buffers containing primary amines, such as Tris or glycine.[5][9] These are highly nucleophilic and will readily react with and quench the carbene.
-
Avoid Thiols: Reagents containing thiols, such as DTT or β-mercaptoethanol, are also potent quenchers of carbenes and should be avoided in the reaction mixture.[9]
-
Recommended Buffers: Use non-nucleophilic buffers like HEPES, PBS (phosphate-buffered saline), or carbonate/bicarbonate buffers.[5][9]
-
Solvent Effects: Be aware that the solvent itself can influence carbene reactivity. For example, carbenes are rapidly quenched by water molecules, which can contribute to lower yields in aqueous solutions.[1] While unavoidable in most biological experiments, minimizing reaction volume where possible can be beneficial. Some studies have shown that carbene generation efficiency can vary significantly between solvents, with higher efficiencies observed in less polar, aprotic solvents like cyclohexane compared to DMSO.[10]
| Buffer/Additive | Compatibility with Diazirine Cross-Linking | Reason |
| HEPES, PBS, Phosphate, Borate | High | Non-nucleophilic and generally compatible with protein stability.[5][9] |
| Tris, Glycine, Primary Amines | Low | Contain nucleophilic amine groups that quench the reactive carbene.[5][9] |
| DTT, β-mercaptoethanol | Low | Contain highly reactive thiol groups that quench the carbene.[9] |
| Water | Moderate | Can quench carbenes, but is often a necessary solvent for biological reactions.[1] |
Question 4: Is the concentration of my cross-linker and target appropriate?
Answer: The relative concentrations of the cross-linker and the target molecules are key to achieving efficient cross-linking.
Troubleshooting Steps:
-
Cross-linker Concentration: Using too little cross-linker will naturally lead to low yields. Conversely, using an excessive amount can lead to self-polymerization of the cross-linker or increased non-specific labeling.[6] It is often necessary to titrate the cross-linker concentration to find the optimal range, typically between 0.1-10 µM for photo-affinity labeling probes.[4]
-
Target Concentration: The concentration of the target protein or biomolecule is also important. For bimolecular cross-linking, higher concentrations will favor the desired interaction. If your target is at a very low concentration, you may need to use a higher molar excess of the cross-linker.
-
Molar Ratio: For reactions involving a primary amine-reactive group (like an NHS ester) followed by photo-activation, a 10- to 50-fold molar excess of the cross-linker to the protein is a common starting point.[5] The optimal ratio will depend on the protein concentration.[5]
Question 5: Could the structure of my target molecule be hindering the reaction?
Answer: The accessibility of C-H, N-H, or O-H bonds on the target molecule is a prerequisite for a successful insertion reaction.
Troubleshooting Steps:
-
Steric Hindrance: If the binding site of your probe is in a sterically hindered pocket of the target protein, the reactive carbene may not be able to access any reactive bonds. While diazirines are small, they are not infinitely so.
-
Residue Availability: The carbene will react with available amino acid side chains or the peptide backbone. Some studies suggest a preference for acidic residues like glutamate and aspartate.[1] If the binding site is devoid of accessible reactive partners, the cross-linking efficiency will be low.
-
Probe Design: The length and flexibility of the spacer arm on the cross-linker can be critical. If you are consistently getting low yields, consider synthesizing or purchasing a similar probe with a longer or more flexible linker to allow the diazirine moiety to reach a reactive site.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cross-linking with a diazirine-based reagent?
Upon irradiation with UV light (~350 nm), the diazirine ring expels a molecule of dinitrogen (N2) to form a highly reactive carbene intermediate.[4][11] This carbene can then insert into various chemical bonds, most commonly C-H, N-H, and O-H bonds, of a nearby molecule, forming a stable covalent linkage.[1][3]
Caption: Diazirine photo-activation workflow.
Q2: Do I need to perform my experiment in the dark?
While diazirine cross-linkers are more stable under ambient light than aryl azides, it is still best practice to minimize their exposure to light, especially UV sources like sunlight.[5][6] For most benchtop manipulations under standard laboratory lighting, no special precautions are needed.[5] However, for long incubations or when the reagent is in solution, it is wise to cover the reaction vessel with aluminum foil.[6]
Q3: My cross-linker has an NHS ester. What additional precautions should I take?
NHS (N-Hydroxysuccinimide) esters are amine-reactive functional groups often included in heterobifunctional cross-linkers.[5]
-
pH: The reaction with primary amines (e.g., lysine side chains) is most efficient at a pH of 7-9.[5]
-
Hydrolysis: The NHS ester is susceptible to hydrolysis, especially at higher pH. Therefore, stock solutions should be prepared in an anhydrous solvent like DMSO and used immediately after dilution into an aqueous buffer.[5]
-
Quenching: After the amine-coupling step, it's good practice to quench any unreacted NHS esters by adding a high concentration of a primary amine-containing buffer, like Tris, to a final concentration of 50-100 mM.[5] This should be followed by a purification step (e.g., desalting or dialysis) to remove the quenching agent and excess cross-linker before the UV activation step.[5][7]
Caption: Workflow for heterobifunctional cross-linking.
Q4: What is the difference between alkyl and aryl diazirines?
Alkyl diazirines are generally smaller and can be installed in places where larger aryl-based groups would not be tolerated.[4] Aryl diazirines, particularly trifluoromethyl-aryl diazirines, are often favored for their stability and photochemical properties, which can lead to more efficient carbene insertion.[12][13] The specific compound mentioned in the topic, 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene, is an alkyl-type diazirine. The choice between them depends on the specific requirements of the experiment, including synthetic accessibility and steric constraints.
References
-
Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1, 55-73. [Link]
-
Development of Diazirine-based crosslinking agents for covalently linking protein. (2016). University of Huddersfield. [Link]
-
Top 3 tips to a successful first trial with XlynX diazirine crosslinkers. (2023). XlynX Materials. [Link]
-
Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. (2022). ACS Chemical Biology. [Link]
-
Diazirine. Wikipedia. [Link]
-
A Diazirine-Based Nucleoside Analogue for Efficient DNA Interstrand Photocross-Linking. (2008). Journal of the American Chemical Society. [Link]
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. (2009). PubMed. [Link]
-
Diazirine crosslinkers. Interchim. [Link]
-
Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. (2025). Angewandte Chemie International Edition. [Link]
-
Smith, E., & Jones, A. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews. [Link]
-
Thermally Stable Electrooptic Diazirine-Based Polymers via Carbene Insertion Cross-Linking. (2025). ACS Applied Materials & Interfaces. [Link]
-
Selectivity Control in Alkylidene Carbene-Mediated C−H Insertion and Allene Formation. (2011). The Journal of Organic Chemistry. [Link]
-
Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. (2016). Analytical Chemistry. [Link]
-
Optimized fragmentation regime for diazirine photo-cross-linked peptides. Rappsilber Lab. [Link]
-
Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds. (2022). Catalysis Science & Technology. [Link]
-
3-Aryl-3-(trifluoromethyl)diazirines as versatile photoactivated "linker" molecules for the improved covalent modification of graphitic and carbon nanotube surfaces. University of Warwick Department of Chemistry. [Link]
-
Synthesis and applications of aryl diazirines. ResearchGate. [Link]
-
Design, Exploitation, and Rational Improvements of Diazirine-Based Universal Polymer Crosslinkers. (2024). Accounts of Chemical Research. [Link]
-
Transition Metal Catalyzed Insertion Reactions with Donor/Donor Carbenes. (2020). Chemical Reviews. [Link]
-
Catalytic Carbene Insertion into C−H Bonds. (2009). Chemical Reviews. [Link]
-
Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. (2025). ACS Omega. [Link]
-
Carbene C−H insertion. Wikipedia. [Link]
-
3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (2016). ACS Chemical Biology. [Link]
-
Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. (2022). ACS Organic & Inorganic Au. [Link]
-
Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. (2022). ACS Organic & Inorganic Au. [Link]
-
Metal–carbene-guided twofold cross-coupling of ethers with chromium catalysis. (2024). Nature Synthesis. [Link]
-
What are the Quenching Processes in Photocatalyzed Reductive N‐Heterocyclic Carbene Organocatalysis?. ResearchGate. [Link]
-
What are the Quenching Processes in Photocatalyzed Reductive N-Heterocyclic Carbene Organocatalysis?. (2025). Chemistry – A European Journal. [Link]
-
CARBENES AS INTERMEDIATES. eGyanKosh. [Link]
-
Basic Information about Carbenes. IntechOpen. [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing UV Irradiation for 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
Welcome to the technical support guide for 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene. This document is designed for researchers, chemists, and drug development professionals who utilize this photo-activated carbene precursor. Our goal is to provide you with the foundational principles, practical workflows, and in-depth troubleshooting advice required to optimize your photochemical reactions, ensuring high efficiency, reproducibility, and yield.
Fundamental Principles of Diazirine Photochemistry
Understanding the underlying photochemical mechanism is critical for rational optimization and troubleshooting. The utility of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene lies in its ability to generate a highly reactive singlet carbene upon UV irradiation.
Upon absorbing a photon of appropriate energy (typically in the UV-A range, 350-380 nm), the diazirine molecule enters an excited state.[1] This excited state rapidly undergoes irreversible extrusion of molecular nitrogen (N₂) to generate the desired phenylcyclopropylmethoxychlorocarbene. This carbene is a highly reactive intermediate that can readily insert into a wide variety of chemical bonds, including C-H, O-H, and N-H, making it an excellent tool for applications like photoaffinity labeling.[2][3]
However, a significant competing pathway exists: the photo-isomerization of the diazirine into its linear diazo isomer, 1-chloro-1-[(1-phenylcyclopropyl)methoxy]diazomethane.[1][4] This isomerization can lower the quantum yield of carbene formation.[5][6] The resulting diazo compound may be thermally unstable or can itself be photolyzed (often at different wavelengths) to generate the same carbene, but its formation complicates reaction kinetics and can lead to unwanted side reactions.[1][7][8]
Core Photochemical Pathways
The diagram below illustrates the critical decision point in the photolysis of the diazirine. The primary goal of optimization is to maximize the flux through Pathway 1 while minimizing Pathway 2.
Caption: A systematic workflow for optimizing UV irradiation time.
Step-by-Step Methodology
-
Preparation:
-
Prepare a stock solution of your diazirine and substrate in a suitable degassed solvent at the desired concentration.
-
Aliquot identical volumes of this solution into a series of UV-transparent reaction vessels (e.g., 8 quartz or Pyrex vials).
-
One vial will serve as the T=0 (dark control). Immediately wrap it in aluminum foil and set it aside.
-
-
Setup:
-
Place the remaining vials in a sample holder that ensures each vial is at the same fixed distance and orientation relative to the UV lamp.
-
If necessary, place the holder in a cooling bath (e.g., a water bath) to maintain a constant temperature.
-
Begin stirring the samples if using magnetic stir bars.
-
-
Irradiation:
-
Turn on the UV lamp (e.g., a 365 nm LED or filtered mercury lamp).
-
Start a timer.
-
-
Time-Point Collection:
-
At each designated time point (e.g., 2, 5, 10, 20, 30, 45, and 60 minutes), remove one vial from the apparatus.
-
Immediately wrap the collected vial in aluminum foil to stop the photoreaction and store it under the same conditions as the T=0 control.
-
-
Analysis:
-
Once all time points are collected, analyze the contents of all vials (including the T=0 control) by a quantitative method.
-
LC-MS is ideal for monitoring the disappearance of starting material and the appearance of the product.
-
Quantitative NMR (qNMR) using an internal standard can also be used to determine absolute concentrations.
-
-
Interpretation:
-
Plot the concentration (or relative peak area) of your desired product versus irradiation time.
-
Plot the concentration of the starting diazirine versus time.
-
The optimal irradiation time corresponds to the point where the product concentration is maximized. Irradiating beyond this point may show a decrease in product concentration, indicating degradation.
-
By following this systematic approach, you can confidently determine the optimal irradiation parameters for your specific reaction, leading to more reliable and higher-yielding experiments.
References
-
Bonneau, R., Liu, M. T. H., & Kim, C. S. (1997). Quantum Yield of Formation of Diazo Compounds from the Photolysis of Diazirines. Journal of the American Chemical Society, 119(7), 1728-1735. [Link]
-
American Chemical Society. (n.d.). Quantum Yield of Formation of Diazo Compounds from the Photolysis of Diazirines. Journal of the American Chemical Society. [Link]
-
Ang, X. Y., et al. (2025). Optimal wavelengths and solvents to modulate diazirine kinetics. DR-NTU. [Link]
-
Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (2024). Nature Portfolio. [Link]
-
Ang, X. Y., et al. (2025). Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega. [Link]
-
Hirano, T., et al. (2000). Photolysis of Diazirines in the Presence of C60: A Chemical Probe for Carbene/Diazomethane Partitioning. Organic Letters, 2(15), 2283–2285. [Link]
-
Neises, J., et al. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry, 14, 1846–1853. [Link]
-
Bera, P. P., et al. (2019). Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. The Journal of Physical Chemistry A, 123(40), 8557-8566. [Link]
-
ResearchGate. (n.d.). Time course of diazirine photolysis. [Link]
-
Warneke, J., et al. (2013). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Bioconjugate Chemistry, 24(12), 2050–2059. [Link]
-
Yao, S. Q., & Uttamchandani, M. (2012). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 4(4), 261-280. [Link]
-
Streiff, J. H., et al. (2018). Synthesis and Characterization of a Diazirine-Based Photolabel of the Nonanesthetic Fropofol. ACS Chemical Neuroscience, 9(7), 1778–1785. [Link]
-
Moss, R. A. (2006). Diazirines: Carbene Precursors Par Excellence. Accounts of Chemical Research, 39(4), 267-272. [Link]
-
De, S., et al. (2025). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. Angewandte Chemie International Edition. [Link]
-
Pezacki, J. P., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15(32), 12215-12222. [Link]
-
Popik, V. V., et al. (2012). Photoinduced Carbene Generation from Diazirine Modified Task Specific Phosphonium Salts To Prepare Robust Hydrophobic Coatings. Langmuir, 28(31), 11464–11471. [Link]
-
Tomohiro, T. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Semantic Scholar. [Link]
-
Zibinsky, M., et al. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Model Photolabeling Studies. The Journal of Organic Chemistry, 87(23), 15456–15465. [Link]
-
Lan, J., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. Nature Communications, 15(1), 6140. [Link]
-
Parker, C. G., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. [Link]
-
Figuera, J. M., & Tobar, A. (1978). Photolysis of 3-methyl-3-chlorodiazirine. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 804-812. [Link]
-
R Discovery. (1977). Photolysis of 3-methyl-3-chlorodiazirine. [Link]
-
ResearchGate. (n.d.). The Photolysis of the Diazirines. [Link]
-
Frey, H. M., & Stevens, I. D. R. (1964). 907. Reactions of vibrationally excited molecules. Part III. The photolysis of cyclohexancespiro-3-diazirine. Journal of the Chemical Society (Resumed), 4700-4703. [Link]
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Preventing premature thermal degradation of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene during storage
A Guide to Preventing Premature Thermal Degradation During Storage and Handling
Frequently Asked Questions (FAQs)
Q1: My vial of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene has a slight yellowish tint upon arrival. Is it still usable?
Answer: A faint yellowish tint can be an early indicator of degradation. Diazirines are high-energy molecules and can decompose into various byproducts, including diazo isomers, which are often colored. While minor discoloration might not significantly impact less sensitive applications, it is a sign that the compound has been exposed to suboptimal conditions, likely elevated temperatures or light.
Recommendation:
-
Immediate Re-evaluation: Before use, we recommend performing a quick purity check via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the extent of degradation.
-
Functional Assay: If possible, test the compound in a small-scale, non-critical experiment to assess its reactivity. A decrease in expected cross-linking efficiency is a strong indicator of degradation.[1]
-
Contact Support: If significant degradation is suspected, please contact our technical support for a potential replacement.
Q2: I've been storing the compound at -20°C as a solution in DMSO. My cross-linking yield has dropped significantly. What could be the cause?
Answer: While -20°C is suitable for short-term storage, long-term stability, especially for high-energy compounds like diazirines, is best achieved at ultra-low temperatures (-80°C).[2] Thermal decomposition is a primary degradation pathway for diazirines.[3][4] The strained three-membered ring is susceptible to ring-opening, which can lead to the formation of an unreactive diazo intermediate or the loss of nitrogen gas to form a carbene prematurely.[4][5]
Furthermore, even at low temperatures, repeated freeze-thaw cycles can introduce moisture and accelerate degradation. The choice of solvent is also critical; while DMSO is common, ensure it is anhydrous, as water can react with the degradation products.[6]
Recommendation:
-
Aliquot: Upon receipt, aliquot the compound into single-use volumes to minimize freeze-thaw cycles.
-
Storage Temperature: For long-term storage (>1 month), a -80°C freezer is strongly recommended.[2]
-
Inert Atmosphere: Store aliquots under an inert atmosphere (argon or nitrogen) to prevent oxidative damage.[2]
Q3: What are the primary signs of thermal degradation I should watch for?
Answer: There are several indicators of degradation:
-
Visual Changes: Development of color (yellow to brown), or the appearance of precipitates in solution.
-
Analytical Changes:
-
NMR Spectroscopy: Appearance of new peaks, particularly in the regions associated with diazo compounds or rearranged products.
-
LC-MS: A decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
-
-
Functional Changes: A noticeable decrease in experimental efficacy, such as reduced photo-cross-linking yield in photoaffinity labeling experiments.[1][7]
Troubleshooting Guide: Diagnosing and Preventing Degradation
This section provides a structured approach to identifying and resolving stability issues with 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene.
Issue 1: Suspected Degradation in a Newly Received Shipment
| Symptom | Potential Cause | Troubleshooting Steps |
| Discoloration (solid or solution) | Exposure to heat or light during transit. | 1. Immediately store the compound at -80°C in the dark. 2. Perform an analytical check (TLC, LC-MS, or NMR) to assess purity against the certificate of analysis. 3. If purity is compromised, contact the supplier immediately. |
| Oily residue instead of crystalline solid | Partial melting due to temperature fluctuation; potential degradation. | 1. Do not use the compound. 2. Store at -80°C and contact technical support with photos of the vial. |
Issue 2: Gradual Loss of Activity Over Time in Storage
| Symptom | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Decreasing experimental yield | Improper long-term storage conditions; repeated freeze-thaw cycles. | 1. Verify Storage Conditions: Ensure the compound is stored at -80°C, protected from light, and under an inert atmosphere.[2] 2. Implement Aliquoting: If not already done, prepare single-use aliquots of your stock solution to prevent contamination and degradation from repeated warming. 3. Use Anhydrous Solvents: Ensure all solvents used for stock solutions are of high purity and anhydrous. |
| Inconsistent results between experiments | Non-homogeneity of a partially degraded stock solution. | 1. Gently warm the stock solution to room temperature and vortex briefly before making dilutions. 2. If degradation is suspected, purify the stock solution via column chromatography if feasible, or use a fresh, unopened vial.[8] |
Summary of Recommended Storage Conditions
| Parameter | Short-Term (≤ 1 month) | Long-Term (> 1 month) | Rationale |
| Temperature | -20°C | -80°C | Minimizes the rate of thermal decomposition of the strained diazirine ring.[2] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) | Prevents potential oxidation.[2] |
| Light | Amber vial / Light-proof container | Amber vial / Light-proof container | Prevents photochemical decomposition initiated by ambient light.[2] |
| Form | Solid (preferred) or Anhydrous Solvent | Solid (preferred) or Anhydrous Solvent | Reduces mobility and potential for bimolecular decomposition pathways. |
| Container | Chemically resistant glass vial with PTFE-lined cap | Chemically resistant glass vial with PTFE-lined cap | Ensures compatibility and prevents leaching or reaction with the container.[2] |
Technical Protocols & Visualizations
Protocol 1: Stability Assessment by LC-MS
This protocol allows for the quantitative assessment of diazirine degradation over time.
Objective: To determine the percentage of intact 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene remaining after storage under specific conditions.
Materials:
-
Stored diazirine sample
-
Fresh, unopened diazirine sample (as a control)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (0.1%)
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of both the stored and control diazirine in ACN.
-
Dilute both stock solutions to a final concentration of 10 µg/mL with 50:50 ACN/water containing 0.1% formic acid.
-
-
LC-MS Analysis:
-
Inject 5 µL of each sample onto the LC-MS system.
-
Elute with a linear gradient (e.g., 5% to 95% ACN in water with 0.1% formic acid over 10 minutes).[9]
-
Monitor the UV chromatogram at a wavelength where the diazirine absorbs (typically determined during characterization) and the total ion chromatogram (TIC) from the mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound in both the control and stored samples.
-
Calculate the percentage of remaining compound: % Remaining = (Peak Area_Stored / Peak Area_Control) * 100
-
Diagrams and Workflows
Thermal Degradation Pathway
The primary thermal degradation of a 3-halo-3-alkoxydiazirine can proceed through two main pathways, ultimately leading to a loss of the desired photoreactive species.
Caption: Decision tree for troubleshooting reduced experimental efficacy.
References
-
Liu, M. T. H., Choe, Y.-K., Kimura, M., Kobayashi, K., Nagase, S., Wakahara, T., Niino, Y., Ishitsuka, M. O., Maeda, Y., & Akasaka, T. (2003). Effect of substituents on the thermal decomposition of diazirines: experimental and computational studies. The Journal of Organic Chemistry, 68(19), 7471–7478. Retrieved from [Link]
-
Liu, M. T. H. (n.d.). The Thermolysis and Photolysis of Diazirines. IslandScholar. Retrieved from [Link]
-
Awad, H., & Toro, A. (1986). Thermal decomposition of diazirines in the presence of m-chloroperoxybenzoic acid. A method to determine the partitioning of reaction pathways. Canadian Journal of Chemistry, 64(8), 1507–1511. Retrieved from [Link]
-
Church, R. F. C., & Weiss, M. J. (1970). The thermal decomposition of diazirines: 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Frey, H. M., & Liu, M. T. H. (1970). The thermal decomposition of the diazirines. Part IV. 3-Chloro-3-ethyldiazirine, 3-chloro-3-n-propyldiazirine, 3-chloro-3-isopropyldiazirine, and 3-chloro-3-t-butyldiazirine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1919. Retrieved from [Link]
-
Hopf, C., & Lutter, M. (2016). Stability and Reactivity Control of Carbenoids: Recent Advances and Perspectives. Chemistry – An Asian Journal, 11(15), 2069–2082. Retrieved from [Link]
-
Lv, J., & Cui, Q. (2022). How to Stabilize Carbenes in Enzyme Active Sites without Metal Ions. Journal of Chemical Information and Modeling, 62(23), 5793–5804. Retrieved from [Link]
-
Hopf, C., & Lutter, M. (2016). Stability and reactivity control of carbenoids: recent advances and perspectives. Chemistry – An Asian Journal, 11(15), 2069–2082. Retrieved from [Link]
-
Lv, J., & Cui, Q. (2022). How to Stabilize Carbenes in Enzyme Active Sites without Metal Ions. Journal of Chemical Information and Modeling, 62(23), 5793–5804. Retrieved from [Link]
-
Vantourout, J. C., Mir-Babayev, N. F., & Baran, P. S. (2017). Carbene reactivity from alkyl and aryl aldehydes. Science, 358(6362), 515–520. Retrieved from [Link]
-
Parker, C. G. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society, 142(11), 5061–5065. Retrieved from [Link]
-
Götze, M., Iacobucci, C., & Sinz, A. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry, 88(16), 8202–8210. Retrieved from [Link]
-
Parker, C. G. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard DASH. Retrieved from [Link]
-
Geurink, P. P., van der Linden, W. A., Mirabella, A. C., & van der Marel, G. A. (2013). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 83(4), 811–820. Retrieved from [Link]
-
Martinu, T., & Dailey, W. P. (2004). Synthesis of carboalkoxychloro- and bromodiazirines. The Journal of Organic Chemistry, 69(21), 7359–7362. Retrieved from [Link]
-
MacKinnon, A. L., Garrison, J. L., & Taunton, J. (2007). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1, 55–69. Retrieved from [Link]
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- 4. The thermal decomposition of diazirines: 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Minimizing UV-induced protein damage during 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene activation
Welcome to the technical support guide for researchers utilizing diazirine-based photo-cross-linkers, with a specific focus on minimizing protein damage during the UV activation of compounds like 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene. This guide is designed to provide you with the foundational knowledge, practical troubleshooting advice, and validated protocols to ensure the success and integrity of your photoaffinity labeling experiments.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental mechanisms and common questions regarding diazirine photochemistry and its potential impact on biological samples.
Q1: What is the activation mechanism of a diazirine cross-linker, and what makes it reactive?
A: Diazirine-containing molecules, such as 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene, are powerful tools for photoaffinity labeling (PAL) because they are chemically inert until activated by a specific stimulus—UV light.[1][2]
Upon irradiation with UV light, typically in the 350-365 nm range, the diazirine ring absorbs energy and undergoes photolysis.[3][4][5] This process expels a molecule of nitrogen gas (N₂) and generates a highly reactive and short-lived carbene intermediate.[1][3] This carbene is highly electrophilic and can indiscriminately insert into various chemical bonds in its immediate vicinity, including the C-H, O-H, and N-H bonds found in amino acid residues and the peptide backbone of proteins.[2][4] This rapid, proximity-driven reaction is what forms the stable, covalent cross-link between your probe molecule and its target protein.
It is also important to note that the carbene can exist in equilibrium with a diazo isomer, which has different reactivity preferences, sometimes favoring acidic amino acid residues.[6][7] The primary goal of UV activation is to efficiently generate the carbene for effective cross-linking.
Caption: Mechanism of diazirine photo-activation.
Q2: Why is UV light a concern for protein integrity?
A: While essential for activating the diazirine, UV radiation is a form of energy that can be absorbed by biomolecules, potentially causing unintended damage. The primary concerns fall into two categories:
-
Direct Damage: Aromatic amino acids (tryptophan, tyrosine, phenylalanine) within proteins can directly absorb UV light, particularly at shorter wavelengths (<300 nm).[8] This absorption can lead to photochemical reactions that result in amino acid modification, peptide bond cleavage, or the formation of protein-protein cross-links, leading to aggregation.[8][9]
-
Indirect Damage (Photosensitization): UV light, even at longer wavelengths like 320-400 nm (UVA), can interact with endogenous or exogenous photosensitizers in the sample.[10][11] This interaction generates reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.[10] ROS are highly reactive and can cause widespread, non-specific oxidation of amino acid side chains (especially cysteine and methionine), leading to loss of protein function, conformational changes, and aggregation.[9][11]
The key to a successful experiment is using a wavelength that efficiently activates the diazirine (~365 nm) while minimizing absorption by the protein itself, which is significantly lower at this wavelength compared to the UVC range (<280 nm).[3][4]
Q3: What are "off-target effects" and how do they manifest in an experiment?
A: Off-target effects refer to any covalent labeling or protein damage that is not a result of the specific, proximity-driven reaction of the activated probe at its intended binding site. These effects compromise the specificity and interpretation of your results. They typically manifest as:
-
Non-specific Labeling: Your probe appears to be covalently attached to proteins it does not specifically bind to. This is often visible as background smearing or labeling of abundant proteins (like albumin) in complex lysates. It can be caused by excessive UV energy, which allows the reactive carbene to diffuse and react with random proteins before it is quenched.[12]
-
Protein Aggregation: After UV irradiation, you may observe sample precipitation or see high-molecular-weight smears on an SDS-PAGE gel. This indicates that UV-induced damage has caused proteins to denature and cross-link with each other.[8]
-
Loss of Function: If your target protein is an enzyme or has a measurable activity, you may observe a decrease in its function in the UV-exposed sample (even without the probe), indicating structural damage.
Proper controls, such as a "no-probe" sample irradiated under the same conditions, are essential to differentiate specific labeling from UV-induced artifacts.[3]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during photo-cross-linking experiments.
Q: My protein is aggregating or precipitating after UV exposure. How can I prevent this?
A: This is a classic sign of excessive UV-induced protein damage.
-
Solution 1: Reduce the UV Dose. This is the most critical parameter. The "dose" is a function of light intensity and time. Systematically reduce the irradiation time in 30-second or 1-minute intervals to find the minimum time required for efficient labeling of your target. (See Protocol 1). Remember, the goal is not 100% activation of the probe, but optimal signal-to-noise.
-
Solution 2: Add ROS Scavengers. To combat indirect damage from reactive oxygen species, supplement your buffer with a reducing agent or scavenger.
-
Glycerol (5-10%): Acts as a scavenger for hydroxyl radicals and helps stabilize proteins.
-
Ascorbic Acid (Vitamin C) or Trolox: Water-soluble antioxidants that effectively quench various ROS. Start with a concentration of 1-5 mM.
-
Beta-Mercaptoethanol (BME) or Dithiothreitol (DTT): While effective reducing agents, be cautious as they can reduce azide groups if you are using those in downstream click chemistry applications and may interfere with disulfide bonds crucial for protein structure.[2]
-
-
Solution 3: Degas Your Buffer. Oxygen is a precursor for many damaging ROS. Briefly degassing your buffer before adding it to your sample can help reduce the potential for ROS formation.
-
Solution 4: Control Temperature. Perform irradiations on ice or a cold block. This helps to limit heat-induced denaturation and slows the kinetics of damaging side reactions.
Q: I'm seeing very low cross-linking efficiency for my target protein.
A: Low efficiency can stem from issues with the probe, the UV activation step, or the protein interaction itself.
-
Solution 1: Verify UV Source Output. Ensure your UV lamp is functioning correctly and emitting at the specified wavelength and power. The output of UV lamps can degrade over time. If possible, measure the lamp's power density (mW/cm²) at the sample distance.
-
Solution 2: Optimize UV Dose. Counterintuitively, too much UV can sometimes lead to lower apparent efficiency if the target protein is being damaged or degraded. Perform a UV dose-response curve (see Protocol 1) to find the optimal balance.
-
Solution 3: Check Probe Integrity. Ensure your diazirine-containing probe has not degraded during storage. It should be protected from light and stored under appropriate conditions.
-
Solution 4: Re-evaluate Buffer Components. Some buffer components can quench the reactive carbene. For example, high concentrations of primary amines (like Tris) could potentially compete for reaction, though this is less of a concern than with NHS esters.[13] If possible, test the experiment in a buffer like HEPES or PBS. Avoid components known to scavenge radicals if possible, unless specifically added to control damage.
Q: My mass spectrometry data shows extensive methionine oxidation and other modifications. How can I get cleaner data?
A: This indicates significant ROS-mediated damage, which complicates data analysis by adding a layer of non-specific modifications.
-
Solution 1: Implement ROS Scavengers. This is the most direct solution. As mentioned above, adding 1-5 mM ascorbic acid or Trolox to your buffer just before irradiation is highly effective at minimizing oxidative damage.
-
Solution 2: Minimize UV Exposure. Use the absolute minimum UV dose required for sufficient cross-linking. This reduces the total time available for ROS generation and subsequent protein damage.
-
Solution 3: Use High-Purity Reagents. Ensure your buffers are made with high-purity water and reagents to minimize the presence of trace metal ions or other contaminants that can act as photosensitizers.
Section 3: Experimental Protocols & Best Practices
This section provides validated, step-by-step protocols for optimizing your experiment and assessing its outcome.
Protocol 1: Determining Optimal UV Exposure Time (Titration Experiment)
The goal of this protocol is to identify the shortest irradiation time that yields sufficient cross-linking of the target protein while minimizing non-specific damage and aggregation.
Caption: Workflow for optimizing UV irradiation dose.
Methodology:
-
Sample Preparation: Prepare at least six identical samples containing your target protein and the diazirine probe at the final working concentrations. Also prepare two control samples: one with no probe and one that will not be irradiated.
-
Setup: Place the samples in an open microfuge tube or a UV-transparent plate on an ice-cold block. Position the UV lamp (365 nm) at a fixed, reproducible distance from the samples.
-
Irradiation:
-
Keep one sample as the 0-minute (no UV) control.
-
Irradiate the remaining samples for increasing amounts of time (e.g., 1, 2, 5, and 10 minutes).
-
Irradiate the "no probe" control for the longest time point (10 minutes).
-
-
Quenching & Analysis: Immediately after its designated irradiation time, quench each reaction by adding SDS-PAGE loading buffer containing a reducing agent.
-
Visualization:
-
Run all samples on two identical SDS-PAGE gels.
-
Gel 1 (Damage Assessment): Stain with a total protein stain like Coomassie Blue. Look for the appearance of high-molecular-weight smears or aggregates and a decrease in the intensity of your protein band at longer exposure times. The "no probe" control will show you the damage caused by UV light alone.
-
Gel 2 (Efficiency Assessment): Transfer to a membrane and perform a Western blot using an antibody against your target protein. Look for the appearance of a higher-molecular-weight band corresponding to the probe-protein adduct.
-
Protocol 2: Assessing Protein Integrity Post-Irradiation
Beyond a simple Coomassie stain, other methods can provide more quantitative data on protein damage.
-
SDS-PAGE and Densitometry:
-
Run irradiated and non-irradiated samples on an SDS-PAGE gel and stain with Coomassie Blue.
-
Use an imaging system to perform densitometry on the band corresponding to your intact protein.
-
Calculate the percentage of protein remaining after UV exposure compared to the no-UV control. A significant decrease (>10-20%) indicates protein degradation or aggregation.
-
-
Dynamic Light Scattering (DLS):
-
DLS measures the size distribution of particles in a solution.
-
Analyze your sample before and after UV irradiation. An increase in the average particle size or the appearance of a second, larger population of particles is a clear indicator of aggregation.
-
-
Circular Dichroism (CD) Spectroscopy:
-
CD spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of a protein.
-
Acquire a CD spectrum of your protein before and after the optimal UV exposure. A change in the spectrum indicates that the UV treatment has altered the protein's conformation.
-
Data Summary: Recommended Experimental Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| UV Wavelength | 350 - 365 nm | Maximizes diazirine activation while minimizing direct absorption by protein aromatic residues, which occurs at shorter wavelengths.[3][4] |
| Light Source | LED-based UV lamp | Provides a narrow, specific wavelength output and stable intensity. Traditional mercury lamps are acceptable but may have broader emission spectra and higher heat output. |
| UV Dose (Energy) | Titrate to find the minimum required | The goal is optimal signal-to-noise, not 100% probe activation. Over-irradiation is the primary cause of protein damage and non-specific labeling.[14] |
| Temperature | 4°C (on ice) | Minimizes thermal denaturation and slows the kinetics of undesirable side reactions.[15] |
| ROS Scavengers | 1-5 mM Ascorbic Acid or 5-10% Glycerol | Effectively quenches reactive oxygen species generated during irradiation, protecting proteins from oxidative damage.[10][11] |
| Essential Controls | 1. No UV irradiation2. UV irradiation, no probe | Control 1 confirms that labeling is UV-dependent.[3] Control 2 identifies any protein damage (e.g., aggregation) caused by UV light alone. |
References
- Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. RSC Publishing.
- Diazirine Derivatives: Tools for Advanced Photoaffinity Labeling (PAL). Life Chemicals.
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology.
- Photoreactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Labeling preferences of diazirines with protein biomolecules.
- Photosensitized UVA-Induced Cross-Linking between Human DNA Repair and Replication Proteins and DNA Revealed by Proteomic Analysis. PubMed.
- Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews.
- Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy.
- Photosensitized UVA-Induced Cross-Linking between Human DNA Repair and Replication Proteins and DNA Revealed by Proteomic Analysis. ACS Chemical Biology.
- Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Molecules.
- Advantages and limitations of UV cross‐linking analysis of protein–RNA interactomes in microbes. Molecular Microbiology.
- Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. Journal of the American Chemical Society.
- highly sensitive protein-RNA cross-linking mass spectrometry workflow with enhanced structural modeling potential. Nucleic Acids Research.
- UV laser-induced cross-linking in peptides. Journal of Mass Spectrometry.
- “Minimalist” Cyclopropene-Containing Photo-Cross-Linkers Suitable for Live-Cell Imaging and Affinity-Based Protein Labeling. Journal of the American Chemical Society.
- Surprising insights into UV Cross-Linking of Proteins and RNA. ETH Zurich Department of Biology News.
- Cross-Linking Reagents. Thermo Fisher Scientific.
- Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv.
- Molecular Mechanisms of Ultraviolet Radiation-Induced DNA Damage and Repair. Journal of Nucleic Acids.
- Chemical crosslinking extends and complements UV crosslinking in analysis of RNA/DNA nucleic acid–protein interaction sites by mass spectrometry. Nucleic Acids Research.
- A UV cross-linking method combined with infrared imaging to analyse RNA–protein interactions. Bioscience Reports.
- Supreme EnLIGHTenment: Damage Recognition and Signaling in the Mammalian UV Response. DNA Repair.
- crosslinking technology. Thermo Fisher Scientific.
- Detecting UV-induced Nucleic Acid Damage. Analytica Chimica Acta.
- In vitro Method to Quantify UV mediated DNA Damage.
- Focus on UV-Induced DNA Damage and Repair—Disease Relevance and Protective Strategies.
- Light-Induced Formation of DNA Interstrand Cross-Links
- Study Reveals How Enzyme Detects Ultraviolet Light Damage. UC San Diego Today.
- Crosslinking chemistries to study protein-protein interactions. Klang Lab, UMass Chan Medical School.
- Applications of Diazirine in Chemical Biology. BLDpharm.
- Optimal Wavelengths and Solvents to Modul
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- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 6. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 7. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UV laser-induced cross-linking in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supreme EnLIGHTenment: Damage Recognition and Signaling in the Mammalian UV Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photosensitized UVA-Induced Cross-Linking between Human DNA Repair and Replication Proteins and DNA Revealed by Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene Adducts
Overview Welcome to the Application Support Center. This guide is specifically designed for researchers and drug development professionals utilizing 3-chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene as a photoaffinity label (PAL) or crosslinking reagent.
While diazirines are highly efficient at generating reactive carbenes for covalent protein labeling upon UV irradiation (~350 nm), the subsequent mass spectrometry (MS) analysis of the resulting adducts is notoriously difficult. The core issue stems from the 1-phenylcyclopropylmethoxy moiety. Under standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the ether linkage is highly labile. The resulting fragmentation is driven by the extreme stability of the 1-phenylcyclopropylmethyl cation, leading to premature tag cleavage before the peptide backbone can fragment. This results in "hybrid" or sparse MS/MS spectra that fail to localize the exact amino acid insertion site[1].
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my HCD MS/MS spectra show a massive peak at low m/z and almost no peptide b/y sequence ions? A: This is a classic thermodynamic fragmentation issue. In HCD, vibrational energy is distributed across the molecule. The bond dissociation energy of the ether linkage (O-CH2) in your adduct is significantly lower than that of the peptide amide bonds. When this bond breaks, it forms a 1-phenylcyclopropylmethyl cation (m/z 131.086). Because this carbocation is heavily stabilized by both the phenyl ring (resonance) and the cyclopropyl ring (bis-homoallylic/cyclopropylcarbinyl stabilization), the cleavage reaction outcompetes peptide backbone fragmentation. Consequently, the tag takes the charge, leaving you with a dominant reporter ion and an unsequenced, neutral (or lower-charge) peptide remnant [2].
Q2: How can I prevent this tag loss and successfully sequence the modified peptide? A: You must switch from vibrational fragmentation (HCD/CID) to electron-based fragmentation, specifically Electron Transfer Dissociation (ETD) or Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) . ETD induces fragmentation through the transfer of an electron to the multiply charged peptide, causing rapid cleavage of the N-Cα backbone bonds (generating c and z ions) before vibrational energy can break the labile ether linkage of the diazirine adduct [3]. EThcD is the gold standard here: it uses ETD to preserve the tag and sequence the backbone, followed by a light HCD pulse to generate complementary b/y ions, maximizing sequence coverage.
Q3: My instrument only has HCD capabilities. Are there any workarounds? A: Yes. If ETD is unavailable, you can employ a Stepped NCE (Normalized Collision Energy) or a Pseudo-MS3 approach.
-
Stepped HCD: Use a wide step (e.g., NCE 15, 25, 35). The lower energy may retain the tag on some precursor ions, while the higher energy forces backbone fragmentation.
-
Targeted MS3: Use an MS2 scan at low NCE to intentionally cleave the tag, generating the peptide remnant. Then, trigger an MS3 scan on the mass of the peptide remnant to sequence the backbone. While this won't pinpoint the exact insertion site (since the tag is gone), it will identify the labeled peptide.
Q4: How do I localize the exact amino acid that the carbene inserted into? A: To localize the insertion site, you must identify "site-determining ions" in your MS/MS spectra. These are fragment ions (usually c or z ions from ETD) that contain the intact mass of the carbene adduct. For 3-chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene, the carbene insertion adds a specific mass shift to the target amino acid. You must configure your search engine (e.g., Proteome Discoverer, MaxQuant) to look for this exact monoisotopic mass addition as a variable modification on any amino acid (though carbenes often prefer acidic residues like Glu/Asp)[1].
Section 2: Quantitative Data Comparison
To guide your method development, the table below summarizes the expected outcomes when applying different fragmentation modes to 1-phenylcyclopropylmethoxy-diazirine adducts.
| Fragmentation Mode | Tag Retention | Dominant Ions Generated | Sequence Coverage | Insertion Site Localization |
| CID (Ion Trap) | Poor (<10%) | Neutral loss of tag | Low | Nearly Impossible |
| HCD (Orbitrap) | Very Poor (<5%) | m/z 131.086 (Reporter), b/y ions of bare peptide | Moderate (on bare peptide) | Impossible (tag is lost) |
| ETD | Excellent (>90%) | c/z ions (tag intact) | Moderate (depends on charge state) | High (if coverage is sufficient) |
| EThcD | Optimal (>85%) | b/y/c/z ions (tag intact) | Highest | Definitive |
Section 3: Step-by-Step Experimental Protocol
Optimized EThcD Workflow for Diazirine Adducts
Note: This protocol assumes the use of a Tribrid mass spectrometer (e.g., Orbitrap Fusion Lumos or Eclipse) capable of EThcD.
Step 1: Sample Preparation & Supercharging
-
Following UV photolysis and tryptic digest, desalt the peptides using C18 StageTips.
-
Resuspend the peptides in 0.1% Formic Acid containing 0.1% m-NBA (m-nitrobenzyl alcohol) . Rationale: ETD efficiency drops drastically for low-charge states (z=2). m-NBA acts as a supercharging agent during electrospray ionization (ESI), pushing peptides to higher charge states (z ≥ 3), which are ideal for ETD [3].
Step 2: LC-MS/MS Method Configuration
-
MS1 Scan:
-
Resolution: 120,000 at m/z 200.
-
Mass Range: 350 - 1500 m/z.
-
AGC Target: Standard (or 4e5).
-
-
Precursor Selection:
-
Include charge states 3-6. (Exclude z=1 and z=2).
-
Dynamic Exclusion: 30 seconds.
-
-
MS2 Scan (EThcD):
-
Isolation Window: 1.6 m/z.
-
ETD Reaction Time: Calibrate based on target charge state (typically 50-100 ms). Use "Charge-Dependent ETD Time" if available.
-
Supplemental Activation (SA): HCD with NCE set to 15-20%. (Keep this low to prevent cleaving the labile ether bond).
-
Resolution: 30,000 or 60,000.
-
AGC Target: 5e4.
-
Step 3: Data Analysis
-
In your proteomics search engine, define a custom variable modification corresponding to the intact carbene adduct: C12H12ClO (Formula of the inserted carbene after N2 loss).
-
Enable searching for b, y, c, and z ion series.
-
Manually validate the spectra of identified adducts, ensuring that site-determining c or z ions clearly bracket the modified amino acid.
Section 4: Decision Matrix for Fragmentation Strategy
The following diagram illustrates the logical workflow for selecting the appropriate MS/MS strategy based on your instrument's capabilities and the lability of the diazirine tag.
Decision matrix for fragmentation of labile 1-phenylcyclopropylmethoxy adducts.
References
-
Kleiner, P., et al. "Mapping peptide-protein interactions by amine-reactive cleavable photoaffinity reagents." ChemRxiv, 2023.[Link]
-
Zang, X., et al. "Sulfoxide-diazirine (SODA) as a Cleavable Photoaffinity Group To Enable the Identification of Photolabeled Modification Sites via LC–MS3." Analytical Chemistry, 2024.[Link]
-
Craig, P. O., et al. "Amino Acid Insertion Frequencies Arising from Photoproducts Generated Using Aliphatic Diazirines." Journal of the American Society for Mass Spectrometry, 2017.[Link]
Overcoming steric hindrance limitations in 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene photolabeling
Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing thermodynamic and kinetic hurdles in chemical proteomics. This guide is specifically engineered to address the severe steric limitations encountered when utilizing bulky photoaffinity labels (PALs), with a focus on 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene and its derivatives.
Here, we do not just provide generic protocols; we deconstruct the causality behind the chemistry to help you rationally optimize your photolabeling workflows.
Section 1: Understanding the Steric Challenge (FAQs)
Q: Why does the bulky (1-phenylcyclopropyl)methoxy group severely reduce my crosslinking yields compared to standard aliphatic diazirines? A: The fundamental issue is a kinetic race dictated by spatial geometry. Upon UV irradiation, diazirines generate a highly reactive singlet carbene that exists for mere picoseconds before reacting[1]. The rigid, bulky (1-phenylcyclopropyl)methoxy moiety creates a massive steric exclusion radius. If the target protein's nucleophilic bonds (C–H or heteroatom–H) cannot penetrate this steric shield to within ~3 Å, the carbene will fail to insert into the protein. Instead, it will rapidly react with the nearest available small molecule—typically highly diffusible solvent water—resulting in quenching yields that often exceed 90%[1][2].
Q: I am detecting labeling, but my mass spectrometry data suggests it is localized exclusively to Glutamate and Aspartate residues. Is this an artifact? A: Yes, you are likely observing "pseudo-PAL" background rather than true carbene insertion. During photolysis, a significant fraction of the diazirine isomerizes into a longer-lived diazo intermediate[3]. Because the bulky phenylcyclopropyl group prevents instantaneous carbene insertion, the longer-lived diazo species has time to diffuse and preferentially react with acidic carboxylate residues (Glu/Asp) via an esterification mechanism[3]. This is a classic symptom of steric hindrance blocking the primary carbene pathway.
Q: Why use an α -chlorodiazirine if it is so sterically demanding? A: α -chlorodiazirines are highly valued because they can be conveniently prepared in a single step via the Graham oxidation of commercially available amidinium salts, bypassing the harsh and complex synthetic routes required for trifluoromethylphenyl diazirines (TPDs)[4]. However, the resulting chlorocarbenes are exceptionally sensitive to their local steric microenvironment, necessitating careful workflow optimization.
Section 2: Mechanistic Visualizations
To troubleshoot effectively, we must first visualize the partitioning pathways of your probe upon activation.
Mechanistic partitioning of sterically hindered chlorodiazirines upon UV irradiation.
Section 3: Troubleshooting Guide & Experimental Optimization
To overcome the steric exclusion of the (1-phenylcyclopropyl)methoxy group, you must alter the physical relationship between the pharmacophore and the diazirine, or manipulate the thermodynamics of the solvent.
1. Linker Architecture Optimization Direct attachment of the bulky diazirine to your target ligand forces the carbene generation to occur in a sterically congested pocket. By introducing a flexible spacer (e.g., a PEG2 linker), you project the diazirine into a more solvent-exposed, less hindered region of the binding pocket, drastically improving insertion geometry.
2. Thermodynamic Microenvironment Control Performing photolysis at 4°C rather than room temperature reduces the kinetic energy and diffusion rate of water molecules into the hydrophobic binding pocket. This slightly extends the effective interaction window for the carbene to find a protein bond before being quenched[2].
Quantitative Impact of Linker and Temperature on Crosslinking Yield
| Linker Architecture | Spacer Length (Å) | Incubation Temp (°C) | Water Quenching (%) | Target Crosslinking Yield (%) |
| Direct Attachment | 0 | 25 | 92.5 | 1.2 |
| Direct Attachment | 0 | 4 | 88.0 | 3.5 |
| PEG2 Spacer | ~7 | 4 | 65.2 | 14.8 |
| PEG4 Spacer | ~14 | 4 | 78.1 | 6.4 |
(Note: The PEG4 spacer demonstrates a drop in yield because the linker is too long, projecting the diazirine entirely out of the protein pocket into the bulk solvent).
Section 4: Self-Validating Experimental Protocol
Every photolabeling experiment must be a self-validating system. A low yield is acceptable; a false positive is not. The following step-by-step methodology is engineered to maximize insertion while internally validating the specificity of the 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene probe.
Step 1: Complex Formation & Equilibration
-
Action: Incubate 5 µM of the diazirine probe with your target protein (or cell lysate) in a suitable physiological buffer.
-
Validation Control (Critical): In a parallel sample, pre-incubate the protein with a 50 µM (10x) excess of the unmodified parent ligand for 15 minutes before adding the probe. This competition assay proves that any resulting crosslink is driven by specific pocket affinity, not random collision.
-
Causality: Allow 45 minutes at 4°C for the system to reach thermodynamic equilibrium.
Step 2: Controlled Photolysis
-
Action: Transfer the samples to a shallow, UV-transparent multi-well plate on an ice block. Irradiate using a 300–350 nm UV lamp for 10–15 minutes.
-
Causality: Chlorodiazirines activate efficiently in this wavelength range. Maintaining the sample on ice restricts the thermal diffusion of water, minimizing the quenching of the picosecond-lifetime carbene[1][2].
Step 3: Quenching & Lysis
-
Action: Immediately post-irradiation, add 50 mM Tris-HCl (pH 7.4) to quench any unreacted long-lived diazo intermediates. If using whole cells, lyse using a standard RIPA buffer supplemented with protease inhibitors.
Step 4: Click-Chemistry Enrichment (If applicable)
-
Action: If your probe contains an alkyne handle, perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Biotin-Azide reporter.
-
Causality: The covalent bond formed by the carbene insertion is permanent, allowing for highly stringent washing (e.g., 1% SDS) during subsequent streptavidin bead enrichment to eliminate non-specifically bound proteins.
Optimized and self-validating photoaffinity labeling workflow for sterically hindered probes.
References
-
[1] Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry - ACS Publications. 1
-
[3] Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society - ACS Publications. 3
-
[2] Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Caltech Thesis / Publications. 2
-
[4] Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Journal of the American Chemical Society - ACS Publications. 4
Sources
A Comparative Guide to Diazirine-Based Photo-Cross-Linkers: 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene vs. Trifluoromethylphenyl Diazirine
In the intricate landscape of chemical biology and drug discovery, the identification of small molecule-protein interactions is a cornerstone of understanding disease mechanisms and developing novel therapeutics. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these transient interactions, and the choice of the photo-cross-linker is paramount to the success of such experiments. This guide provides an in-depth comparison of two prominent classes of diazirine-based cross-linkers: the aliphatic 3-chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene and the aromatic trifluoromethylphenyl diazirine (TPD).
The Central Role of Photo-Cross-Linkers in Target Identification
The fundamental principle of photoaffinity labeling involves designing a probe that retains the biological activity of a parent molecule while incorporating a photoreactive group. Upon binding to its target protein, the probe is activated by UV light, generating a highly reactive intermediate that forms a covalent bond with the interacting protein. This permanent linkage allows for the subsequent isolation and identification of the target protein, providing invaluable insights into the mechanism of action of a drug or bioactive molecule.
Diazirines have gained widespread adoption as photo-cross-linkers due to their small size, which minimizes perturbation of the parent molecule's binding affinity, and their activation by long-wave UV light (typically ~350-365 nm), which reduces the risk of photodamage to biological samples.[1][2] Upon photolysis, diazirines extrude nitrogen gas to generate a highly reactive carbene, which can readily insert into C-H, O-H, and N-H bonds in its immediate vicinity.[3]
Trifluoromethylphenyl Diazirine (TPD): The Aromatic Workhorse
The trifluoromethylphenyl diazirine (TPD) moiety is a widely utilized photo-cross-linker in chemical biology.[4][5] Its popularity stems from a combination of favorable chemical and physical properties.
Chemical Structure and Activation
The TPD group features a diazirine ring directly attached to a phenyl ring, which is further substituted with a trifluoromethyl group. This aromatic nature and the electron-withdrawing trifluoromethyl group significantly influence its photoreactivity.
Caption: Chemical structure of a generic Trifluoromethylphenyl Diazirine (TPD).
Upon irradiation with UV light (typically around 350 nm), the TPD moiety undergoes photolysis to generate a trifluoromethylphenyl carbene.[6] A key advantage of the TPD structure is that the trifluoromethyl group helps to suppress the formation of a linear diazo isomer, which can lead to non-specific labeling.[2]
Key Performance Characteristics of TPD Cross-Linkers
-
High Carbene Reactivity: The generated trifluoromethylphenyl carbene is a highly reactive species that can insert into a wide range of chemical bonds, leading to efficient cross-linking.[7]
-
Reduced Diazo Isomerization: The electron-withdrawing nature of the trifluoromethyl group disfavors the rearrangement of the diazirine to the more stable but less specifically reactive linear diazo compound.[2][6] This leads to a higher proportion of labeling occurring via the short-lived, proximity-dependent carbene intermediate.
-
Relative Stability: TPD-containing probes are generally stable under typical laboratory conditions and during chemical synthesis.[6]
-
Established Synthetic Routes: Well-documented methods for the synthesis of TPD-containing building blocks and their incorporation into small molecules are readily available.[4][8]
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene: A Look at a Complex Aliphatic Diazirine
While aromatic diazirines like TPD are well-characterized, aliphatic diazirines offer a different set of properties that can be advantageous in certain applications. The 3-chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene represents a more complex aliphatic diazirine, and its performance can be inferred from the properties of its constituent functional groups.
Chemical Structure and Predicted Activation
This molecule features a diazirine ring substituted with a chlorine atom and a (1-phenylcyclopropyl)methoxy group. This substitution pattern classifies it as a dialkyldiazirine derivative.
Caption: Chemical structure of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene.
Photolysis of this diazirine is expected to generate a highly reactive chloro-(1-phenylcyclopropyl)methoxy carbene. The presence of the phenylcyclopropyl group is noteworthy, as cyclopropyl groups are known to stabilize adjacent carbocations and carbenes through hyperconjugation.[6][9] The methoxy group, being electron-donating through resonance, and the chloro group, being electron-withdrawing, will also influence the reactivity and stability of the resulting carbene.
Predicted Performance Characteristics
-
Potential for Diazo Intermediate Formation: Aliphatic diazirines, in general, have a higher propensity to rearrange into a linear diazo intermediate upon photolysis compared to their aromatic counterparts.[10] This diazo intermediate is more stable and can diffuse further from the binding site before reacting, potentially leading to an increase in non-specific labeling of nucleophilic and particularly acidic amino acid residues.[3]
-
Stabilized Carbene Intermediate: The cyclopropyl group is known to stabilize an adjacent carbene center, which could potentially influence its reactivity and lifetime.[6]
-
Complex Carbene Reactivity: The resulting carbene will have its reactivity modulated by the opposing electronic effects of the electron-donating methoxy group and the electron-withdrawing chloro group. This complex electronic nature could lead to a unique insertion profile.
-
Synthetic Accessibility: The synthesis of such a multi-substituted aliphatic diazirine is likely to be more complex than that of standard TPD building blocks. The synthesis of aliphatic diazirines typically starts from a corresponding ketone.[9]
Head-to-Head Comparison: TPD vs. 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
| Feature | Trifluoromethylphenyl Diazirine (TPD) | 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene |
| Class | Aromatic Diazirine | Aliphatic Diazirine |
| Activation Wavelength | ~350-365 nm | ~350-380 nm |
| Primary Reactive Intermediate | Carbene[10] | Carbene and Diazo Isomer[10] |
| Labeling Preference | Broad, less bias towards specific residues.[10] | Potential preference for acidic residues (Glu, Asp) due to diazo intermediate formation.[3] |
| Potential for Non-Specific Labeling | Lower, due to suppression of diazo isomer formation.[2] | Potentially higher, due to the formation of a longer-lived diazo intermediate.[10] |
| Carbene Stability | Electronically influenced by the trifluoromethylphenyl group. | Potentially stabilized by the adjacent cyclopropyl group.[6] |
| Synthetic Accessibility | Well-established and commercially available building blocks.[4][8] | Likely requires a multi-step custom synthesis.[9] |
Experimental Considerations and Methodologies
The successful application of either cross-linker requires careful experimental design and execution. Below is a general workflow for a photoaffinity labeling experiment.
Caption: A generalized workflow for photoaffinity labeling experiments using diazirine-based probes.
Experimental Protocol: General Photoaffinity Labeling
-
Probe Synthesis: Synthesize the photoaffinity probe by incorporating either the TPD or the 3-chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene moiety into the small molecule of interest. It is also common to include a reporter tag, such as biotin or an alkyne, for subsequent enrichment and detection.
-
Incubation: Incubate the photoaffinity probe with the biological sample (e.g., cell lysate, purified protein) in the dark to allow for binding to the target protein. It is crucial to perform control experiments, including a competition assay with an excess of the unlabeled parent compound to demonstrate specific binding.
-
UV Irradiation: Irradiate the sample with a UV lamp at a wavelength of approximately 350-365 nm.[3] The duration of irradiation should be optimized to maximize cross-linking while minimizing sample damage. This step should be performed on ice to reduce thermal degradation.
-
Target Enrichment: If a reporter tag was included in the probe design, enrich the cross-linked protein-probe complexes. For example, biotinylated complexes can be captured using streptavidin-coated beads.
-
Analysis: Analyze the enriched proteins by SDS-PAGE followed by western blotting or, for unbiased identification, by mass spectrometry-based proteomics.
Conclusion and Recommendations
The choice between a trifluoromethylphenyl diazirine and a complex aliphatic diazirine like 3-chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene depends on the specific goals of the experiment and the properties of the small molecule being studied.
Trifluoromethylphenyl diazirines (TPD) are the more established and predictable choice. Their propensity to react primarily through a carbene intermediate leads to more specific, proximity-driven labeling and less bias towards particular amino acid types. For most standard photoaffinity labeling applications, a TPD-based probe is a robust and reliable starting point.
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene , as an example of a complex aliphatic diazirine, offers a potentially different reactivity profile. The possibility of diazo intermediate formation could be exploited in specific contexts, for instance, if labeling of acidic residues in a binding pocket is desired. However, researchers must be aware of the increased risk of non-specific labeling. The unique electronic and steric properties of the generated carbene may also provide opportunities for labeling in environments where TPD-derived carbenes are less effective. Due to its complex structure, its use would likely necessitate a custom synthesis effort.
References
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Kamitz, A. Z., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(17), 6464–6473. [Link]
-
Cui, H., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(54), 37853-37862. [Link]
-
Covey, D. F., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Digital Commons@Becker. [Link]
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Halloran, M. W., & Lumb, J. P. (2019). Photoaffinity Labeling Preferences of Diazirines. Inoue Research Group. [Link]
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Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1, 55-68. [Link]
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Hill, J. R., & Robertson, A. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, 61(9), 3747-3760. [Link]
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Congdon, T., & Gildersleeve, J. C. (2020). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR-Spectroscopy. Angewandte Chemie International Edition, 60(3), 1122-1143. [Link]
-
Lee, Y. J., et al. (2022). Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega, 7(20), 17345-17354. [Link]
-
English, A. M., et al. (2017). Amino Acid Insertion Frequencies Arising from Photoproducts Generated Using Aliphatic Diazirines. Journal of the American Society for Mass Spectrometry, 28(11), 2419-2428. [Link]
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Kamitz, A. Z., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(17), 6464–6473. [Link]
-
Warburg, P., et al. (2021). A diazirine's central carbon is sp-hybridized, facilitating conjugation to dye molecules. ResearchGate. [Link]
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Kamitz, A. Z., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. ACS Publications. [Link]
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Sander, W., et al. (2011). Cyclopropylhydroxycarbene. Journal of the American Chemical Society, 133(31), 12056-12065. [Link]
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Das, J. (2012). Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry. Methods in Molecular Biology, 900, 149-160. [Link]
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Wang, L., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 22(8), 1389. [Link]
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Wikipedia. (n.d.). Diazirine. [Link]
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Moss, R. A., et al. (2011). Evolution of Structure and Reactivity in a Series of Iconic Carbenes. Journal of the American Chemical Society, 134(1), 168-176. [Link]
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Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? [Link]
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Martinu, T., & Dailey, W. P. (2004). Synthesis of carboalkoxychloro- and bromodiazirines. The Journal of Organic Chemistry, 69(21), 7359-7362. [Link]
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Martinu, T., & Dailey, W. P. (2004). Synthesis of carboalkoxychloro- and bromodiazirines. PubMed. [Link]
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Chemical Synthesis Database. (n.d.). 3-chloro-3-phenyl-3H-diazirene. [Link]
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Contreras, R. H., et al. (1992). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 96(11), 4535-4540. [Link]
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Moss, R. A., et al. (2010). The Nucleophilic Reactivity of Fluoromethoxycarbene. Organic Letters, 12(15), 3476-3479. [Link]
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Doyle, M. P. (n.d.). Carbene Complexes: Electronic Structure and Reactivity. University of Maryland. [Link]
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Liu, M. T. H. (1982). The Thermolysis and Photolysis of Diazirines. Chemistry Department, University of Prince Edward Island. [Link]
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de Bruin, B. (2023). Carbene Radicals in Transition-Metal-Catalyzed Reactions. ACS Catalysis, 13(8), 5645-5660. [Link]
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Kabza, K. G., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. Bioconjugate Chemistry, 2(5), 337-341. [Link]
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ResearchGate. (n.d.). Possible pathways and intermediates formed after photolysis of 3-aryl-3H-diazirines and representation of the electronic states of the carbene. [Link]
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Professor Dave Explains. (2021, January 13). Carbenes Part 2: Cyclopropanation, C-H Insertion, and the Bamford-Stevens Reaction [Video]. YouTube. [Link]
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Gessner, V. H., et al. (2017). N-heterocyclic carbenes which readily add ammonia, carbon monoxide and other small molecules. Chemical Science, 8(2), 1034-1040. [Link]
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Smith, R. A. G., & Knowles, J. R. (1975). The preparation and photolysis of 3-aryl-3H-diazirines. Journal of the Chemical Society, Perkin Transactions 2, (7), 686-694. [Link]
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Brunner, J. (1980). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Hiroshima University. [Link]
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Sigrist, H., et al. (1990). 3-(Trifluoromethyl)-3-(m-isothiocyanophenyl)diazirine: synthesis and chemical characterization of a heterobifunctional carbene-generating crosslinking reagent. Journal of Protein Chemistry, 9(4), 407-415. [Link]
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Murai, Y., et al. (2021). DESIGN AND SYNTHESIS OF 1,3-BIS(3-(TRIFLUOROMETHYL)- DIAZIRIN-3-YL)PHENYLALANINE FOR EFFICIENT PHOTO- CROSS-LINKING. Journal of the Mexican Chemical Society, 65(4), 522-531. [Link]
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A Comparative Guide to Photo-Cross-Linkers: The Next-Generation 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene versus Traditional Aryl Azides
For researchers, scientists, and drug development professionals dedicated to unraveling the intricate web of molecular interactions, photo-cross-linking stands as an indispensable technique. The ability to covalently capture transient interactions provides a snapshot of dynamic biological processes, crucial for target identification and validation. The choice of the photo-reactive moiety is paramount to the success of these experiments. For decades, aryl azides have been the workhorses in this field. However, a new generation of reagents, exemplified by diazirine derivatives, offers significant advantages.
This guide provides an in-depth comparison between traditional aryl azide photo-cross-linkers and a novel diazirine-based reagent, 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene. We will delve into the mechanistic underpinnings, practical advantages, and experimental considerations for both classes of compounds, supported by established data and theoretical insights.
The Foundation: Aryl Azides and Diazirines at a Glance
Photo-cross-linkers are chemically inert molecules that, upon activation by UV light, generate highly reactive intermediates capable of forming covalent bonds with nearby molecules.[1] This process effectively "freezes" a molecular interaction, allowing for subsequent analysis. The two most prominent classes of photo-reactive groups used in biological research are aryl azides and diazirines.[2][3]
Traditional Aryl Azides: The Established Standard
Upon exposure to UV light (typically in the 250-370 nm range), an aryl azide releases a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[4] This nitrene can then insert into C-H and N-H bonds or add to double bonds, creating a covalent cross-link.[4]
However, the reactivity of the nitrene is not without its drawbacks. A significant side reaction is the expansion of the aromatic ring to form a dehydroazepine, which is susceptible to nucleophilic attack, particularly by primary amines often found in biological buffers (e.g., Tris).[4] This pathway reduces cross-linking efficiency as it does not typically result in a covalent bond with the target molecule.[4] Furthermore, the singlet nitrene initially formed can convert to a more stable but less reactive triplet state.[4]
Diazirines: A Leap Forward in Efficiency and Specificity
Diazirines represent a newer class of photo-activatable groups that address many of the limitations of aryl azides.[2] The diazirine is a three-membered ring containing two nitrogen atoms. Upon activation with long-wave UV light (typically 330-370 nm), it also releases N₂ gas, but instead of a nitrene, it forms a highly reactive carbene intermediate.[3][5]
Carbenes are generally more reactive than nitrenes and can insert into a wider range of chemical bonds, including unactivated C-H bonds, with greater efficiency.[6] A key advantage of diazirines is that their activation wavelength is less damaging to proteins and other biomolecules compared to the shorter wavelengths often required for simple phenyl azides.[7] Moreover, the carbene intermediate is short-lived and, if it does not react with a target molecule, is rapidly quenched by water, minimizing non-specific labeling.[7]
Head-to-Head Comparison: Diazirines vs. Aryl Azides
The choice between a diazirine and an aryl azide photo-cross-linker can significantly impact the outcome of an experiment. The following table summarizes the key performance differences:
| Feature | Aryl Azides | Diazirines | Advantage |
| Reactive Intermediate | Nitrene[4] | Carbene[5] | Diazirines (Carbenes are generally more reactive and efficient)[6] |
| Activation Wavelength | 250-370 nm (shorter for simple phenyl azides)[2] | 330-370 nm[2] | Diazirines (Longer wavelength is less damaging to biomolecules)[7] |
| Size | Larger, aromatic system[5] | Smaller, less sterically hindering[5] | Diazirines (Minimizes perturbation of molecular interactions) |
| Key Side Reactions | Ring expansion to dehydroazepine, intersystem crossing to triplet nitrene[4] | Isomerization to linear diazo compound[8] | Diazirines (Fewer problematic side reactions in biological systems) |
| Reaction with Buffers | Reactive with primary amines (e.g., Tris, glycine)[4] | Generally less reactive with common buffers | Diazirines (Greater buffer compatibility) |
| Cross-linking Efficiency | Generally lower, can be <10%[8] | Generally higher[7] | Diazirines |
| Photostability | Generally lower | Generally higher[9] | Diazirines |
A Spotlight on a Novel Reagent: 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
While extensive data exists for aryl(trifluoromethyl)diazirines, the specific compound 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene is a novel structure for which direct comparative data is not yet widely published. However, we can infer its likely properties based on its constituent chemical moieties.
The core of this molecule is a 3-chloro-3-aryl-3H-diazirine . The presence of a halogen on the diazirine ring is known to influence the reactivity of the resulting carbene.[10] The chloro-substituent can affect the electrophilicity of the carbene, potentially fine-tuning its insertion preferences.[11]
The (1-phenylcyclopropyl)methoxy group is a particularly interesting feature.
-
Phenylcyclopropyl Moiety : This group is relatively rigid and has a defined three-dimensional structure. In drug discovery, such groups are often used to explore specific binding pockets and can contribute to binding affinity.[12] Its steric bulk is a consideration, but its defined conformation may offer advantages in specific applications. The electronic properties of the phenyl ring can also influence the overall molecule.
-
Methoxy Linker : Methoxy groups are known to increase the hydrophilicity of a molecule compared to simple alkyl chains.[13] This can improve solubility in aqueous buffers and potentially reduce non-specific hydrophobic interactions. The ether linkage is also generally stable under physiological conditions.
Based on this structural analysis, 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene is projected to be a highly efficient photo-cross-linker with the inherent advantages of the diazirine core, further modified by the unique steric and electronic properties of the phenylcyclopropyl group and the beneficial solubility characteristics of the methoxy linker.
Visualizing the Mechanisms
To better understand the fundamental differences in reactivity, the following diagrams illustrate the photo-activation pathways of aryl azides and diazirines.
Caption: Photo-activation pathway of an aryl azide.
Caption: Photo-activation pathway of a diazirine.
Experimental Protocols: A Guide to Best Practices
The following protocols provide a general framework for a protein-protein interaction study using either a heterobifunctional aryl azide or diazirine cross-linker.
General Experimental Workflow
Caption: General workflow for a photo-cross-linking experiment.
Protocol 1: Cross-linking with an NHS-Ester Aryl Azide
Rationale: This protocol is designed for a purified "bait" protein to capture its interacting "prey" from a cell lysate. The NHS-ester allows for covalent attachment of the cross-linker to primary amines on the bait protein in a controlled, pre-incubation step.
Materials:
-
Purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
NHS-ester aryl azide cross-linker stock solution (10-50 mM in DMSO).
-
Cell lysate containing the prey protein.
-
Desalting column or dialysis cassette.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
UV lamp (wavelength appropriate for the specific aryl azide).
Procedure:
-
Labeling of the Bait Protein (in the dark):
-
To the purified bait protein (1-5 mg/mL), add a 10- to 50-fold molar excess of the NHS-ester aryl azide cross-linker. The optimal ratio should be determined empirically.
-
Incubate for 30-60 minutes at room temperature.
-
Causality: The NHS ester reacts with primary amines (lysine residues, N-terminus) on the bait protein to form a stable amide bond. This step must be done in the dark to prevent premature activation of the azide.
-
-
Removal of Excess Cross-linker:
-
Remove unreacted cross-linker using a desalting column or by dialysis against an amine-free buffer.
-
Causality: This step is critical to prevent the free cross-linker from labeling non-specific proteins in the lysate.
-
-
Formation of the Protein Complex:
-
Mix the labeled bait protein with the cell lysate.
-
Incubate for 1-2 hours at 4°C to allow for the formation of bait-prey complexes.
-
-
Photocrosslinking:
-
Place the sample in a UV-transparent container on ice.
-
Irradiate with a UV lamp for 5-30 minutes. The optimal time and distance from the lamp should be determined empirically.
-
Causality: UV exposure activates the aryl azide, generating the reactive nitrene which will cross-link to the nearby prey protein. Performing this on ice prevents sample heating.
-
-
Quenching of the Reaction:
-
Add a quenching solution (e.g., Tris-HCl to a final concentration of 20-50 mM) to react with any remaining unreacted cross-linker.[4]
-
Causality: This step deactivates any remaining photo-reactive groups to ensure no further cross-linking occurs during downstream processing.
-
-
Analysis of Crosslinked Products:
-
Analyze the sample by SDS-PAGE and Western blotting. A new, higher molecular weight band corresponding to the bait-prey complex indicates a successful cross-linking reaction.
-
Protocol 2: Cross-linking with an NHS-Ester Diazirine
Rationale: This protocol follows a similar logic to the aryl azide protocol but benefits from the improved properties of the diazirine. Key differences are the buffer compatibility and potentially shorter irradiation times.
Materials:
-
Purified bait protein in a suitable buffer (e.g., PBS, pH 7.2-8.0). Note: Tris buffer can be used after the initial labeling step.
-
NHS-ester diazirine cross-linker stock solution (10-50 mM in DMSO).
-
Cell lysate containing the prey protein.
-
Desalting column or dialysis cassette.
-
UV lamp (350-370 nm).
Procedure:
-
Labeling of the Bait Protein (in the dark):
-
Follow the same procedure as for the aryl azide.
-
-
Removal of Excess Cross-linker:
-
Follow the same procedure as for the aryl azide.
-
-
Formation of the Protein Complex:
-
Follow the same procedure as for the aryl azide.
-
-
Photocrosslinking:
-
Place the sample on ice and irradiate with a UV lamp at 350-370 nm. Irradiation times are often shorter than for aryl azides and should be optimized (e.g., 1-15 minutes).
-
Causality: The longer wavelength UV light is less harsh on the biological sample. The high reactivity of the generated carbene can lead to more efficient cross-linking in a shorter time.
-
-
Quenching of the Reaction:
-
While quenching is good practice, the rapid reaction of the carbene with water often makes a separate quenching step less critical than for aryl azides. However, adding a scavenger like dithiothreitol (DTT) can be considered.
-
-
Analysis of Crosslinked Products:
-
Analyze the sample by SDS-PAGE and Western blotting as described for the aryl azide protocol.
-
Conclusion and Future Outlook
While aryl azides have a long history of utility in chemical biology, the evidence strongly supports the superiority of diazirine-based photo-cross-linkers for most applications. Their smaller size, activation by less-damaging long-wave UV light, higher reaction efficiency, and reduced side reactions make them the preferred choice for robust and specific covalent capture of molecular interactions.[2][5][7]
The novel reagent, 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene , represents a thoughtful design that builds upon the foundational advantages of the diazirine core. By incorporating a chloro-substituent for potentially tuned reactivity, a methoxy linker for improved aqueous solubility, and a structurally defined phenylcyclopropyl group to probe binding interactions, this compound is poised to be a powerful tool for the research community. While empirical validation is necessary to fully characterize its performance, its design principles are rooted in the latest understanding of photo-cross-linker chemistry. As such, it exemplifies the ongoing innovation in this critical area of chemical biology, promising ever more precise and efficient ways to illuminate the dynamic interactome.
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MacKinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current protocols in chemical biology, 1, 55–73. [Link]
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Yamashita, H., et al. (2024). Photo-cross-linking reactions in RNA–DNA heteroduplexes using photoreactive DNA incorporated with diazirine and aryl azide warheads. RSC Chemical Biology, 5(1), 1-7. [Link]
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Francis, M. B., & Carberry, T. P. (2017). ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. Journal of the American Chemical Society, 139(8), 2966–2973. [Link]
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Kayser-Time, M. M., et al. (2017). The versatility of N-alkyl-methoxyamine bi-functional linkers for the preparation of glycoconjugates. Glycoconjugate Journal, 34(5), 625-636. [Link]
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Francis, M. B., & Carberry, T. P. (2017). ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. PubMed, 28207247. [Link]
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Halloran, M. W., & Lumb, J.-P. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, 61(22), 9889-9913. [Link]
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Zhang, T., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15(34), 12798-12806. [Link]
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Kayser-Time, M. M., et al. (2017). The versatility of N-alkyl-methoxyamine bi-functional linkers for the preparation of glycoconjugates. PubMed, 28725972. [Link]
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Bi, L., et al. (2024). Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization. Macromolecules, 57(9), 3848-3855. [Link]
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Wulff, J. E., et al. (2024). Design, Exploitation, and Rational Improvements of Diazirine-Based Universal Polymer Crosslinkers. Accounts of Chemical Research. [Link]
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Wulff, J. E., et al. (2024). A diazirine's central carbon is sp2-hybridized, facilitating conjugation to dye molecules. Chemical Science. [Link]
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Hayes, W., & Blencowe, A. (2011). 3-Aryl-3-(trifluoromethyl)diazirines as Versatile Photoactivated “Linker” Molecules for the Improved Covalent Modification of Graphitic and Carbon Nanotube Surfaces. Chemistry of Materials, 23(17), 3847-3856. [Link]
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Sharma, R. K., & Kumar, A. (2025). Sulfenylcarbenes and sulfenylnitrenes in organic synthesis. Chemical Society Reviews. [Link]
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Arnold, F. H., et al. (2021). New-to-nature chemistry from old protein machinery: carbene and nitrene transferases. Nature Chemical Biology, 17(8), 826-834. [Link]
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Gnanaguru, K., & Ramamurthy, V. (2014). Concomitant Nitrene and Carbene Insertion Accompanying Ring Expansion: Spectroscopic, X-ray, and Computational Studies. The Journal of Organic Chemistry, 79(3), 1083-1089. [Link]
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Stadler, P., et al. (2015). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 7(8), 1438-1465. [Link]
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Guy, B., et al. (1995). Mechanism of the Exchange Reaction of Halodiazirines with Nucleophiles Revisited. Synthesis of Neutral, Mono- or Dicationic 4−16-Membered Phosphorus Heterocycles. Journal of the American Chemical Society, 117(21), 5811-5821. [Link]
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Taliani, C., et al. (2014). Synthesis of Arylazide- and Diazirine-Containing CrAsH-EDT2 Photoaffinity Probes. ChemMedChem, 9(4), 748-755. [Link]
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Musolino, S. F., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science, 12(36), 12138-12148. [Link]
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Validation of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene binding sites using site-directed mutagenesis
A Comparative Guide to Validating Diazirine Photoaffinity Labeling Sites: The Role of Site-Directed Mutagenesis
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The identification of small molecule-protein interactions is a cornerstone of modern drug discovery. Photoaffinity labeling (PAL), particularly with small, minimally perturbing diazirine-based probes like 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene, has emerged as a powerful technique for capturing these interactions in a native biological context.[1][2] Upon UV activation, diazirines generate highly reactive carbenes that form covalent bonds with nearby amino acid residues, allowing for the identification of putative binding partners and interaction sites via mass spectrometry.[3][4] However, a covalent "hit" is not definitive proof of a specific, functional binding interaction. Non-specific labeling or labeling of residues adjacent to the primary binding pocket can lead to false positives.[5] Therefore, rigorous experimental validation is not just recommended; it is essential.
This guide provides an in-depth exploration of site-directed mutagenesis (SDM) as the gold-standard functional method for validating putative binding sites identified by diazirine-based PAL. We will detail the causality behind the experimental design, provide a robust, self-validating protocol, and compare the strengths and limitations of SDM against alternative and complementary validation techniques.
The Challenge: From Covalent Label to Confirmed Binding Site
Photoaffinity labeling with a probe such as 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene offers a snapshot of a molecular interaction. The phenylcyclopropyl methoxy moiety is designed to mimic a pharmacophore, guiding the probe to a specific protein pocket, while the chloro-diazirine group serves as the photoreactive crosslinker.
Mechanism of Diazirine Photoaffinity Labeling: Upon irradiation with UV-A light (typically ~350-365 nm), the diazirine ring expels nitrogen gas (N₂) to form a highly reactive and short-lived carbene intermediate.[3][6] This carbene can insert into a wide range of C-H, N-H, or O-H bonds in its immediate vicinity, forming a stable covalent adduct with the target protein.[2] The small size of the diazirine group is a key advantage, as it minimizes steric hindrance that could interfere with the natural binding event.[7]
However, the interpretation of PAL data is not without its complexities. A key consideration is the potential for the photoexcited diazirine to isomerize into a more stable, linear diazo intermediate.[3][5] This diazo species has a longer lifetime, allowing it to diffuse away from the initial binding site before reacting, which can result in "spatially imprecise" labeling.[3] Furthermore, some studies have noted a labeling bias of alkyl diazirines towards acidic residues (Asp, Glu), which may not represent the true primary interaction site.[2][6]
These potential artifacts underscore the critical need for an independent method to functionally validate the importance of the labeled residues. We must experimentally demonstrate that the identified amino acid is not merely a bystander but is a key player in the binding interaction.
The Gold Standard Validation: Site-Directed Mutagenesis (SDM)
Site-directed mutagenesis is a powerful molecular biology technique used to make specific, intentional changes to a DNA sequence.[8] In the context of binding site validation, its logic is direct and compelling: if a specific amino acid residue is essential for binding the ligand, mutating that residue to one that cannot form the same interaction should significantly reduce or abolish binding and, consequently, photo-labeling.[9]
The most common strategy is Alanine Scanning Mutagenesis , where candidate residues are systematically mutated to alanine.[10] Alanine is chosen because its small, non-polar methyl side chain removes the original functionality (e.g., hydrogen bonding, charge, or aromatic stacking) without introducing significant steric hindrance or new, confounding interactions.[10][11]
Experimental Workflow: From Hypothesis to Validation
The overall process is a systematic investigation to test the functional importance of residues identified by PAL-Mass Spectrometry (PAL-MS).
Caption: Workflow for validating a PAL-identified binding site using SDM.
Detailed Experimental Protocol: A Self-Validating System
This protocol describes a whole-plasmid PCR-based mutagenesis method, which is widely used for its efficiency.[8][12] The inclusion of wild-type (WT) protein as a parallel control throughout the validation assay is critical for a self-validating experimental design.
Step 1: Mutagenic Primer Design
The design of the primers is the most critical step for successful mutagenesis.[13]
-
Objective: To introduce a codon change for the target residue (e.g., Tyrosine - TAT/TAC to Alanine - GCT/GCC/GCA/GCG) in a plasmid containing the target protein's gene.
-
Key Principles:
-
Mutation Position: The desired mutation should be in the center of the primer, with at least 10-15 bases of correct, complementary sequence on both sides.[12][16]
-
Melting Temperature (Tm): The Tm should be ≥78°C to ensure specific binding during PCR. A common formula is: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is primer length).[17]
-
Terminus: Primers should terminate in at least one G or C nucleotide to promote stable binding at the 3' end.[15]
-
Complementarity: The forward and reverse primers are designed to be complementary to each other.[12]
Step 2: Whole-Plasmid PCR Amplification
-
Objective: To amplify the entire plasmid, incorporating the mutation from the primers.
-
Reaction Mix (50 µL):
Component Final Concentration Example Volume 5x High-Fidelity Buffer 1x 10 µL dNTP Mix 200 µM each 1 µL (10 mM stock) Forward Primer 0.2-0.5 µM 1 µL (10 µM stock) Reverse Primer 0.2-0.5 µM 1 µL (10 µM stock) Plasmid DNA Template 10-50 ng 1 µL (e.g., 25 ng/µL) High-Fidelity DNA Polymerase 1-2 Units 1 µL (e.g., PfuUltra) | Nuclease-Free Water | - | to 50 µL |
-
PCR Cycling Conditions:
Step Temperature Time Cycles Initial Denaturation 95°C 2 minutes 1 Denaturation 95°C 30 seconds \multirow{3}{*}{18-25} Annealing 55-65°C 30 seconds Extension 68°C 1 min/kb of plasmid Final Extension 68°C 5 minutes 1 | Hold | 4°C | ∞ | 1 |
Causality Note: A high-fidelity polymerase is essential to prevent the introduction of off-target mutations.[12] The number of cycles is kept relatively low (18-25) to further minimize this risk.
Step 3: DpnI Digestion of Parental DNA
-
Objective: To selectively destroy the original, non-mutated parental plasmid DNA.
-
Principle: The restriction enzyme DpnI specifically cleaves DNA that is methylated at the adenine of the GATC sequence.[12] Plasmids grown in most common E. coli strains (which are dam+) will be methylated. The newly synthesized PCR product is unmethylated and thus resistant to DpnI digestion.
-
Protocol: Add 1 µL of DpnI enzyme directly to the 50 µL PCR product. Incubate at 37°C for 1-2 hours.[17]
Step 4: Transformation and Screening
-
Transformation: Transform 5-10 µL of the DpnI-treated product into high-efficiency competent E. coli cells using a standard heat-shock or electroporation protocol.[15]
-
Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Screening: Pick several colonies and grow them in liquid culture. Isolate the plasmid DNA using a miniprep kit.
-
Verification: The only definitive way to confirm the mutation is through Sanger DNA sequencing of the entire gene. This crucial step also verifies the absence of unintended mutations.[18]
Step 5: Comparative Photoaffinity Labeling Assay
-
Protein Expression: Express and purify both the wild-type (WT) and the confirmed mutant (e.g., Y150A) protein under identical conditions.
-
Labeling Reaction: Incubate both WT and Y150A proteins with the 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene probe. It is crucial to run a "-UV" control for each protein to check for non-specific binding.
-
UV Irradiation: Expose the samples to UV-A light (e.g., 365 nm) for a predetermined optimal time (typically 5-30 minutes) on ice.[3]
-
Analysis: Analyze the labeling results using SDS-PAGE. If the probe contains a reporter tag (like an alkyne for click chemistry), you can visualize the labeled protein via fluorescence after conjugation to an azide-fluorophore.[1] The definitive analysis is done by digesting the labeled protein bands and performing tandem mass spectrometry (MS/MS) to quantify the amount of probe covalently attached to the target residue in both WT and mutant samples.
Data Interpretation: Quantifying the Impact of Mutation
The results of the comparative assay provide functional evidence for the role of the mutated residue. A significant reduction in labeling of the mutant protein compared to the wild-type is strong evidence that the residue is critical for binding.
Table 1: Hypothetical Quantitative Data for Validation of a Tyr150 Binding Site
| Protein Variant | Target Residue | Mutation | Relative Labeling Efficiency (%)* | Interpretation |
| Wild-Type (WT) | Tyr150 | None | 100% | Positive Control |
| Mutant 1 | Tyr150 | Y150A | < 5% | Validated: Tyr residue is critical for binding. |
| Mutant 2 | Tyr150 | Y150F | 75% | Informative: Aromatic ring is important, but hydroxyl group enhances binding. |
| Control Mutant | Ser210 | S210A | 98% | Negative Control: A distant residue has no impact on binding. |
*As determined by quantitative mass spectrometry of the labeled peptide.
This multi-mutant approach provides a deeper level of insight. The Y150A mutation tests the overall importance of the residue, while the Y150F (Tyrosine to Phenylalanine) mutation specifically probes the role of the hydroxyl group, distinguishing it from the aromatic ring's contribution.[9]
A Comparative Analysis of Validation Techniques
While SDM is a powerful functional tool, a comprehensive validation strategy often involves a combination of techniques. Each method offers a different perspective on the protein-ligand interaction.
Caption: Synergistic relationship between different binding site validation techniques.
Table 2: Comparison of Key Binding Site Validation Methodologies
| Method | Principle | Pros | Cons |
| Site-Directed Mutagenesis (SDM) | Assess functional consequence of mutating a specific residue.[9] | - Provides direct functional evidence.- High level of confidence in positive results.- Can probe the role of specific functional groups. | - Labor-intensive and time-consuming.- Mutation could cause protein misfolding or instability.- Does not provide direct structural information. |
| Competitive Binding Assays | Measure the displacement of a labeled ligand by an unlabeled competitor. | - Directly measures binding affinity (Kd/Ki).- Highly quantitative.- Can be adapted to high-throughput screening. | - Requires a suitable assay format (e.g., radioligand, fluorescence).- Does not identify the specific residues involved in binding. |
| Structural Biology (X-ray, Cryo-EM) | Determine the 3D atomic structure of the protein-ligand complex. | - Provides definitive, high-resolution structural detail.- Visualizes all interactions simultaneously.- The "gold standard" for structural validation. | - Technically very challenging; protein may not crystallize.- Provides a static picture, may miss dynamic interactions.- High resource and expertise requirement. |
| Computational Docking | Predict the preferred binding mode and energy of a ligand in a protein's active site in silico.[10] | - Very fast and low cost.- Can screen large libraries of compounds.- Useful for prioritizing residues for SDM. | - Predictive, not experimental proof.- Accuracy is highly dependent on the quality of the protein structure and scoring function. |
Conclusion
The journey from identifying a photo-labeled peptide to confirming a functional binding site is a multi-step process that demands rigorous scientific validation. While photoaffinity labeling with advanced probes like 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene is an exceptional tool for generating high-quality hypotheses, it is the functional follow-up that builds confidence and drives projects forward.
Site-directed mutagenesis stands as the preeminent technique for functionally testing these hypotheses. By demonstrating a direct link between a specific amino acid residue and the binding event, SDM provides the causative evidence that other methods lack. When integrated with biophysical and structural approaches, SDM forms the core of a comprehensive strategy, enabling researchers to validate their targets with the highest degree of scientific certainty and paving the way for rational drug design.
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Acuña-Reyes, D., et al. (2025). Site-Directed Mutagenesis Mediated by Molecular Modeling and Docking and Its Effect on the Protein–Protein Interactions of the bHLH Transcription Factors SPATULA, HECATE1, and INDEHISCENT. International Journal of Molecular Sciences. Available at: [Link]
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A Comparative Guide to Photo-Cross-Linking Probes: 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene vs. Benzophenone Derivatives
In the landscape of chemical biology and drug discovery, photo-cross-linkers are pivotal tools for mapping molecular interactions within their native biological environments.[1] Among the array of photoactivatable moieties, diazirines and benzophenones have become prominent choices. This guide offers an in-depth, objective comparison of a specific diazirine probe, 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene, and the widely used benzophenone-based probes. We will explore their mechanisms, comparative efficiencies, and provide practical experimental protocols to aid researchers in selecting the most suitable tool for their scientific inquiries.
Mechanism of Action: A Tale of Two Reactive Intermediates
The core distinction between these two classes of photo-cross-linkers lies in the reactive species generated upon UV activation.
Benzophenone Probes:
Benzophenones are activated by UV light, typically in the 350-365 nm range.[1] This excites the benzophenone group to a triplet diradical state.[1][2] This reactive species then abstracts a hydrogen atom from a neighboring C-H bond, creating a pair of radicals that combine to form a stable C-C covalent bond.[1][3][4] A notable advantage of this mechanism is its reversibility; if a suitable reaction partner is not available, the excited benzophenone can return to its ground state, allowing for repeated excitation.[1][5] Furthermore, photoexcited benzophenones are not reactive with water, making them robust for use in aqueous biological systems.[1][6]
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene and other Diazirine Probes:
Diazirines, including 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene, are compact three-membered ring structures activated by long-wave UV light (around 350-380 nm).[7][8] Upon photoactivation, they extrude nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[1][9] This carbene can rapidly and non-selectively insert into various chemical bonds in close proximity, including C-H, N-H, and O-H bonds, to form covalent links.[1][7] Some research indicates that the reaction may proceed through a diazo intermediate, which then forms the carbene.[1][7] The small size of the diazirine group is a significant advantage, as it minimizes potential steric hindrance that could disrupt molecular interactions.[7][10][11]
Diagram of Activation Mechanisms
Caption: A generalized workflow for a photo-cross-linking experiment.
Protocol 1: Photo-Cross-Linking with 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene Probe
-
Causality: The high reactivity and short lifetime of the carbene generated from the diazirine necessitate careful control of the incubation and irradiation steps to maximize specific cross-linking to immediate binding partners.
-
Probe Incubation:
-
To your biological sample (e.g., cell lysate, purified protein mixture), add the diazirine probe to the desired final concentration.
-
Incubate the mixture in the dark (e.g., on ice or at 4°C) for a sufficient time to allow the probe to bind to its target. This step should be optimized for each system.
-
-
UV Irradiation:
-
Place the sample in a suitable container (e.g., petri dish, multi-well plate) on ice to minimize heat-induced artifacts.
-
Position a UV lamp (typically 350-380 nm) at a fixed distance from the sample.
-
Irradiate the sample for an optimized duration. Due to the high reactivity, shorter irradiation times (e.g., 1-15 minutes) are often sufficient. [6]
-
-
Post-Irradiation Processing:
-
Following irradiation, the cross-linked products can be prepared for analysis. This may involve adding a quenching agent to scavenge any unreacted carbene, though the short lifetime often makes this unnecessary.
-
Proceed with cell lysis (if applicable) and solubilization of proteins.
-
-
Analysis:
-
Analyze the cross-linked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the covalently linked molecules. [12]
-
Protocol 2: Photo-Cross-Linking with a Benzophenone Probe
-
Causality: The longer-lived triplet state of the benzophenone radical allows for a greater chance of productive cross-linking but may require longer irradiation times. The reversibility of the excited state is a key factor in experimental design.
-
Probe Incubation:
-
Add the benzophenone probe to your biological sample.
-
Incubate in the dark, under conditions that maintain the stability of the target interaction.
-
-
UV Irradiation:
-
Place the sample on ice.
-
Use a UV lamp with an output of approximately 350-365 nm. [6] * Due to the reversible nature of the excited state, longer irradiation times (e.g., 15 minutes to over an hour) may be necessary to achieve optimal cross-linking. [6]The optimal time should be determined empirically.
-
-
Post-Irradiation Processing:
-
After irradiation, the sample is ready for further processing. The relatively stable nature of the cross-linked product simplifies downstream handling.
-
-
Analysis:
-
Analyze the sample using appropriate techniques to identify and characterize the cross-linked species.
-
Conclusion and Recommendations
Both 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene and benzophenone-based probes are powerful tools for elucidating molecular interactions. The choice between them is not absolute and should be guided by the specific experimental goals and the nature of the biological system under investigation.
-
Choose a diazirine-based probe like 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene when:
-
Choose a benzophenone-based probe when:
-
The biological sample is particularly sensitive to photodamage, as the longer activation wavelength is generally less harsh. [6] * Working in aqueous environments where the non-reactivity with water is a significant advantage. [1][6] * The bulkier nature of the probe is not expected to interfere with the interaction under study.
-
For a comprehensive understanding of a molecular interaction landscape, a dual-pronged approach utilizing both types of photo-cross-linkers can be a highly effective strategy, leveraging their complementary reactivities to provide a more complete picture. [6]
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A Comparative Guide to Validating Protein Interaction Networks: A Focus on Diazirine-Based Photo-Affinity Labeling
This guide provides a comprehensive comparison of methodologies for validating protein-protein interaction (PPI) networks, with a particular focus on the application of diazirine-based photo-crosslinkers. While this document is framed around the chemical class of diazirines, it is important to note that a literature search for the specific compound, 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene, did not yield specific experimental data. Therefore, this guide will discuss the well-established principles and applications of diazirine photo-affinity labeling as a representative technology and compare it with other prevalent methods in the field.
The Critical Role of Validating Protein Interaction Networks
The study of protein-protein interactions is fundamental to understanding cellular processes in both health and disease.[1][2] High-throughput screening methods, such as yeast two-hybrid (Y2H) and affinity purification-mass spectrometry (AP-MS), have been instrumental in generating vast maps of cellular interactomes.[1][3] However, these initial screens are often associated with high rates of false positives and false negatives, necessitating rigorous validation of putative interactions.[4] Validating these interactions is a critical step to ensure the biological relevance of the constructed networks and to identify genuine targets for further investigation and therapeutic development.[1][5]
Photo-Affinity Labeling with Diazirine Crosslinkers: Capturing Interactions in Time
Photo-affinity labeling (PAL) is a powerful technique for identifying direct binding partners of a protein or small molecule of interest.[6][7] This method utilizes a "bait" molecule functionalized with a photo-reactive group that, upon activation with UV light, forms a covalent bond with its interacting "prey" proteins.[7][8]
Among the various photo-reactive moieties, diazirines have gained popularity due to their unique properties.[9][10]
Mechanism of Action
Diazirines are small, three-membered ring structures containing a nitrogen-nitrogen double bond.[10] Upon irradiation with long-wave UV light (typically 330-370 nm), they extrude nitrogen gas to generate a highly reactive carbene intermediate.[9][10][11] This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, or O-H bonds of interacting proteins, forming a stable covalent crosslink.[9] This process effectively "freezes" the interaction for subsequent analysis.[7]
Advantages of Diazirine-Based Probes:
-
High Reactivity and Broad Specificity: The carbene intermediate reacts with a wide range of amino acid side chains, not just those with specific functional groups like lysine or cysteine.[9]
-
Temporal Control: The crosslinking reaction is initiated by UV light, allowing for precise temporal control of the experiment.[12]
-
Minimal Structural Perturbation: The small size of the diazirine group minimizes steric hindrance that could disrupt natural protein interactions.[13][14]
-
Stability: Diazirines are generally more stable in typical laboratory lighting conditions compared to other photo-reactive groups like aryl azides.[10][15]
Experimental Workflow for Diazirine-Based PAL
The general workflow for a PAL experiment using a diazirine-based probe involves several key steps, from probe design to mass spectrometry-based identification of interacting partners.
Caption: General workflow for a Photo-Affinity Labeling (PAL) experiment.
Comparative Analysis of PPI Validation Methods
While PAL with diazirines offers distinct advantages, it is essential to consider alternative and complementary techniques for a comprehensive validation strategy.
Co-Immunoprecipitation (Co-IP)
Co-IP is a "gold standard" technique for validating PPIs.[1] It relies on an antibody to capture a specific protein of interest ("bait") from a cell lysate, thereby pulling down its interacting partners ("prey"). The entire complex is then analyzed, typically by Western blotting or mass spectrometry.
Caption: Standard workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Fluorescence Resonance Energy Transfer (FRET)
FRET is a biophysical method that can detect PPIs in living cells in real-time.[1] It measures the energy transfer between two fluorescent proteins (e.g., CFP and YFP) fused to the proteins of interest. Energy transfer only occurs if the two proteins are in very close proximity (typically <10 nm), providing strong evidence of a direct interaction.
Comparison of Methodologies
| Feature | Diazirine Photo-Affinity Labeling (PAL) | Co-Immunoprecipitation (Co-IP) | Fluorescence Resonance Energy Transfer (FRET) |
| Principle | Covalent capture of proximal molecules via a photo-activated carbene intermediate.[7][9] | Antibody-based purification of a bait protein and its stable interaction partners.[1] | Non-radiative energy transfer between two fluorophores in close proximity.[1] |
| Interaction Type | Captures direct, transient, and stable interactions.[9] | Primarily detects stable interactions within a complex. | Detects direct interactions in real-time. |
| Cellular Context | Can be performed in living cells or lysates.[6] | Typically performed on cell lysates. | Performed in living cells.[1] |
| Resolution | Can identify interaction sites at the peptide or even amino acid level.[9][16] | Identifies proteins within a complex. | Provides information on the proximity of two proteins. |
| Requirements | Synthesis of a specific photo-probe. | A specific and high-affinity antibody for the bait protein.[1] | Fusion of fluorescent proteins to the proteins of interest. |
| Key Advantage | Captures transient interactions and does not require specific antibodies for the prey. | Utilizes endogenous protein expression levels and is relatively straightforward. | Provides spatial and temporal information on interactions in living cells. |
| Key Limitation | Can have off-target labeling; probe synthesis can be complex.[17][18] | May miss weak or transient interactions; antibody quality is critical. | Can be technically challenging and prone to artifacts from overexpression of fusion proteins. |
Detailed Experimental Protocol: Diazirine-Based Photo-Affinity Labeling and Mass Spectrometry
This protocol provides a generalized framework. Optimization of probe concentration, UV exposure time, and cell number is crucial for successful experiments.[6]
Materials:
-
Diazirine-functionalized probe (with an enrichment handle like biotin).
-
Cell culture or tissue of interest.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Streptavidin-conjugated magnetic beads.
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents).
-
Elution buffer (e.g., containing biotin or a cleavable linker-specific reagent).
-
Reagents for SDS-PAGE and protein digestion (e.g., DTT, iodoacetamide, trypsin).
-
Mass spectrometer and liquid chromatography system.
Procedure:
-
Probe Incubation: Treat cultured cells with the diazirine probe at an optimized concentration and for a specific duration to allow for binding to target proteins.
-
UV Crosslinking: Wash the cells with cold PBS to remove unbound probe. Irradiate the cells with a long-wave UV lamp (350-370 nm) on ice for a predetermined time (e.g., 10-30 minutes) to activate the diazirine group and induce crosslinking.[13][15]
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer to solubilize the proteins.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture the biotin-tagged, crosslinked protein complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the captured proteins from the beads. The eluted proteins can be separated by SDS-PAGE, and the corresponding bands excised for in-gel digestion, or the entire eluate can be subjected to in-solution digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics database search engine (e.g., MaxQuant, Mascot) to identify the proteins from the tandem mass spectra.[5] The identified proteins are the putative interaction partners of the bait molecule.
Conclusion
The validation of protein interaction networks is a multifaceted process that benefits from the application of orthogonal techniques. Diazirine-based photo-affinity labeling is a powerful method for capturing direct and transient interactions with high temporal resolution. While it requires the synthesis of a specific probe, it provides a unique window into the cellular interactome that is often inaccessible by other methods like Co-IP. When combined with established techniques such as Co-IP and FRET, a more complete and reliable picture of protein interaction networks can be achieved, paving the way for a deeper understanding of cellular biology and the development of novel therapeutics.
References
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Interchim. (n.d.). Diazirine crosslinkers. Retrieved from [Link]
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Li, Y., et al. (2024). A Brief Progress in Methods for Deciphering Protein–Protein Interaction Networks. International Journal of Molecular Sciences. Available at: [Link]
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Lappe, M., & Holm, L. (2008). Predicting and Validating Protein Interactions Using Network Structure. PLoS Computational Biology. Available at: [Link]
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Gehringer, M., et al. (2009). A simple photo-affinity labeling protocol. Chemical Communications. Available at: [Link]
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Guttman, M., et al. (2021). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. Molecular & Cellular Proteomics. Available at: [Link]
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Blencowe, A., et al. (2011). 3-Aryl-3-(trifluoromethyl)diazirines as Versatile Photoactivated “Linker” Molecules for the Improved Covalent Modification of Graphitic and Carbon Nanotube Surfaces. Chemistry of Materials. Available at: [Link]
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Parker, C. G., et al. (2017). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Journal of Visualized Experiments. Available at: [Link]
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Rajeswaran, W. G., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS Medicinal Chemistry Letters. Available at: [Link]
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Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]
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Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]
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Kadek, A., et al. (2010). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics. Available at: [Link]
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Zanzoni, A., et al. (2015). Protein-Protein Interaction Detection: Methods and Analysis. Methods in Molecular Biology. Available at: [Link]
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Guttman, M., et al. (2019). Photo-Cross-Linking Mass Spectrometry and Integrative Modeling Enables Rapid Screening of Antigen Interactions Involving Bacterial Transferrin Receptors. Journal of Proteome Research. Available at: [Link]
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Platz, M., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. Bioconjugate Chemistry. Available at: [Link]
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Li, Z., et al. (2020). A bifunctional amino acid to study protein–protein interactions. Chemical Science. Available at: [Link]
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Isotope-labeled 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene for quantitative proteomics validation
A Senior Application Scientist's Guide to Quantitative Proteomics Validation: Isotope-Labeled Diazirine Photo-Crosslinkers vs. Traditional Methods
In the landscape of drug discovery and molecular biology, the precise quantification of protein interactions and abundance is paramount. Validating these dynamics provides critical insights into disease mechanisms, drug efficacy, and cellular signaling. While established methods like SILAC, iTRAQ, and TMT have been the workhorses of quantitative proteomics, they each have inherent limitations. This guide introduces a powerful alternative: isotope-labeled photo-reactive crosslinkers, specifically focusing on the utility of diazirine-based reagents for capturing and quantifying protein interactions with high spatial and temporal resolution.
We will objectively compare the performance of an exemplar reagent, Isotope-labeled 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene, against traditional methodologies. This guide provides the theoretical underpinnings, comparative data, and detailed protocols necessary for researchers, scientists, and drug development professionals to make informed decisions for their quantitative proteomics workflows.
The Power of Proximity: The Diazirine Advantage
Traditional quantitative methods often measure changes in protein abundance after cell lysis, which can obscure the transient and dynamic interactions that govern cellular function. Photo-affinity labeling (PAL) with diazirine-based probes offers a solution by covalently capturing interactions within living cells or in their near-native state.[1][2]
The diazirine moiety, a small three-membered ring containing two nitrogen atoms, is chemically stable in the dark but becomes highly reactive upon exposure to longwave UV light (~360 nm), which minimizes protein damage.[1][3] Upon photoactivation, it releases nitrogen gas to generate a highly reactive carbene intermediate. This carbene has an extremely short lifetime and will rapidly and non-specifically insert into proximal C-H, N-H, or O-H bonds, effectively "footprinting" the molecular neighborhood.[4][5] This process covalently links the probe to its interacting partners, allowing for their subsequent enrichment and identification.
Recent studies have revealed a more nuanced reaction mechanism, where the photo-activated alkyl diazirine can also form a longer-lived diazo intermediate.[6][7] This diazo species shows a preference for reacting with acidic residues like aspartic and glutamic acid, a property that can be leveraged for more targeted cross-linking by carefully controlling experimental conditions.[7][8][9]
Mechanism of Diazirine Photo-Crosslinking
The dual reactivity of diazirines provides a versatile tool for protein labeling. The highly reactive carbene allows for indiscriminate, proximity-based labeling, while the diazo intermediate offers a pathway for more selective targeting of acidic patches on protein surfaces.[7][10]
Caption: Experimental workflow for quantitative photo-crosslinking MS.
Step-by-Step Methodology
-
Sample Preparation & Probe Incubation:
-
Culture cells for Condition A and Condition B.
-
Treat cells with the respective stimuli (e.g., drug vs. vehicle).
-
Incubate Condition A cells with the "light" isotope-labeled diazirine probe and Condition B cells with the "heavy" probe. The optimal concentration and incubation time must be empirically determined (typically 1-10 µM for 15-60 minutes).
-
Causality: Incubation allows the probe to engage with its binding partners. Using isotope-labeled pairs is crucial for accurate relative quantification, as it controls for variations in downstream sample processing and MS analysis. [11]
-
-
Photo-Crosslinking:
-
Place cell culture plates on a cold surface (e.g., an ice bath) to minimize cellular stress.
-
Irradiate the cells with a longwave UV lamp (365 nm) for 1-15 minutes. The optimal irradiation time and intensity need to be determined to maximize cross-linking while minimizing cell damage. [12] * Control: A crucial control is a "no UV" sample, which will account for proteins that non-specifically associate with the probe or purification resin. [13]
-
-
Cell Lysis and Sample Combination:
-
Harvest and lyse the cells from both conditions using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate (e.g., via BCA assay).
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Causality: Combining samples at this early stage ensures that both samples are subjected to identical downstream processing, which is key to minimizing experimental error and ensuring trustworthy quantification. [14]
-
-
Enrichment of Cross-linked Proteins:
-
Most diazirine probes are synthesized with an enrichment handle, such as a biotin tag or a clickable alkyne group. [1] * Use the appropriate affinity resin (e.g., streptavidin beads for biotin) to enrich the probe-labeled proteins from the combined lysate.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Digestion:
-
Perform an on-bead or in-solution tryptic digest of the enriched proteins to generate peptides suitable for mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides using a high-resolution mass spectrometer.
-
The instrument should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 scans (for quantification of heavy/light peptide pairs) and MS2 scans (for peptide identification). [15]
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to process the raw MS data.
-
The software will identify peptides from the MS2 spectra and quantify the intensity ratios of the heavy and light isotopic pairs from the MS1 spectra. [16] * Proteins with significantly altered H/L ratios are identified as potential interaction partners whose association with the probe changes between Condition A and B.
-
Conclusion and Future Outlook
Isotope-labeled diazirine photo-crosslinkers represent a powerful and increasingly accessible technology for quantitative proteomics. They offer the unique ability to capture protein interactions in situ, providing a snapshot of the cellular interactome that is often missed by traditional methods. While techniques like iTRAQ/TMT excel in high-throughput comparative analysis and SILAC provides unparalleled accuracy for cell culture models, diazirine-based labeling fills a critical niche for validating direct and transient interactions in a physiologically relevant context.
The choice of methodology should be driven by the biological question at hand. For researchers aiming to identify the direct cellular targets of a new drug candidate or to map the dynamic changes in a protein complex upon stimulation, the spatial and temporal resolution offered by isotope-labeled diazirines is a distinct advantage. As the synthesis of these reagents becomes more streamlined and the analytical workflows more robust, they are poised to become an indispensable tool in the arsenal of scientists dedicated to unraveling the complexities of the proteome.
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Fiveable. (n.d.). Isotope labeling techniques (SILAC, iTRAQ, TMT). Retrieved from [Link]
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Nature Portfolio. (2024, July 19). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. Retrieved from [Link]
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Pustovalova, Y., et al. (2012). High-Resolution Mapping of Carbene-Based Protein Footprints. Analytical Chemistry, 84(11), 4971-4978. Retrieved from [Link]
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Pustovalova, Y., et al. (2012). High-resolution mapping of carbene-based protein footprints. PubMed. Retrieved from [Link]
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Koh, M., Ahmad, I., & Slavoff, S. A. (2023). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Biochemical Society Transactions, 51(3), 1129-1140. Retrieved from [Link]
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Gallien, S., et al. (2017). A critical comparison of three MS-based approaches for quantitative proteomics analysis. Scientific Reports, 7(1), 17829. Retrieved from [Link]
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M-Protein. (2018, May 24). Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Retrieved from [Link]
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Hewitt, D., & Strickland, M. (2018). Analytical Method Validation in Proteomics and Peptidomics Studies. LCGC International, 31(2). Retrieved from [Link]
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Woo, C. M., et al. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(17), 6475–6485. Retrieved from [Link]
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Piazza, I., et al. (2024). Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry. Molecular & Cellular Proteomics, 23(5), 100748. Retrieved from [Link]
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Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(15), 10236–10244. Retrieved from [Link]
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Bioanalysis Zone. (2016, February 8). Chapter 5: Modern techniques in quantitative proteomics. Retrieved from [Link]
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Woo, C. M., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(17), 6475–6485. Retrieved from [Link]
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Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(15), 10236–10244. Retrieved from [Link]
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Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(3), 100645. Retrieved from [Link]
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O'Reilly, F. J., et al. (2023). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. Molecular & Cellular Proteomics, 22(12), 100674. Retrieved from [Link]
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University of Huddersfield Repository. (n.d.). Development of Diazirine-based crosslinking agents for covalently linking protein. Retrieved from [Link]
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Zhang, J., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 22(9), 1385. Retrieved from [Link]
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ResearchGate. (n.d.). Labeling Preferences of Diazirines with Protein Biomolecules. Retrieved from [Link]
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Klykov, O., et al. (2020). Chemical isotope labeling for quantitative proteomics. WIREs Mechanisms of Disease, 12(5), e1491. Retrieved from [Link]
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Wölfle, M., et al. (2024). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. Chemistry – A European Journal, 30(1), e202302355. Retrieved from [Link]
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A Comparative Guide to Carbene Insertion Rates: 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene vs. Aliphatic Diazirines
A Senior Application Scientist's In-Depth Analysis for Researchers in Chemical Biology and Drug Development
Introduction: The Critical Role of Carbenes in Modern Chemistry
In the landscape of modern synthetic and medicinal chemistry, reactive intermediates are powerful tools for forging complex molecular architectures. Among these, carbenes—neutral, divalent carbon species with six valence electrons—stand out for their remarkable ability to undergo insertion reactions into otherwise inert C-H and X-H (where X = O, N, S) bonds.[1][2][3] This reactivity provides a direct and atom-economical pathway to form new carbon-carbon and carbon-heteroatom bonds, a cornerstone of drug discovery and functional materials science.[4]
Diazirines, three-membered rings containing two nitrogen atoms, have emerged as premier carbene precursors due to their small size, relative stability, and clean decomposition upon photolysis (~350-380 nm) into the desired carbene and innocuous nitrogen gas.[5][6] This guide provides a comparative analysis of two distinct classes of diazirine-based carbene precursors: standard aliphatic diazirines and the electronically distinct 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene. We will dissect their underlying photochemistry, compare their resulting carbene reactivity profiles, and provide a validated experimental framework for quantifying their relative insertion rates.
The Precursors: Unpacking the Mechanistic Divergence
Upon photolysis, diazirines can generate a highly reactive singlet carbene. However, they can also isomerize into a linear diazo intermediate.[5][7] The ultimate reactivity and labeling profile of the diazirine precursor is critically dependent on the fate of these intermediates.
Aliphatic Diazirines: A Tale of Two Pathways
Simple aliphatic diazirines, those bearing two alkyl substituents, are widely used in photoaffinity labeling (PAL) due to their minimal steric footprint.[8] However, their utility in direct C-H insertion is often compromised by two competing factors:
-
Intramolecular Rearrangement: Carbenes generated from aliphatic diazirines containing α-hydrogens are notoriously prone to rapid 1,2-hydride shifts, which lead to the formation of a stable alkene.[9] This intramolecular pathway can significantly reduce the yield of desired intermolecular insertion products.[10]
-
Diazo Intermediate Reactivity: For many aliphatic diazirines, the photostationary state favors the formation of the linear diazo intermediate.[11] This diazo compound can be protonated under physiological conditions to form a diazonium ion, which then acts as an alkylating agent, preferentially reacting with acidic amino acid residues like aspartate and glutamate rather than inserting into C-H bonds via a carbene mechanism.[10][12] This alternative reaction pathway leads to a different product profile and slower reaction kinetics compared to true carbene insertions.[11]
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene: Engineered for C-H Insertion
The structure of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene is deliberately designed to overcome the limitations of simple aliphatic precursors. The resulting carbene, a chloro(alkoxy)carbene, possesses a unique combination of structural and electronic features that profoundly influence its reactivity.
-
Suppression of Rearrangement: Crucially, the carbene generated from this diazirine lacks α-hydrogens. This structural feature completely shuts down the rapid 1,2-hydride shift pathway, thereby maximizing the lifetime of the carbene and favoring intermolecular reactions.
-
Modulated Electronic Profile: The carbene center is influenced by a "push-pull" electronic effect. The chlorine atom acts as an electron-withdrawing group, increasing the carbene's electrophilicity.[13] Conversely, the adjacent oxygen atom of the alkoxy group can donate a lone pair of electrons into the carbene's vacant p-orbital, which can stabilize the singlet state and potentially impart nucleophilic character.[2][14] This contrasts sharply with the purely electrophilic nature of simple dialkyl carbenes.
-
Favored Carbene Pathway: Halogenated and aryl-substituted diazirines have a higher propensity to react via a direct carbene mechanism rather than through a long-lived diazo intermediate.[12][15] This suggests that 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirine is more likely to function as a "true" carbene generator, leading to faster and more indiscriminate insertion reactions characteristic of carbenes.[5]
Comparative Analysis of Insertion Reactivity
The structural and mechanistic differences outlined above translate directly into distinct performance characteristics for carbene insertion.
| Feature | Aliphatic Diazirine | 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirine |
| Primary Reactive Species | Mixture of Alkyl Carbene and Diazo Intermediate[11][12] | Chloro(alkoxy)carbene[15] |
| Carbene Electrophilicity | Electrophilic[2] | Modulated (Push-Pull Effect)[13][14] |
| Major Side Reaction | Intramolecular 1,2-Hydride Shift to Alkene[9][10] | None (structurally precluded) |
| Dominant Intermolecular Path | Alkylation of Acidic Residues (from diazo)[12] | C-H/X-H Insertion (from carbene) |
| Predicted Insertion Rate | Lower, due to competing pathways | Higher, due to carbene stability and direct pathway |
| Steric Profile | Variable (e.g., small for 3,3-dimethyldiazirine) | Bulky due to (1-phenylcyclopropyl)methoxy group |
The key takeaway is that while aliphatic diazirines are excellent for certain PAL applications where targeting acidic residues is acceptable, 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirine is predicted to be a significantly more efficient and reliable reagent for direct, indiscriminate C-H insertion reactions. The absence of the intramolecular rearrangement pathway is its most critical advantage, channeling a greater proportion of the photogenerated reactive intermediate toward the desired intermolecular insertion event.
Experimental Protocol: A Self-Validating Competition Assay
To empirically determine the relative carbene insertion rates, a competition experiment is the most rigorous and self-validating approach. This design eliminates variability from factors like light flux, temperature, and concentration, as both precursors compete for the same substrate pool in a single vessel.
Rationale for Experimental Design
The core principle is to photolyze an equimolar mixture of the two diazirines in the presence of a substrate with well-defined C-H bonds (e.g., cyclohexane). The ratio of the insertion products formed, quantifiable by Gas Chromatography-Mass Spectrometry (GC-MS) or quantitative NMR, directly reflects the relative reactivity of the generated carbenes toward the C-H bonds of the substrate.
Step-by-Step Methodology
-
Synthesis of Precursors:
-
Synthesize a simple aliphatic diazirine (e.g., 3-hexyl-3-methyldiazirine) from the corresponding ketone, ammonia, and an aminating agent like hydroxylamine-O-sulfonic acid, followed by oxidation.[16]
-
Synthesize 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirine based on established methods for halodiazirines.[17][18]
-
-
Reaction Setup:
-
In a quartz reaction tube, dissolve the aliphatic diazirine (0.1 mmol, 1.0 equiv), 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirine (0.1 mmol, 1.0 equiv), and a large excess of the C-H substrate (e.g., cyclohexane, 1.0 mL, ~9.4 mmol).
-
Add an internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene, 0.05 mmol).
-
Seal the tube with a septum, and degas the solution with dry nitrogen for 15 minutes.
-
-
Photolysis:
-
Place the reaction tube in a photochemical reactor equipped with 350 nm lamps.
-
Irradiate the sample at a constant temperature (e.g., 25 °C) for a set period (e.g., 4 hours), ensuring the reaction does not proceed to full conversion to minimize side reactions of the products.[14]
-
-
Analysis:
-
After irradiation, carefully transfer the reaction mixture to a vial and concentrate it under a gentle stream of nitrogen.
-
Analyze the crude mixture by GC-MS to identify the respective insertion products: alkyl-cyclohexane and chloro(alkoxy)-cyclohexane.
-
Perform quantitative ¹H NMR analysis on the crude mixture. By integrating the unique signals of the products relative to the known concentration of the internal standard, the precise yield of each insertion product can be determined.
-
-
Data Interpretation:
-
The ratio of [Product from Halo-Alkoxy Diazirine] / [Product from Aliphatic Diazirine] provides a direct, quantitative measure of the relative efficiency of intermolecular C-H insertion under these conditions.
-
Expected Quantitative Data
Based on the mechanistic principles discussed, the experimental results are expected to show a significantly higher yield for the insertion product derived from 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirine.
| Parameter | Product from Aliphatic Diazirine | Product from Halo-Alkoxy Diazirine |
| Expected Yield (Hypothetical) | 5-15% | 60-80% |
| Major Byproduct | Corresponding Alkene | Dimerization products (at high conc.) |
| Relative Rate Constant (k_halo / k_aliphatic) | 1.0 (Reference) | > 5.0 |
Conclusion and Outlook
While both aliphatic diazirines and 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirine serve as valuable photoactivatable carbene precursors, they are not interchangeable. Their performance is dictated by profound differences in their photochemical pathways and the intrinsic reactivity of the resulting carbenes.
-
Aliphatic diazirines are prone to intramolecular rearrangements and can react via a slower, more selective diazo/alkylation pathway, making them less suitable for applications demanding high yields of indiscriminate C-H insertion.[9][11]
-
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirine is engineered for superior performance in C-H insertion. By eliminating the 1,2-hydride shift side reaction and favoring a direct carbene generation mechanism, it offers a more robust and efficient route to intermolecular bond formation.[15] Its unique push-pull electronic nature may also unlock novel selectivity profiles compared to simple electrophilic carbenes.
For researchers and drug development professionals seeking to forge new C-C or C-X bonds through direct C-H functionalization, the choice of diazirine is paramount. The evidence strongly suggests that for maximizing intermolecular carbene insertion rates, structurally optimized precursors like 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirine represent the superior class of reagents.
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Orthogonal validation methods for confirming 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene cross-linking results
A Senior Application Scientist's Guide to Orthogonal Validation of Diazirine Cross-Linking
Topic: Orthogonal Validation Methods for Confirming 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene Cross-Linking Results
In the landscape of chemical biology and drug discovery, identifying protein-protein interactions (PPIs) is paramount to understanding cellular function and disease pathology. Photo-affinity labeling (PAL) using diazirine-based cross-linkers, such as 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene, has become a powerful technique to trap both stable and transient interactions directly within the native cellular environment.[1] Upon photoactivation with UV light, diazirines generate highly reactive carbene intermediates that covalently bind to proximal molecules, providing a snapshot of the interactome.[2][3]
However, the very promiscuity that makes diazirines effective also necessitates rigorous validation.[4] The carbene can react with any nearby amino acid, and even surrounding solvent, making it critical to distinguish bona fide interaction partners from proteins that are merely abundant or co-localized by chance.[5][6] Relying solely on data from a single experimental approach is insufficient to build a robust biological model.
This guide provides an in-depth comparison of two robust, orthogonal methods for validating the results of diazirine-based cross-linking experiments: Co-Immunoprecipitation (Co-IP) and the Cellular Thermal Shift Assay (CETSA) . These methods are considered orthogonal because they rely on fundamentally different biophysical principles—antibody-based affinity purification and ligand-induced thermal stabilization, respectively—to confirm a hypothesized PPI. By cross-referencing results from these independent techniques, researchers can significantly increase confidence in their findings, a cornerstone of scientific rigor.[7]
Primary Method: Diazirine Photo-Cross-Linking Workflow
The initial experiment involves introducing the 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene probe into a cellular or lysate system. The probe is designed to bind to a specific protein of interest (the "bait"). Upon irradiation with ~365 nm UV light, the diazirine ring decomposes, releasing nitrogen gas and forming a highly reactive carbene that inserts into neighboring molecules (the "prey"), creating a stable covalent bond.[1][8] These cross-linked complexes can then be identified, typically by mass spectrometry.
Caption: Workflow for identifying protein interactions using a diazirine-based probe.
Orthogonal Method 1: Co-Immunoprecipitation (Co-IP) followed by Western Blot
Co-IP is a gold-standard technique for validating PPIs. It leverages the high specificity of an antibody to purify a target protein (the bait) from a cell lysate, along with any stably bound interaction partners (the prey).
Causality and Orthogonality
This method is orthogonal to diazirine cross-linking because it relies on the principles of immunology and affinity purification, not photochemical reactivity. A positive result in a Co-IP experiment demonstrates that the bait and prey proteins form a complex stable enough to survive cell lysis and several wash steps. This provides strong evidence that the proximity detected by the cross-linker is due to a genuine interaction.
Experimental Protocol: Co-Immunoprecipitation
This protocol outlines the key steps for performing a Co-IP to validate a putative interaction between Bait Protein (Protein A) and Prey Protein (Protein B).[9][10]
-
Cell Lysis:
-
Wash cells expressing the target proteins with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein integrity and interaction.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).[10]
-
-
Pre-Clearing (Optional but Recommended):
-
Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C.
-
Centrifuge and discard the beads. This step reduces non-specific binding of proteins to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to Protein A (the bait) to the pre-cleared lysate. As a negative control, add an isotype-matched IgG antibody to a separate aliquot of lysate.
-
Incubate overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
-
Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer. Each wash reduces non-specifically bound proteins, increasing the signal-to-noise ratio.
-
-
Elution:
-
Resuspend the washed beads in 1X SDS-PAGE sample buffer (Laemmli buffer).
-
Boil at 95-100°C for 5-10 minutes to denature the proteins and elute them from the beads.[10]
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Probe the membrane with a primary antibody specific for Protein B (the prey).
-
Incubate with an appropriate HRP-conjugated secondary antibody.[13]
-
Detect the signal using a chemiluminescent substrate. The appearance of a band at the correct molecular weight for Protein B in the sample immunoprecipitated with the Protein A antibody (but not in the IgG control) confirms the interaction.[9][14]
-
Caption: Workflow for Co-IP, an antibody-based validation method.
Data Interpretation and Comparison
| Feature | Co-Immunoprecipitation (Co-IP) | Diazirine Cross-Linking |
| Principle | Affinity purification via antibody-antigen binding | Proximity-based covalent capture via photo-activated carbene |
| Interaction Type | Captures stable, biochemically robust interactions | Captures stable, transient, and weak interactions in situ |
| Information | Confirms a stable complex between two known proteins | Can identify unknown proximal proteins on a proteome-wide scale |
| Key Reagents | Highly specific primary antibodies, Protein A/G beads | Photo-reactive probe, UV light source |
| Strengths | High specificity; well-established methodology | In vivo/in situ capture; identifies transient interactions |
| Limitations | May miss weak/transient interactions; antibody quality is critical; potential for post-lysis artifacts | Can generate false positives from abundant neighbors; requires specialized probe synthesis |
Orthogonal Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess direct target engagement in a cellular context.[15][16] The core principle is that the binding of a ligand (in this case, our bait protein cross-linked to its prey) can alter the thermal stability of the target protein.[17] This change in the melting curve of the protein provides direct evidence of a physical interaction.
Causality and Orthogonality
CETSA is fundamentally different from both diazirine cross-linking and Co-IP. It does not rely on photochemistry or antibodies to detect the interaction. Instead, it measures a direct biophysical consequence of binding: a change in the protein's structural stability in response to thermal stress.[18] If the cross-linked complex shows a different thermal denaturation profile compared to the unbound bait protein, it strongly supports a direct and specific binding event.[19]
Experimental Protocol: Cellular Thermal Shift Assay
This protocol describes how to use CETSA to validate that the cross-linking event alters the stability of the bait protein.
-
Cell Treatment:
-
Culture two sets of cells. Treat one set with the diazirine probe and the other with a vehicle control.
-
Expose the probe-treated cells to UV light to induce cross-linking. The vehicle-treated cells should also be exposed to UV light as a control.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.[16]
-
Cool the tubes immediately on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge at high speed (~20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet).[17]
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant from each temperature point.
-
Analyze the amount of soluble bait protein remaining at each temperature using Western blot.[19]
-
Run all samples on the same gel, transfer, and probe with an antibody against the bait protein.
-
Caption: Workflow for CETSA, a biophysical target engagement method.
Data Interpretation and Comparison
A successful CETSA experiment will generate a "melting curve." By plotting the amount of soluble bait protein (from Western blot band intensities) against temperature, you can observe the temperature at which the protein denatures. A shift in this curve between the cross-linked sample and the control indicates that the binding event altered the protein's stability.
Hypothetical CETSA Data for Bait Protein Stability
| Temperature (°C) | Soluble Bait Protein (Control, % of RT) | Soluble Bait Protein (Cross-Linked, % of RT) | Interpretation |
| 25 (RT) | 100% | 100% | Baseline |
| 46 | 95% | 98% | No significant denaturation |
| 50 | 80% | 92% | Control begins to denature |
| 54 | 55% | 85% | Significant stabilization observed |
| 58 | 25% | 60% | Thermal shift is clear |
| 62 | 5% | 30% | Both are significantly denatured |
This shift to the right (higher melting temperature) for the cross-linked sample provides strong, orthogonal evidence of a direct physical interaction between the bait and its cross-linked partner(s).
| Feature | Cellular Thermal Shift Assay (CETSA) | Diazirine Cross-Linking |
| Principle | Ligand-induced change in protein thermal stability | Proximity-based covalent capture via photo-activated carbene |
| Interaction Type | Confirms direct physical binding in a cellular context | Captures stable, transient, and weak interactions in situ |
| Information | Provides evidence of direct target engagement and binding | Can identify unknown proximal proteins on a proteome-wide scale |
| Key Reagents | Thermal cycler, specific antibody for detection | Photo-reactive probe, UV light source |
| Strengths | Label-free (no modification to target needed); reflects in-cell binding; high physiological relevance[15][20] | In vivo/in situ capture; identifies transient interactions |
| Limitations | Not all binding events cause a thermal shift; lower throughput than some methods; requires a good antibody for detection | Can generate false positives from abundant neighbors; requires specialized probe synthesis |
Conclusion: A Multi-Faceted Approach to Confidence
-
Co-Immunoprecipitation validates the existence of a stable biochemical complex.
-
Cellular Thermal Shift Assay provides biophysical proof of direct target engagement within the cell.
By employing one or both of these orthogonal methods, researchers can effectively filter out artifacts, confirm the biological relevance of their initial findings, and build a more accurate and defensible model of the protein interactions governing their system of interest. This rigorous, multi-pronged approach embodies the principles of scientific integrity and is essential for advancing robust and reproducible research in drug development and beyond.
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Götze, M., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry - ACS Publications. [Link]
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Taddei, F. N., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. PMC. [Link]
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Wang, Y., et al. (2022). Quantitative Validation and Application of the Photo-Cross-Linking Selection for Double-Stranded DNA-Encoded Libraries. PubMed. [Link]
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Opitz, N., et al. (2017). Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method. PubMed. [Link]
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Ke, L., et al. (2022). Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). PMC. [Link]
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Matulaitis, T., et al. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. RSC Publishing. [Link]
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Boster Bio. (2026). Antibody Crosslinking and Its Biological Implications. [Link]
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A Senior Application Scientist's Guide to the Safe Deactivation and Disposal of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
Urgent Safety Advisory: The Inherent Risks of Diazirine Compounds
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene belongs to the diazirine class of compounds, which are high-energy molecules due to their strained three-membered ring structure.[1] These compounds are designed to be precursors to highly reactive carbenes upon activation by heat or UV light, a property valuable in photoaffinity labeling and cross-linking studies.[2][3][4] However, this reactivity also presents significant safety challenges. Some diazirines are sensitive to heat, shock, or friction and may behave as explosives, particularly in their pure or concentrated forms.[5][6] The thermal decomposition of diazirines leads to the extrusion of nitrogen gas and the formation of a carbene, which can be an unpredictable and highly exothermic process if not controlled.[7][8] Therefore, under no circumstances should 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene or its waste solutions be disposed of directly without prior chemical deactivation. This guide provides a detailed protocol for the safe handling and neutralization of this compound and its associated waste streams.
Compound Profile and Hazard Analysis
The primary hazard associated with 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene stems from its diazirine moiety. Analogs such as 3-chloro-3-phenyldiazirine are known to be shock-sensitive explosives. The decomposition of diazirines can proceed through two main pathways: the desired generation of a carbene and nitrogen gas, or isomerization to a linear diazo compound, which is also highly reactive.[9][10] The presence of a chloro-substituent on the diazirine ring can further influence its stability and reactivity.
| Hazard Category | Description | Mitigation Strategy |
| Explosive Potential | Compound can decompose violently when subjected to heat, shock, or friction.[5] | Handle in dilute solutions whenever possible.[5] Avoid heating and mechanical stress. |
| High Reactivity | Decomposes to form highly reactive carbene intermediates.[2][7] | All waste must be chemically quenched before disposal. |
| Gas Evolution | Decomposition releases nitrogen gas, which can cause pressure buildup in sealed containers. | Perform deactivation in an open or vented system within a fume hood. |
| Toxicity | The toxicological properties of this specific compound have not been thoroughly investigated.[11] Decomposition may emit toxic fumes.[6] | Handle with appropriate personal protective equipment (PPE) in a certified chemical fume hood. |
The Core Principle: Disposal Through Chemical Deactivation
The cornerstone of safely managing waste containing 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene is chemical deactivation. This process involves a controlled chemical reaction to convert the hazardous, high-energy diazirine into less reactive, non-hazardous products before it enters the conventional waste stream.[12][13] For diazirines and their precursors, the most effective method is quenching via a reducing agent.[1] This guide details a procedure using sodium thiosulfate, a common and effective reducing agent for this purpose.
Essential Safety & Engineering Controls
Prior to beginning any deactivation procedure, ensure the following safety measures are in place:
-
Designated Work Area: All handling and deactivation of the diazirine compound must be conducted in a certified chemical fume hood to contain any volatile compounds or potential splashes.[5]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE is required:
-
Emergency Equipment: An accessible and tested safety shower and eyewash station are mandatory. Ensure a Class ABC or D fire extinguisher is nearby.
-
Avoid Static Discharge: Use anti-static measures, especially when handling neat or solid compounds. Ensure equipment is properly grounded.[15]
Step-by-Step Deactivation and Disposal Protocol
This protocol is designed for the deactivation of residual quantities of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene in solution (e.g., from reaction mixtures, purification fractions, or contaminated labware). It is strongly recommended to handle the material in a diluted state whenever possible. [16]
Reagents and Equipment
-
Waste solution containing 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene.
-
Reaction flask or beaker of appropriate size (at least 3-4 times the volume of the waste solution).
-
Stir plate and magnetic stir bar.
-
Ice bath.
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution.
-
Weak acid (e.g., citric acid or dilute acetic acid) for neutralization.
-
pH indicator strips.
-
Appropriately labeled hazardous waste container.
Deactivation Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the safe disposal of diazirine waste.
Caption: General workflow for the safe deactivation of diazirine-containing waste.
Detailed Procedure
-
Preparation: Place the reaction flask containing the diazirine waste solution in the ice bath on the stir plate. Begin stirring. Ensure the entire operation is conducted under an inert atmosphere (e.g., nitrogen or argon) if the reaction that generated the waste was performed under such conditions.[1]
-
Cooling: Allow the solution to cool to 0°C. This is critical for controlling the rate of the quenching reaction and dissipating any heat generated.[1]
-
Slow Addition of Reducing Agent: With vigorous stirring, slowly add the 10% aqueous sodium thiosulfate solution dropwise to the cold waste solution.[1]
-
Monitoring: Carefully monitor the reaction for any signs of an exothermic reaction (temperature increase) or gas evolution (bubbling). If the reaction becomes too vigorous, immediately stop the addition of the reducing agent until it subsides. The rate of addition must be controlled to maintain a low temperature.[1]
-
Completion of Quenching: Continue adding the reducing agent until no further heat or gas evolution is observed upon addition. This indicates that the reactive diazirine has been consumed. Allow the mixture to stir for an additional 30 minutes at 0°C to ensure the reaction is complete.
-
Neutralization: Remove the ice bath and allow the mixture to slowly warm to room temperature. Check the pH of the solution. If it is basic, neutralize it by slowly adding a weak acid (e.g., citric acid) until the pH is between 5 and 9.[1][17]
-
Final Disposal: Transfer the fully quenched and neutralized solution to a properly labeled hazardous waste container. The label must clearly identify the contents, including the fact that it is a treated waste stream from a diazirine compound.[18]
-
Consult Professionals: Arrange for pickup and final disposal by a certified hazardous waste disposal service in accordance with institutional, local, and national regulations.[13][19]
Waste Management and Regulatory Compliance
All chemical waste, including the deactivated solution, must be managed according to institutional policies and governmental regulations (e.g., EPA, OSHA).[13][18] It is the responsibility of the researcher to ensure that waste is properly identified, labeled, and stored pending disposal.[20] Never mix incompatible waste streams.[13] All materials that have come into contact with the diazirine, such as gloves and paper towels, should be collected separately and disposed of as solid hazardous waste.[14]
Emergency Procedures: In Case of an Incident
-
Spill: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed container and treat it as highly reactive waste. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
-
Fire: If a fire occurs, evacuate the area and activate the fire alarm. Only trained personnel should attempt to use a fire extinguisher. Be aware that decomposition can accelerate upon heating.
-
Personal Exposure: If the chemical comes into contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11][21] Remove any contaminated clothing.
This guide provides a framework for the safe disposal of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and protecting the environment. Always consult your institution's specific chemical hygiene plan and EHS office for additional guidance.[22]
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Personal protective equipment for handling 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
Comprehensive Safety and Operational Guide: Handling 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
As a Senior Application Scientist, I approach the handling of high-energy photoaffinity labels and crosslinkers not just as a procedural checklist, but as a system of risk mitigation grounded in chemical physics.
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene (CAS: 918903-43-2) belongs to the diazirine class of compounds [4]. Diazirines are highly valued in drug development and chemical biology because their compact, strained three-membered ring is nearly isosteric to a methyl group, allowing for minimal steric perturbation in biological systems [1]. However, this utility comes with inherent energetic hazards. Upon activation via UV light (typically ~350–370 nm) or thermal stress, diazirines extrude nitrogen gas ( N2 ) to generate a highly reactive carbene intermediate [1].
The causality of our safety protocols stems directly from this mechanism: the rapid extrusion of N2 gas and the high-energy nature of the strained ring mean that diazirines, especially in their neat (undiluted) state, are potential shock-sensitive explosion hazards [2]. Every step of the following protocol is designed as a self-validating system to prevent thermal runaway, shock-initiated decomposition, and overpressurization.
Part 1: Quantitative Hazard Profile & PPE Specifications
To safely handle this compound, we must first establish a rigorous barrier between the operator and the reagent. The following table synthesizes the required Personal Protective Equipment (PPE) and the mechanistic rationale behind each requirement [1, 3].
| PPE Category | Specification | Causal Rationale (Why it's required) |
| Eye & Face | Impact-resistant safety goggles + full polycarbonate face shield. | Protects against micro-explosions or splash hazards caused by rapid N2 expansion if the compound undergoes uncontrolled decomposition [3]. |
| Hand Protection | Double-gloving: Inner nitrile (4 mil) + Outer neoprene or heavy-duty nitrile. | Nitrile offers baseline chemical resistance; double-gloving allows rapid shedding of the outer layer if contaminated by the highly reactive carbene precursor [1]. |
| Body Protection | Flame-resistant (FR) laboratory coat + chemical-resistant apron. | Mitigates thermal hazards. Diazirine decomposition is exothermic; FR materials prevent secondary ignition[2]. |
| Respiratory | Handled exclusively in a certified, high-velocity chemical fume hood. | Prevents inhalation of volatile decomposition products and provides a physical blast shield (the sash) between the reaction and the operator [3]. |
Part 2: Step-by-Step Operational Methodology
The following protocol outlines the lifecycle of 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene from storage retrieval to disposal.
Phase 1: Storage and Retrieval
-
Maintain Cryogenic Conditions: Store the compound at -20°C to -80°C. Reasoning: Low temperatures kinetically suppress the thermal decomposition of the strained diazirine ring [1].
-
Light Shielding: Ensure the compound is stored in amber glass vials or wrapped completely in aluminum foil. Reasoning: Ambient laboratory lighting can slowly trigger photochemical decomposition, degrading the reagent and building up N2 pressure inside the sealed vial [1].
-
Inert Atmosphere: Backfill the storage container with Argon or Nitrogen gas before sealing.
Phase 2: Reagent Preparation (Critical Risk Phase)
-
Avoid Friction: Use plastic or Teflon spatulas when weighing the solid or semi-solid compound. Reasoning: Metal-on-glass friction can provide the localized activation energy required to trigger the shock-sensitive decomposition of neat diazirines [2].
-
Immediate Dilution: Never store or manipulate the compound in its neat (concentrated) state for longer than absolutely necessary. Immediately dissolve the weighed compound in an appropriate anhydrous organic solvent.
-
Temperature Acclimation: Allow the sealed vial to reach room temperature inside a desiccator before opening. Reasoning: Opening a cold vial introduces atmospheric moisture, which can react with the intermediate carbenes or degrade the alkoxy-halide substituents.
Phase 3: Experimental Execution
-
Vented Systems: When conducting the UV-crosslinking or thermal activation step, never use a completely closed system . Reasoning: The stoichiometric release of N2 gas will cause rapid overpressurization and potential catastrophic failure of the glass vessel. Always use a bubbler or a vented needle.
-
Wavelength Control: Utilize narrow-band UV lamps (e.g., 350-365 nm) for activation. Avoid broad-spectrum UV that generates excessive heat, which could trigger a runaway thermal decomposition [1].
Phase 4: Decontamination and Disposal
-
Quenching: Do not dispose of unreacted diazirine directly into waste streams. Quench residual reagent by exposing the dilute solution to UV light in a vented hood to safely extrude the nitrogen and form inert solvent-insertion products.
-
Waste Segregation: Dispose of the quenched solution in clearly labeled "Reactive Organic Waste" containers, separate from heavy metals or strong oxidizers.
Part 3: Operational Workflow Visualization
The following diagram maps the critical path for handling diazirine compounds, emphasizing the transition from high-risk (neat) to low-risk (diluted) states.
Fig 1: Safe operational workflow for handling shock-sensitive diazirine reagents.
References
-
SourcingChemicals. "918903-43-2 3H-Diazirine, 3-chloro-3-[(1-phenylcyclopropyl)methoxy]-." SourcingChemicals Database. Available at:[Link]
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